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Foundational

Precision Molecular Rulership: An In-Depth Technical Guide to BS2G Crosslinker Dimensionality and XL-MS Applications

Executive Summary: The Causality of Spacer Arm Selection In the field of structural proteomics and Cross-Linking Mass Spectrometry (XL-MS), the selection of a chemical crosslinker is never arbitrary; it is a calculated s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Causality of Spacer Arm Selection

In the field of structural proteomics and Cross-Linking Mass Spectrometry (XL-MS), the selection of a chemical crosslinker is never arbitrary; it is a calculated structural constraint. Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, amine-reactive crosslinker engineered specifically for high-resolution spatial mapping of protein complexes.

Unlike its longer analog BS3 (11.4 Å), BS2G features a highly restricted 7.7 Å spacer arm 1. The causality behind selecting BS2G lies in its ability to act as a stringent "molecular ruler." By imposing a shorter distance constraint, BS2G selectively captures intimate, high-affinity protein-protein interactions while filtering out the background noise of transient, non-specific long-range bridging that often plagues larger complexes 2.

Dimensionality and Physicochemical Profiling

To accurately interpret XL-MS data, one must translate the chemical dimensions of the crosslinker into biological distance constraints.

The glutarate backbone of BS2G spans exactly 7.7 Å from one reactive N-hydroxysuccinimide (NHS) ester to the other 2. However, because BS2G reacts with the ε-amino groups of lysine residues, the flexibility and length of the lysine side chains must be factored into structural models. A fully extended lysine side chain adds approximately 6.5 Å. Therefore, the theoretical maximum distance between the alpha-carbon (Cα) atoms of two BS2G-crosslinked lysines is ~20 to 22 Å (6.5 Å + 7.7 Å + 6.5 Å) 2.

Quantitative Data Summary
ParameterSpecificationCausality / Experimental Implication
Chemical Name Bis(sulfosuccinimidyl) glutarateGlutarate backbone provides the rigid 5-atom spacer.
Molecular Weight 530.35 g/mol (d0) / 534.38 g/mol (d4)4.03 Da mass shift enables isotopic multiplexing.
Spacer Arm Length 7.7 ÅCaptures tight, short-range structural interactions.
Max Cα-Cα Distance ~20 - 22 ÅDefines the upper limit for in silico distance restraints.
Reactive Groups Sulfo-NHS esterTargets primary amines (Lysines, N-termini) via amide bonds.
Water Solubility High (Up to 10 mM)Eliminates organic co-solvents, preserving native folding 1.
Membrane Permeability ImpermeantIdeal for isolating cell-surface/extracellular interactions 1.

Reaction Mechanism & Isotopic Multiplexing (E-E-A-T Validation)

BS2G operates via nucleophilic substitution. In an aqueous buffer (pH 7.0–9.0), the deprotonated primary amines of the target protein attack the carbonyl carbon of the sulfo-NHS ester, forming a highly stable, non-cleavable amide bond while releasing the sulfo-NHS leaving group 2.

BS2G_Mechanism A BS2G Crosslinker (Sulfo-NHS Esters) C Nucleophilic Attack (pH 7.0 - 9.0) A->C Aqueous Buffer B Target Protein (Primary Amines) B->C Deprotonated Amines D Covalent Amide Bond (7.7 Å Spacer) C->D Crosslink Formation E Leaving Group (Sulfo-NHS) C->E Byproduct Release

Logical flow of BS2G sulfo-NHS ester nucleophilic substitution.

The Self-Validating Power of BS2G-d0/d4

To ensure absolute trustworthiness in XL-MS data, modern protocols employ a 1:1 mixture of light (BS2G-d0) and heavy (BS2G-d4) isotopes [[3]](). The heavy variant contains four deuterium atoms, generating a precise 4.03 Da mass difference 2.

Causality: During mass spectrometric analysis, true crosslinked peptides will manifest as distinct doublet peaks separated by exactly 4.03 Da. This isotopic signature acts as an internal validation mechanism, allowing algorithms to confidently filter out unreacted peptides and single-linked dead-ends, drastically improving the signal-to-noise ratio 2.

Self-Validating Experimental Protocol: BS2G XL-MS Workflow

The following methodology is designed to yield optimal crosslinking density while preventing structural distortion caused by over-crosslinking.

Step 1: Protein Preparation & Buffer Exchange
  • Action: Prepare the target protein complex at a concentration of 10–20 µM in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5–7.8) 4.

  • Causality: The reaction relies on nucleophilic attack by deprotonated primary amines. Maintaining a pH of 7.5–7.8 ensures a sufficient population of unprotonated lysine ε-amines without accelerating the competing hydrolysis of the NHS ester (which dominates at pH > 8.0). Amine-containing buffers (like Tris or glycine) must be strictly avoided as they will act as competitive nucleophiles and quench the crosslinker.

Step 2: Reagent Solubilization
  • Action: Allow the BS2G vial to fully equilibrate to room temperature before opening. Dissolve a 1:1 ratio of BS2G-d0 and BS2G-d4 in 25 mM Sodium Phosphate (pH 7.4) to a 50 mM stock concentration immediately before use 5.

  • Causality: Equilibrating the vial prevents moisture condensation, which would ruin the moisture-sensitive reagent [[5]](). The sulfonate groups confer high aqueous solubility, eliminating the need for organic co-solvents that could perturb delicate protein structures. However, sulfo-NHS esters undergo rapid hydrolysis in water; thus, stock solutions cannot be stored [[3]]().

Step 3: Crosslinking Reaction
  • Action: Add the BS2G solution to the protein sample at a 20-fold to 50-fold molar excess (final crosslinker concentration ~0.5 to 5 mM). Incubate at room temperature for 45 to 60 minutes 5.

  • Causality: A 20- to 50-fold excess ensures sufficient crosslinking for MS detection without inducing non-physiological aggregation or altering the tertiary structure of the protein complex 4.

Step 4: Reaction Quenching
  • Action: Terminate the reaction by adding Tris or Ammonium Bicarbonate (NH4HCO3) to a final concentration of 20–60 mM. Incubate for 15 minutes at room temperature 5.

  • Causality: The primary amines present in Tris or Ammonium Bicarbonate outcompete the protein for any remaining unhydrolyzed BS2G. This definitively halts the reaction, freezing the structural state of the complex for downstream trypsin digestion and LC-MS/MS analysis.

XLMS_Workflow N1 1. Native Complex (10-20 µM) N2 2. Isotopic Labeling (BS2G-d0/d4) N1->N2 Add Reagents N3 3. Quench & Digest (Tris + Trypsin) N2->N3 45 min at RT N4 4. LC-MS/MS (Orbitrap) N3->N4 Peptides N5 5. Data Validation (4.03 Da Doublets) N4->N5 Mass Shift

Self-validating XL-MS workflow utilizing isotopic BS2G-d0/d4 labeling.

References

  • Smolecule. "Buy BS2G Crosslinker | 215597-83-4." Smolecule.com.
  • Aestus Biotechnology. "BS2G." Aestusbiotech.com.
  • ProteoChem.
  • Thermo Fisher Scientific. "d0/d4 BS." Thermofisher.com.
  • Max Perutz Labs. "Sample preparation guidelines for MS-based cross-linking (XL-MS)." Maxperutzlabs.ac.

Sources

Exploratory

An In-depth Technical Guide to the BS2G Homobifunctional Water-Soluble Crosslinker

For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is a cornerstone of innovation. Chemical crosslinkers are indispensable tools in this endeavor, enabling...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is a cornerstone of innovation. Chemical crosslinkers are indispensable tools in this endeavor, enabling the study of protein-protein interactions, the stabilization of protein complexes, and the creation of novel bioconjugates. This guide provides an in-depth technical overview of a particularly valuable reagent: the BS2G (Bis(sulfosuccinimidyl) glutarate) homobifunctional water-soluble crosslinker. Here, we will delve into its core properties, mechanism of action, and practical applications, offering field-proven insights to empower your research.

The Fundamental Role of BS2G in Bioconjugation

BS2G, also known as Sulfo-DSG, is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer arm.[1] These reactive groups are water-soluble N-hydroxysulfosuccinimide (sulfo-NHS) esters, which specifically target primary amines (–NH₂) found on the side chains of lysine residues and the N-terminus of proteins.[2][3] The key features that define BS2G's utility are its water solubility, membrane impermeability, and non-cleavable nature, making it a strategic choice for a variety of applications.

The inherent water solubility of BS2G, conferred by its sulfonate groups, is a significant advantage.[2][4] It allows for crosslinking reactions to be performed in aqueous buffers under near-physiological conditions, eliminating the need for organic solvents like DMSO or DMF that can perturb protein structure and function.[1][2] Furthermore, the charged sulfonate groups render the molecule membrane-impermeable, a critical characteristic for selectively labeling and crosslinking proteins on the cell surface without affecting intracellular components.[4][5]

Chemical Properties and Mechanism of Action

A thorough understanding of BS2G's chemical properties is paramount for its effective use.

PropertyValueSource(s)
Alternative Names Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate[4][6]
Molecular Weight 530.35 g/mol [6][7]
Spacer Arm Length 7.7 Å[5][6]
Chemical Formula C₁₃H₁₂N₂Na₂O₁₄S₂[6][7]
Reactive Groups Sulfo-N-hydroxysuccinimide (sulfo-NHS) ester[2][8]
Reactivity Primary amines (-NH₂)[2][5]
Water Solubility Yes[2][4]
Membrane Permeability No[4][5]
Cleavability Non-cleavable[1][5]

The mechanism of action of BS2G involves a two-step nucleophilic acyl substitution. The sulfo-NHS ester groups react with primary amines to form stable, covalent amide bonds, with the sulfo-N-hydroxysuccinimide group being released as a byproduct.[2][5] This reaction is highly efficient in the pH range of 7 to 9.[2][4]

Caption: Reaction mechanism of BS2G with primary amines on two proteins.

It is crucial to recognize that hydrolysis of the sulfo-NHS ester is a competing reaction in aqueous solutions.[3][5] The rate of hydrolysis increases with pH.[9] Therefore, maintaining the recommended pH range and using freshly prepared BS2G solutions are critical for maximizing crosslinking efficiency.

Strategic Applications in Research and Development

The unique properties of BS2G lend themselves to several key applications:

  • Probing Protein-Protein Interactions: By covalently linking proteins that are in close proximity, BS2G can "capture" transient or weak interactions for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.[5][10] The short, defined 7.7 Å spacer arm acts as a "molecular ruler," providing valuable distance constraints for structural modeling of protein complexes.[2][10][11]

  • Cell Surface Crosslinking: Due to its membrane impermeability, BS2G is an ideal reagent for studying the organization of proteins on the cell surface, such as receptor complexes, without disrupting the intracellular environment.[1][5]

  • Stabilizing Protein Assemblies: BS2G can be used to stabilize multimeric protein complexes for structural studies or to improve their stability for downstream applications.[5]

  • Antibody-Drug Conjugate (ADC) Development: While non-cleavable linkers are a specific class in ADC design, the fundamental amine-reactive chemistry of BS2G is relevant.[12] Non-cleavable linkers can offer greater stability in circulation, with the payload being released upon lysosomal degradation of the antibody.[13]

Experimental Protocol: A Self-Validating System

The following protocol provides a robust starting point for BS2G crosslinking experiments. Optimization will be necessary depending on the specific proteins and experimental goals.

Materials and Reagent Preparation
  • BS2G Crosslinker: Store desiccated at -20°C.[6] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[3][6]

  • Reaction Buffer: A non-amine-containing buffer with a pH between 7.2 and 8.0, such as phosphate-buffered saline (PBS) or HEPES buffer.[6][14] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target proteins for reaction with BS2G.[5]

  • Quenching Buffer: 1M Tris-HCl, pH 7.5.

  • Protein Sample: Purified protein(s) in the reaction buffer.

Crosslinking Workflow

BS2G Crosslinking Workflow start Start prep_reagents 1. Prepare Reagents - Equilibrate BS2G to RT - Prepare fresh BS2G solution - Prepare protein in amine-free buffer start->prep_reagents add_crosslinker 2. Add BS2G to Protein (e.g., 20-fold molar excess) prep_reagents->add_crosslinker incubate 3. Incubate - Room temperature for 30-60 min - or 2 hours on ice add_crosslinker->incubate quench 4. Quench Reaction - Add Tris buffer (20-50 mM final) incubate->quench analyze 5. Analyze Results - SDS-PAGE - Mass Spectrometry - Western Blot quench->analyze end End analyze->end

Caption: A typical experimental workflow for protein crosslinking using BS2G.

Step-by-Step Methodology
  • Reagent Preparation:

    • Allow the BS2G vial to warm to room temperature before opening.[6]

    • Immediately before use, prepare a stock solution of BS2G in the reaction buffer (e.g., 10 mg of BS2G in 350 µL of 25 mM sodium phosphate buffer, pH 7.4, to make a 50 mM solution).[6] Do not store aqueous stock solutions.[15]

  • Crosslinking Reaction:

    • Add the freshly prepared BS2G solution to your protein sample. A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.[6][14] The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6] Lower temperatures can slow the reaction rate but may be beneficial for sensitive proteins.[6]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[6][15]

    • Incubate for 15 minutes at room temperature to ensure all unreacted BS2G is neutralized.[6]

  • Analysis:

    • The crosslinked products can now be analyzed by various methods, such as SDS-PAGE to visualize the formation of higher molecular weight species, or mass spectrometry for identification of crosslinked peptides.[10][16]

Causality and Trustworthiness in Experimental Design

The success of a BS2G crosslinking experiment hinges on several critical choices. Understanding the "why" behind these choices ensures a self-validating and reproducible protocol.

  • The Imperative of Amine-Free Buffers: The use of buffers like Tris or glycine during the crosslinking reaction is a common pitfall.[5] These buffers contain primary amines that will react with the sulfo-NHS esters of BS2G, effectively quenching the reagent and preventing efficient crosslinking of the target proteins. The choice of a non-amine-containing buffer like PBS or HEPES is therefore non-negotiable for a successful outcome.

  • pH Optimization: A Balancing Act: The optimal pH range of 7-9 for the sulfo-NHS ester reaction is a compromise.[2][4] While the reaction rate with amines increases at higher pH, so does the rate of hydrolysis of the crosslinker.[9] A pH of 7.2-8.0 generally provides a good balance between efficient conjugation and minimal hydrolysis.

  • The Significance of the Non-Cleavable Spacer: BS2G forms a stable amide bond that is not cleavable under standard reducing conditions used in SDS-PAGE.[5] This is an advantage when the goal is to maintain the integrity of the crosslinked complex throughout the analytical workflow. However, for certain mass spectrometry applications, cleavable crosslinkers can simplify data analysis by allowing the crosslinked peptides to be separated in the gas phase.[17] The choice between a non-cleavable and a cleavable crosslinker is therefore application-dependent.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Crosslinking - Hydrolysis of BS2G due to improper storage or handling.- Presence of primary amines in the reaction buffer.- Insufficient crosslinker concentration.- Spatial separation of target amines is greater than the 7.7 Å spacer arm.- Ensure BS2G is stored desiccated and warmed to RT before opening.- Use freshly prepared BS2G solutions.- Use a non-amine-containing buffer (e.g., PBS, HEPES).- Increase the molar excess of BS2G.- Consider a crosslinker with a longer spacer arm, such as BS3 (11.4 Å).[5][11]
Excessive Aggregation/Precipitation - Crosslinker concentration is too high, leading to extensive, non-specific crosslinking.- Reduce the molar excess of BS2G.- Optimize the reaction time and temperature.

Conclusion

The BS2G homobifunctional water-soluble crosslinker is a powerful and versatile tool for researchers in life sciences and drug development. Its water solubility, membrane impermeability, and short, non-cleavable spacer arm provide a unique set of features that are advantageous for a wide range of applications, from elucidating protein-protein interactions on the cell surface to stabilizing protein complexes for structural analysis. By understanding the fundamental principles of its chemistry and adhering to a well-designed experimental protocol, researchers can confidently leverage the capabilities of BS2G to advance their scientific discoveries.

References

  • Aestus Biotechnology. BS2G. [Link]

  • G-Biosciences. Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. [Link]

  • University of Arizona. Chemical Crosslinking - Probing the interface of proteins. [Link]

  • Sinz, A. (2003). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Angewandte Chemie International Edition, 42(42), 5152-5154. [Link]

  • Insung Chromatech. Homobifunctional Crosslinkers. [Link]

  • Creative Biolabs. BS2G Crosslinker (CAT#: ADC-L-M0047). [Link]

  • Kolbowski, L., et al. (2023). Cleavable Cross-Linkers Redefined by a Novel MS3-Trigger Algorithm. Journal of the American Society for Mass Spectrometry, 34(11), 2541-2550. [Link]

  • Rabuck, J. N., & Russell, D. H. (2022). Application of Multiple Length Crosslinkers to the Characterization of Gaseous Protein Structure. Journal of the American Society for Mass Spectrometry, 33(10), 1896-1904. [Link]

  • D'Hondt, S., et al. (2017). Impact of Chemical Cross-Linking on Protein Structure and Function. Analytical Chemistry, 89(24), 13216-13223. [Link]

  • Rabuck, J. N., & Russell, D. H. (2022). Application of Multiple Length Cross-linkers to the Characterization of Gaseous Protein Structure. Analytical Chemistry, 94(38), 13038-13045. [Link]

  • Santhoshkumar, P., & Sharma, K. K. (2013). Identification of Subunit-Subunit Interaction Sites in αA-WT Crystallin and Mutant αA-G98R Crystallin Using Isotope-Labeled Cross-Linker and Mass Spectrometry. PLoS ONE, 8(6), e65610. [Link]

  • Maupin-Furlow, J. A., et al. (2015). Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii. Journal of Proteomics, 113, 276-288. [Link]

  • Rabuck, J. N., & Russell, D. H. (2022). Application of Multiple Length Crosslinkers to the Characterization of Gaseous Protein Structure. ChemRxiv. [Link]

  • Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]

Sources

Foundational

Precision Molecular Rulers: The Mechanism and Application of BS2G in Cross-Linking Mass Spectrometry

Executive Summary In the rapidly evolving field of structural biology and interactomics, Cross-Linking Mass Spectrometry (XL-MS) has emerged as a cornerstone technique for mapping protein-protein interactions and elucida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of structural biology and interactomics, Cross-Linking Mass Spectrometry (XL-MS) has emerged as a cornerstone technique for mapping protein-protein interactions and elucidating the architecture of large, flexible macromolecular complexes. At the heart of this methodology are chemical crosslinkers that act as "molecular rulers."

Bis(sulfosuccinimidyl) glutarate (BS2G), also known as Sulfo-DSG, is a premier water-soluble, homobifunctional, amine-reactive crosslinker[1][2]. With a precise 7.7 Å spacer arm, BS2G provides high-resolution distance constraints that are critical for computational modeling of protein topologies[2][3]. This whitepaper provides an in-depth mechanistic analysis of BS2G, detailing its chemical kinetics, structural rationale, and a self-validating experimental protocol designed for drug development professionals and structural biologists.

Chemical Mechanism of Action

Nucleophilic Acyl Substitution

BS2G consists of a 5-carbon glutarate backbone terminating in two identical N-hydroxysulfosuccinimide (sulfo-NHS) ester groups[2][4]. The fundamental reaction is a nucleophilic acyl substitution. Primary amines—specifically the ϵ -amino groups of lysine residues and the α -amino groups at protein N-termini—act as nucleophiles[2][5].

When a target protein is exposed to BS2G in a slightly alkaline aqueous environment (pH 7.0–9.0), the unprotonated primary amine attacks the carbonyl carbon of the sulfo-NHS ester. This forms a tetrahedral intermediate, which subsequently collapses to form a highly stable, irreversible amide bond, releasing the sulfo-NHS group as a leaving group[2][5].

The Hydrolysis Competition

The defining challenge of NHS-ester chemistry is the competing hydrolysis reaction. In aqueous solutions, hydroxide ions ( OH− ) can also attack the carbonyl carbon, hydrolyzing the ester into a non-reactive carboxylic acid and releasing the sulfo-NHS group[2][5].

Causality in Experimental Design: The reaction pH must be carefully optimized. At higher pH (>8.5), the primary amines are highly unprotonated (more nucleophilic), but the rate of hydrolysis accelerates exponentially[2]. A pH of 7.4 to 7.5 is typically chosen as the optimal thermodynamic compromise, ensuring sufficient amine reactivity while preserving the half-life of the crosslinker long enough to capture transient protein interactions.

Mechanism BS2G BS2G Crosslinker (Sulfo-NHS Ester) Intermediate Tetrahedral Intermediate BS2G->Intermediate Nucleophilic Attack Hydrolysis Hydrolyzed BS2G (Dead-end Carboxylic Acid) BS2G->Hydrolysis Competing H2O Reaction Amine Target Protein (Primary Amine) Amine->Intermediate pH 7.0 - 9.0 Product Stable Amide Bond (Crosslinked Complex) Intermediate->Product Covalent Linkage Leaving Sulfo-NHS (Leaving Group) Intermediate->Leaving Released

Caption: Nucleophilic attack of primary amines on BS2G sulfo-NHS esters forming stable amide bonds.

Structural Rationale: Why Choose BS2G?

The selection of a crosslinker is dictated by the spatial resolution required and the cellular localization of the target complex.

  • The 7.7 Å Spacer Arm: BS2G features a 5-atom spacer arm measuring exactly 7.7 Å[2][4]. When accounting for the length of two lysine side chains, a BS2G crosslink typically indicates a maximum Cα−Cα distance constraint of ~22–24 Å between the crosslinked residues[3]. This shorter span (compared to the 11.4 Å spacer of BS3) provides tighter, higher-resolution constraints for in silico protein modeling[2][3].

  • Membrane Impermeability: The inclusion of the charged sulfonate ( SO3−​ ) groups on the NHS rings renders BS2G highly water-soluble and completely membrane-impermeable[1][2]. This makes it the premier choice for mapping extracellular interactomes and cell-surface receptors without confounding background noise from intracellular protein crosslinking[2][5].

Table 1: Comparative Properties of Common NHS-Ester Crosslinkers
CrosslinkerSpacer Length (Å)Reactive GroupMembrane Permeable?Aqueous SolubilityPrimary Application
BS2G 7.7Sulfo-NHSNoHighCell-surface, high-res XL-MS[2][6]
DSG 7.7NHSYesLow (Requires DMSO)Intracellular, high-res XL-MS[6][7]
BS3 11.4Sulfo-NHSNoHighCell-surface, standard XL-MS[6]
DSS 11.4NHSYesLow (Requires DMSO)Intracellular, standard XL-MS[6]

Self-Validating Experimental Protocol: BS2G XL-MS Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines the critical steps for BS2G crosslinking prior to bottom-up mass spectrometry. Every step is designed as a self-validating system to prevent false positives and maximize crosslinking efficiency.

Step 1: Buffer Preparation and Exchange
  • Action: Exchange the protein sample into an amine-free buffer, such as 20 mM HEPES or 25 mM Sodium Phosphate, pH 7.4–7.5[5][8].

  • Causality: Buffers containing primary amines (e.g., Tris, Glycine) will act as competitive nucleophiles, consuming the BS2G and preventing protein crosslinking[8].

Step 2: Crosslinker Reconstitution
  • Action: Allow the sealed BS2G vial to equilibrate to room temperature before opening. Dissolve BS2G in water or buffer to a 50 mM stock concentration immediately before use[5][8].

  • Causality: BS2G is highly moisture-sensitive. Opening cold vials causes condensation, leading to premature hydrolysis of the sulfo-NHS esters[5][8]. Reconstituted stock solutions cannot be stored.

Step 3: The Crosslinking Reaction
  • Action: Add BS2G to the protein complex at a 20-fold to 100-fold molar excess (final concentration typically 0.5 mM to 5 mM)[5][8]. Incubate at room temperature for 45 to 60 minutes[8].

  • Causality: A molar excess drives the bimolecular reaction forward against the competing hydrolysis reaction. Over-crosslinking can distort native tertiary structures; thus, time and concentration must be titrated[5].

Step 4: Quenching the Reaction
  • Action: Add Tris-HCl (pH 7.5) or Ammonium Bicarbonate to a final concentration of 20–60 mM. Incubate for 15 minutes at room temperature[3][8].

  • Causality: The primary amines in Tris or the ammonium ions rapidly react with any remaining unhydrolyzed BS2G, safely terminating the reaction and preventing artificial crosslinks from forming during subsequent denaturation steps[3][8].

Step 5: Proteolysis and MS Analysis
  • Action: Denature, reduce, and alkylate the sample, followed by digestion with Trypsin (1:50 enzyme-to-protein ratio). Analyze via LC-MS/MS.

  • Causality: Trypsin cleaves at the C-terminal side of Lysine and Arginine. However, a lysine modified by BS2G loses its positive charge and is not cleaved by trypsin, resulting in a missed cleavage site that diagnostic software uses to identify crosslinked peptides[5].

Workflow Prep 1. Buffer Exchange (Amine-free, pH 7.4) React 2. BS2G Addition (Fresh stock, 45 min) Prep->React Quench 3. Quenching (Add Tris/Ammonium) React->Quench Digest 4. Proteolysis (Trypsin digestion) Quench->Digest MS 5. LC-MS/MS (Peptide sequencing) Digest->MS

Caption: Step-by-step workflow for BS2G crosslinking mass spectrometry (XL-MS) analysis.

Advanced Data Interpretation: Isotopic Labeling

To confidently identify low-abundance crosslinked peptides amidst a massive background of linear peptides, researchers frequently employ isotopic labeling strategies utilizing deuterated analogs, such as BS2G-d4 [5].

By mixing standard BS2G-d0 (hydrogen-containing) and BS2G-d4 (deuterium-substituted) in a 1:1 molar ratio during the crosslinking step, every crosslinked peptide pair will appear in the mass spectrometer as a distinct doublet separated by exactly 4.025 Daltons[5]. This characteristic isotopic signature acts as a powerful bioinformatic filter, allowing MS software to easily distinguish true crosslinks from background noise, thereby dramatically increasing the confidence of structural mapping[5].

References

  • Aestus Biotechnology. "BS2G." Aestus Biotechnology, [Link]

  • ResearchGate. "Ligand-free Ca 2+ -CaM can fluctuate between open and closed..." ResearchGate, [Link]

  • National Institutes of Health (NIH). "Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii." PMC, [Link]

  • ResearchGate. "Protein dynamics can be manifested from 'over-length' cross-links, as..." ResearchGate, [Link]

  • Hebrew University of Jerusalem. "Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry." HUJI, [Link]

Sources

Exploratory

The Mechanistic Reality of BS2G: Navigating the Non-Cleavability and Irreversibility of Bis(sulfosuccinimidyl) Glutarate

Abstract: In the landscape of structural proteomics and bioconjugation, crosslinkers are often categorized by their ability to be reversed or cleaved for downstream analysis. Bis(sulfosuccinimidyl) glutarate (BS2G) stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of structural proteomics and bioconjugation, crosslinkers are often categorized by their ability to be reversed or cleaved for downstream analysis. Bis(sulfosuccinimidyl) glutarate (BS2G) stands in stark contrast to these reagents: it is fundamentally non-cleavable and irreversible under standard biological, chemical, and mass spectrometric conditions. As a Senior Application Scientist, I present this whitepaper to dissect the chemical causality behind BS2G’s extreme stability, contrast it with cleavable alternatives, and provide a self-validating experimental framework for analyzing irreversible crosslinks using isotope-labeled mass spectrometry (XL-MS).

The Chemical Basis of Irreversibility

The defining characteristic of BS2G is its permanence. To understand why BS2G cannot be cleaved or reversed, we must examine its two core structural components: the reactive groups and the spacer arm [1].

Formation of the Amide Bond

BS2G is a homobifunctional crosslinker featuring two water-soluble N-hydroxysulfosuccinimide (sulfo-NHS) ester groups. At physiological to slightly alkaline pH (7.0–9.0), these esters undergo nucleophilic acyl substitution with primary amines (ε-amines of lysine residues and protein N-termini). The leaving group, sulfo-NHS, is expelled, resulting in a covalent amide bond . Unlike imidoester crosslinkers (which form amidine bonds that are reversible at high pH), the amide bonds formed by BS2G are thermodynamically highly stable. They are entirely resistant to reducing agents, physiological pH shifts, and the thermal denaturation required for SDS-PAGE.

The Aliphatic Glutarate Spacer

The spacer arm of BS2G consists of a 5-carbon glutarate chain (7.7 Å). The lack of cleavability is dictated by this aliphatic core.

  • No Disulfides: Unlike DSP or DTSSP, BS2G lacks a disulfide bridge, making it immune to reducing agents like DTT or TCEP.

  • No Vicinal Diols or Acetals: Unlike EGS, it cannot be cleaved by hydroxylamine or sodium periodate.

  • No MS-Labile Bonds: Unlike DSSO or DSBU, the glutarate backbone does not contain sulfoxide or urea groups that preferentially fragment under low-energy collision-induced dissociation (CID) [3].

Causality in Experimental Design: Why choose an irreversible linker? BS2G is selected precisely because it will not break. It is ideal for stabilizing transient, weak, or short-lived extracellular protein complexes that must survive harsh downstream processing, stringent immunoprecipitation washes, or denaturing conditions without losing the spatial snapshot of the interaction.

G BS2G BS2G Crosslinker (Sulfo-NHS Ester) Reaction Nucleophilic Attack (pH 7.0 - 9.0) BS2G->Reaction Amine Target Protein (Primary Amines) Amine->Reaction Product Covalent Conjugate (Stable Amide Bond) Reaction->Product Releases Sulfo-NHS Spacer Glutarate Spacer (7.7 Å, Non-Cleavable) Product->Spacer Core Structure

Caption: Chemical mechanism of BS2G forming irreversible amide bonds with a non-cleavable glutarate spacer.

Comparative Matrix: Cleavable vs. Non-Cleavable Linkers

To contextualize BS2G, it is critical to compare its properties against commonly used cleavable crosslinkers. The table below summarizes the mechanistic differences that dictate experimental selection.

CrosslinkerSpacer Length (Å)Reactive GroupCleavability / Reversibility MechanismPrimary Experimental Use Case
BS2G 7.7 ÅSulfo-NHS EsterNon-Cleavable / Irreversible. Stable aliphatic core.High-stringency IP; Isotope-labeled XL-MS; Extracellular mapping.
DSP 12.0 ÅNHS EsterReducible. Cleaved by DTT or β-mercaptoethanol.Reversible crosslinking for standard SDS-PAGE or Western blotting.
DSSO 10.3 ÅNHS EsterMS-Cleavable. CID fragmentation of sulfoxide bonds.High-throughput XL-MS with automated MS2/MS3 sequencing.
EGS 16.1 ÅNHS EsterChemical Cleavage. Cleaved by hydroxylamine.Reversible stabilization of large, multi-subunit complexes.

Analytical Workarounds: The Isotopic Labeling Strategy

Because BS2G cannot be cleaved in the mass spectrometer to simplify the identification of crosslinked peptides, identifying the exact crosslink sites in complex mixtures is computationally and analytically challenging.

To overcome the irreversibility of BS2G, the field standard is the Isotopic Labeling Strategy [2]. By utilizing a 1:1 equimolar mixture of light BS2G (BS2G-d0) and heavy, deuterated BS2G (BS2G-d4), every crosslinked peptide generated in the experiment will appear in the MS1 spectrum as a distinct doublet separated by exactly 4.025 Da (or 2.012 Da for a +2 charge state, 1.34 Da for +3). This isotopic signature acts as a visual and computational beacon, allowing software to filter out non-crosslinked background peptides and focus MS/MS sequencing exclusively on the irreversible crosslinks [2][3].

G Complex Native Protein Complex XL Add 1:1 BS2G-d0 / BS2G-d4 (Isotopic Labeling) Complex->XL Quench Quench Reaction (Tris/Glycine) XL->Quench Digest Proteolytic Digestion (Trypsin) Quench->Digest Enrich Peptide Enrichment (SCX Chromatography) Digest->Enrich MS High-Res LC-MS/MS (Detect 4.025 Da Doublets) Enrich->MS

Caption: Workflow for identifying non-cleavable BS2G crosslinks using d0/d4 isotopic signature doublets.

Self-Validating Experimental Protocol: BS2G-d0/d4 XL-MS

This protocol is designed as a self-validating system. Because the crosslink is irreversible, quenching is the most critical step to prevent runaway polymerization, and SDS-PAGE validation must be performed prior to MS analysis to ensure the complex was captured without over-crosslinking.

Phase 1: Preparation and Crosslinking
  • Buffer Exchange: Ensure the target protein complex (1–5 mg/mL) is in an amine-free buffer (e.g., 20 mM HEPES or 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Causality: Tris or glycine buffers contain primary amines that will competitively inhibit the NHS-ester reaction.

  • Reagent Reconstitution: Immediately before use, dissolve a 1:1 molar ratio of BS2G-d0 and BS2G-d4 in ultrapure water to a concentration of 50 mM. Causality: Sulfo-NHS esters hydrolyze rapidly in water. Stock solutions cannot be stored.

  • Reaction: Add the BS2G mixture to the protein sample at a 20-fold to 50-fold molar excess. Incubate at room temperature for 45 minutes, or on ice for 2 hours.

Phase 2: Quenching and Validation (Critical Control)
  • Quenching: Add 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature. Causality: The primary amines in Tris react with any remaining active BS2G, permanently neutralizing the reagent and halting the reaction.

  • Validation: Run 5% of the quenched sample on an SDS-PAGE gel. You should observe a discrete shift to a higher molecular weight band (e.g., a dimer). If you observe a high-molecular-weight smear at the top of the gel, the sample is over-crosslinked; reduce the BS2G molar excess in future runs.

Phase 3: Digestion and Enrichment
  • Denaturation & Digestion: Denature the crosslinked complex with 8M Urea, reduce with DTT (BS2G will remain intact), alkylate with iodoacetamide, and digest overnight with Trypsin at 37°C.

  • Enrichment: Fractionate the digested peptides using Strong Cation Exchange (SCX) chromatography. Causality: Crosslinked peptides contain two N-termini and typically multiple basic residues, giving them a higher charge state (+3 to +5) than linear peptides, allowing them to be enriched in late SCX fractions.

Phase 4: Data Acquisition
  • LC-MS/MS: Analyze the enriched fractions using high-resolution mass spectrometry (e.g., Orbitrap). Configure the acquisition software to trigger MS2 scans specifically on precursor ions exhibiting the 4.025 Da mass shift characteristic of the d0/d4 isotopic pair.

References

  • Wong, S.S. (1993). CRC Chemistry of Protein Conjugation and Crosslinking. CRC Press, Boca Raton, Florida.1

  • Kannan, R., Santhoshkumar, P., Mooney, B. P., & Sharma, K. K. (2013). Identification of Subunit-Subunit Interaction Sites in αA-WT Crystallin and Mutant αA-G98R Crystallin Using Isotope-Labeled Cross-Linker and Mass Spectrometry. PLoS ONE, 8(6), e65610. 2

  • Szőllősi, D., et al. (2023). Cross-Linking Mass Spectrometry on P-Glycoprotein. MDPI Molecules. 3

Sources

Foundational

Decoding BS2G Crosslinking Chemistry: A Comprehensive Guide for Structural Biology and PPI Mapping

As a Senior Application Scientist, I frequently encounter a recurring challenge in structural biology and drug development: capturing transient protein-protein interactions (PPIs) in their native state without introducin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring challenge in structural biology and drug development: capturing transient protein-protein interactions (PPIs) in their native state without introducing structural artifacts. While cryogenic electron microscopy (cryo-EM) and X-ray crystallography provide static snapshots, they often fail to capture the dynamic interactome. This is where Crosslinking Mass Spectrometry (XL-MS) becomes indispensable.

At the heart of high-resolution XL-MS is BS2G (Bis[sulfosuccinimidyl] glutarate) . This guide deconstructs the chemical anatomy, mechanistic causality, and experimental workflows of BS2G, providing researchers with a self-validating framework for mapping protein topologies.

The Chemical Anatomy of BS2G

BS2G is a homobifunctional, amine-reactive crosslinker designed specifically for aqueous environments. Its architecture consists of two critical components:

  • The Reactive Groups (Sulfo-NHS Esters): Unlike standard N-hydroxysuccinimide (NHS) esters, the addition of a sulfonate group (–SO₃⁻) to the succinimidyl ring imparts high water solubility. This eliminates the need for organic solvents like DMSO or DMF, which can denature sensitive protein complexes[1]. Furthermore, the negative charge renders BS2G strictly membrane-impermeable , making it the premier choice for selectively crosslinking extracellular or cell-surface receptors without confounding intracellular background noise[2].

  • The Spacer Arm (Glutarate Backbone): BS2G features a 5-carbon glutarate spacer arm with a precise length of 7.7 Å[3]. In integrative structural modeling, this short spacer enforces a strict upper bound on Cα–Cα spacing. During computational modeling pipelines (such as the Integrative Modelling Platform), this tight constraint readily flags impossible graph edges (e.g., those implying >30 Å separation), allowing algorithms to prune false positives with high confidence[4].

Mechanistic Causality: The Amine-Reactive Pathway

The efficacy of BS2G relies on a nucleophilic acyl substitution reaction. The target functional groups are primary amines (–NH₂), which are abundantly found on the side chains of lysine residues and the N-terminus of polypeptide chains.

The Causality of pH in Crosslinking: The reaction is highly pH-dependent, optimally occurring between pH 7.0 and 9.0[5]. The pKa of a typical lysine side chain is approximately 10.5. At physiological pH (7.4), the vast majority of lysines are protonated (–NH₃⁺) and nucleophilically inert. However, a small equilibrium fraction exists in the unprotonated state (–NH₂). This unprotonated amine acts as the nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. Pushing the buffer pH toward 8.0–8.5 increases the concentration of the unprotonated species, exponentially accelerating the reaction rate.

BS2G_Mechanism ProteinA Protein A (Lysine -NH2) Intermediate Nucleophilic Attack (pH 7.0 - 9.0) ProteinA->Intermediate BS2G BS2G Crosslinker (Sulfo-NHS Ester) BS2G->Intermediate ProteinB Protein B (Lysine -NH2) ProteinB->Intermediate Crosslinked Covalently Crosslinked Complex (Stable Amide Bonds) Intermediate->Crosslinked Amide Bond Formation Byproduct Leaving Group (Sulfo-NHS) Intermediate->Byproduct Release

Figure 1: Nucleophilic attack mechanism of BS2G on primary amines forming stable amide bonds.

Quantitative Data & Reagent Selection

Selecting the correct crosslinker dictates the resolution of your structural data. BS2G is often deployed alongside its deuterated analog (BS2G-d4). By using a 1:1 molar ratio of d0:d4, crosslinked peptides manifest in the mass spectrometer as distinctive isotopic doublets spaced exactly 4.02 Da apart. This isotopic signature is critical for filtering out background noise and identifying true crosslinks[6].

Table 1: Comparative Properties of Common NHS-Ester Crosslinkers
CrosslinkerSpacer Length (Å)Reactive GroupMembrane PermeabilitySolvent Requirement
BS2G 7.7Sulfo-NHSImpermeableAqueous (Water/Buffer)
DSG 7.7NHSPermeableOrganic (DMSO/DMF)
BS3 11.4Sulfo-NHSImpermeableAqueous (Water/Buffer)
DSS 11.4NHSPermeableOrganic (DMSO/DMF)
Table 2: Mass Shifts for BS2G-d0/d4 in XL-MS
Modification TypeBS2G-d0 Mass Shift (Da)BS2G-d4 Mass Shift (Da)Isotopic Mass Difference (Da)
Bifunctional Crosslink (Amide-Amide)+96.02+100.044.02
Monofunctional (Amide-Hydrolyzed)+114.03+118.064.03

Standardized Experimental Protocol: A Self-Validating Workflow

A robust crosslinking protocol must be a self-validating system. The following methodology incorporates built-in controls and explains the causality behind each step to ensure reproducible XL-MS data.

Step-by-Step Methodology

Step 1: Reagent Equilibration & Preparation

  • Action: Allow the vial of BS2G to fully equilibrate to ambient room temperature before opening[3].

  • Causality: BS2G is highly moisture-sensitive. Opening a cold vial causes atmospheric condensation to form inside the tube. Water molecules will rapidly hydrolyze the sulfo-NHS esters, rendering the crosslinker inert before it ever touches your protein.

  • Action: Immediately before use, dissolve BS2G in 25 mM Sodium Phosphate or 20 mM HEPES (pH 7.4) to create a 50 mM stock[3].

  • Causality: You must use amine-free buffers. Buffers like Tris or Glycine contain primary amines that will act as competitive nucleophiles, instantly quenching the crosslinker[5].

Step 2: The Crosslinking Reaction

  • Action: Dilute your target protein complex to a concentration of 1–10 µM in an amine-free buffer. Add the BS2G stock to achieve a 20-fold to 50-fold molar excess (final crosslinker concentration ~0.5 to 5 mM)[3].

  • Causality: Maintaining the protein in the low micromolar range favors intramolecular and specific intermolecular crosslinking within established complexes, while suppressing random, collision-induced aggregation[6].

  • Action: Incubate at room temperature for 45 to 60 minutes[3].

Step 3: Reaction Quenching

  • Action: Terminate the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20–60 mM. Incubate for 15 minutes at room temperature[3].

  • Causality: Tris provides an overwhelming molar excess of primary amines. These amines rapidly consume any remaining unreacted BS2G, preventing off-target crosslinking artifacts during downstream sample handling and digestion.

Step 4: Self-Validation (SDS-PAGE)

  • Action: Before proceeding to mass spectrometry, run an aliquot of the quenched reaction alongside a negative control (protein treated with buffer only) on an SDS-PAGE gel.

  • Causality: This is your self-validating checkpoint. A successful reaction will show a distinct upward mass shift (e.g., monomers converting to dimers/multimers). If the gel shows massive, high-molecular-weight smearing at the top of the well, the protein was over-crosslinked (reduce the BS2G molar excess). If there is no shift, the BS2G was likely hydrolyzed prior to use.

Step 5: Proteolytic Digestion & LC-MS/MS

  • Action: Desalt the sample to remove the quenched crosslinker and sulfo-NHS byproducts[3]. Proceed with standard tryptic digestion and LC-MS/MS analysis, searching for the specific mass shifts outlined in Table 2[6].

XLMS_Workflow Prep Protein Complex Prep (Amine-free Buffer) Reaction BS2G Addition (d0/d4 Isotopic Pair) Prep->Reaction Quench Reaction Quenching (Tris/Glycine) Reaction->Quench Digest Proteolytic Digestion (Trypsin) Quench->Digest LCMS LC-MS/MS Analysis (Mass Shift Detection) Digest->LCMS

Figure 2: End-to-end Crosslinking Mass Spectrometry (XL-MS) workflow using BS2G.

References

  • Aestus Biotechnology. "BS2G." Available at: [Link]

  • Insung Chromatech. "Homobifunctional Crosslinkers." Available at: [Link]

Sources

Exploratory

Structural Profiling with Bis(sulfosuccinimidyl) Glutarate (BS2G): An In-Depth Technical Guide

Executive Summary Bis(sulfosuccinimidyl) glutarate (BS2G) is a highly specialized, water-soluble, homobifunctional crosslinking reagent widely utilized in structural biology, mass spectrometry (CX-MS), and protein-protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(sulfosuccinimidyl) glutarate (BS2G) is a highly specialized, water-soluble, homobifunctional crosslinking reagent widely utilized in structural biology, mass spectrometry (CX-MS), and protein-protein interaction (PPI) mapping[1]. By imposing a strict distance constraint between spatially proximate amino acid residues, BS2G acts as a "molecular ruler," capturing a native snapshot of dynamic protein complexes[2]. This whitepaper delineates the physicochemical properties of BS2G, the mechanistic causality of its acylation reactions, and provides a field-validated protocol for its application in structural mass spectrometry.

Physicochemical Properties & Molecular Architecture

BS2G is engineered with two N-hydroxysulfosuccinimide (sulfo-NHS) ester groups separated by a 5-atom glutarate spacer arm[3]. The incorporation of sulfonate (-SO3-) groups on the succinimidyl rings imparts high aqueous solubility and a net negative charge at physiological pH[4]. This charge prevents passive diffusion across hydrophobic lipid bilayers, making BS2G strictly membrane-impermeable and an ideal candidate for selectively crosslinking cell-surface proteins without intracellular contamination[5].

Table 1: Core Physicochemical Properties of BS2G

PropertySpecificationOperational Significance
Chemical Name Bis(sulfosuccinimidyl) glutarateStandardized nomenclature for the sulfo-DSG analog.
Molecular Weight 530.35 g/mol Essential for calculating molar excess in protocols[6].
Spacer Arm Length 7.7 Å (5-atom)Defines the maximum distance constraint for crosslinking[3].
Reactive Group Sulfo-NHS esterSelectively targets primary amines (-NH2)[1].
Membrane Permeability ImpermeableRestricts crosslinking to extracellular or in vitro domains[5].
Aqueous Solubility High (up to 10 mM)Eliminates the need for organic solvents (e.g., DMSO/DMF)[1].

Mechanistic Action: The Sulfo-NHS Acylation Pathway

The crosslinking efficacy of BS2G relies on the nucleophilic attack of primary amines—specifically the ε-amines of lysine residues and the α-amines at polypeptide N-termini—on the carbonyl carbon of the sulfo-NHS ester[4].

Causality in Reaction Conditions: The reaction is optimally performed at a pH of 7.0 to 9.0[4]. At this pH, a sufficient proportion of primary amines are unprotonated and highly nucleophilic. However, this environment also introduces a competing hydrolysis reaction. Hydroxide ions (OH-) in the aqueous buffer can attack the ester, prematurely cleaving the sulfo-NHS leaving group and rendering the crosslinker inactive[4]. Because hydrolysis accelerates at higher pH values, experimentalists must balance amine reactivity with crosslinker half-life, strictly avoiding the preparation of aqueous stock solutions prior to immediate use[4].

Mechanism A BS2G Crosslinker (Sulfo-NHS Esters) C Nucleophilic Attack (pH 7.0 - 9.0) A->C F Hydrolysis (Competing) Increases at higher pH A->F H2O / OH- B Target Protein (Primary Amines) B->C D Stable Amide Bond (Crosslinked Complex) C->D Acylation E Sulfo-NHS Leaving Group (Water Soluble) C->E Cleaved Group F->E

Mechanism of BS2G crosslinking via sulfo-NHS ester acylation and competing hydrolysis.

Isotopic Labeling (d0/d4) in Mass Spectrometry

In Crosslinking Mass Spectrometry (CX-MS), identifying crosslinked peptides among a massive background of linear peptides is computationally and analytically challenging[2]. To solve this, BS2G is synthesized in both a "light" (d0) form and a "heavy" deuterated (d4) analog, where four hydrogen atoms on the glutarate spacer are replaced by deuterium[7].

By reacting the protein complex with a 1:1 molar ratio of BS2G-d0 and BS2G-d4, every crosslinked peptide appears in the MS1 spectrum as a distinct doublet separated by exactly 4.025 Da[4]. This isotopic signature acts as a self-validating filter, allowing algorithms to confidently distinguish true crosslinks from background noise[2].

Table 2: Mass Shifts Associated with BS2G-d0/d4 Peptides

Crosslink StateBS2G-d0 Mass ShiftBS2G-d4 Mass ShiftIsotopic Δm
Bifunctional (Fully Crosslinked) + 96.02 Da+ 100.05 Da4.025 Da
Monofunctional (Partially Hydrolyzed) + 114.03 Da+ 118.06 Da4.025 Da

Experimental Methodology: Self-Validating Crosslinking Protocol

The following protocol is engineered for in-solution crosslinking prior to LC-MS/MS analysis. Every step is designed with built-in causality to prevent artifactual data.

Workflow P Native Protein Complex (Amine-free Buffer) XL Add 1:1 Mixture of BS2G-d0 and BS2G-d4 P->XL Q Quench Reaction (Add Excess Tris) XL->Q D Proteolytic Digestion (Trypsin Cleavage) Q->D LC LC-MS/MS Analysis D->LC ID Identify Mass Doublets (Δm = 4.025 Da) LC->ID

Workflow for structural mapping using isotopic BS2G-d0/d4 crosslinkers and LC-MS/MS.

Step-by-Step Methodology

Step 1: Buffer Preparation and Protein Equilibration

  • Action: Dissolve or dialyze the target protein into 20 mM HEPES, pH 7.5, achieving a final protein concentration of 5 µM[4].

  • Causality: Amine-containing buffers (e.g., Tris, Glycine) must be strictly avoided as they will competitively scavenge the BS2G crosslinker[6]. Maintaining a low micromolar protein concentration (5 µM) thermodynamically favors intramolecular crosslinking and specific complex stabilization, preventing non-specific, collision-induced intermolecular aggregation[4].

Step 2: Reagent Reconstitution

  • Action: Allow the desiccated vial of BS2G to fully equilibrate to room temperature before opening. Immediately prior to use, prepare a 50 mM stock solution of BS2G in water or anhydrous DMSO[6].

  • Causality: Opening a cold vial causes atmospheric moisture condensation, which rapidly hydrolyzes the sulfo-NHS esters. Because the half-life of reconstituted BS2G is extremely short in aqueous environments, the stock must be prepared and used within minutes[4].

Step 3: Crosslinking Reaction

  • Action: Add the BS2G stock to the protein sample to achieve a 20-fold to 100-fold molar excess of crosslinker to protein (e.g., 0.5 to 5 mM final crosslinker concentration)[6]. Incubate at room temperature for 45 to 60 minutes[6].

  • Causality: A high molar excess compensates for the competing hydrolysis reaction, ensuring sufficient productive acylation[4].

Step 4: Reaction Quenching

  • Action: Terminate the reaction by adding a quenching buffer (e.g., Tris-HCl or Ammonium Bicarbonate) to a final concentration of 20 to 60 mM. Incubate for 15 minutes at room temperature[6].

  • Causality: The massive excess of primary amines in the quench buffer rapidly consumes all unreacted BS2G molecules. This locks the crosslinked state of the protein complex and prevents artifactual crosslinking from occurring during downstream denaturation and tryptic digestion[4].

Step 5: Desalting and Digestion

  • Action: Remove the quenched crosslinker and leaving groups via gel filtration or dialysis before proceeding to standard in-solution tryptic digestion and LC-MS/MS analysis[6].

  • Causality: Removing the highly negatively charged sulfo-NHS leaving groups prevents ion suppression during electrospray ionization (ESI) in the mass spectrometer.

References

  • [2] The Ohio State University. "Chemical Crosslinking - Probing the interface of proteins." URL: [Link]

  • [7] LabX. "BS2G-d0 (bis(sulfosuccinimidyl) glutarate-d0)." URL: [Link]

  • [3] Insung Chromatech. "Homobifunctional Crosslinkers." URL:[Link]

Sources

Protocols & Analytical Methods

Method

Unveiling Protein Proximity: A Detailed Guide to Using the BS2G Crosslinker for Protein-Protein Interaction Studies

In the intricate dance of cellular function, the transient and stable interactions between proteins form the backbone of nearly every biological process. Capturing these interactions in their native state is a paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate dance of cellular function, the transient and stable interactions between proteins form the backbone of nearly every biological process. Capturing these interactions in their native state is a paramount challenge for researchers. Chemical crosslinking, a powerful technique that covalently links spatially proximate amino acid residues, provides a molecular snapshot of these interactions. This guide provides a comprehensive overview and detailed protocols for utilizing Bis(sulfosuccinimidyl) glutarate (BS2G), a versatile and widely used crosslinking agent, to elucidate protein-protein interactions.

The Principle of BS2G Crosslinking: Capturing Molecular Handshakes

BS2G is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer arm.[1] This design allows it to covalently link two protein molecules or different domains within the same protein that are in close proximity.

Key Characteristics of BS2G:

PropertyDescriptionSignificance for Experimental Design
Reactive Groups Sulfo-N-hydroxysuccinimide (Sulfo-NHS) estersReact specifically with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) to form stable amide bonds.[2][3]
Spacer Arm Length 7.7 Ångstroms (Å)This relatively short spacer arm makes BS2G ideal for capturing close-range interactions and providing valuable distance constraints for structural modeling.[2][4][5]
Solubility Water-solubleThe sulfonate groups on the NHS rings render BS2G highly soluble in aqueous buffers, eliminating the need for organic solvents that could perturb protein structure.[2][3]
Membrane Permeability Membrane-impermeableDue to its charged nature, BS2G does not readily cross cell membranes, making it an excellent choice for specifically studying interactions on the cell surface or in extracellular environments.[1][3][4]
Cleavability Non-cleavableThe amide bonds formed are stable and not easily broken under standard biochemical conditions, ensuring the integrity of the crosslinked complex during downstream analysis.[1][4]

The reaction mechanism of BS2G involves the nucleophilic attack of a primary amine on the carbonyl carbon of the Sulfo-NHS ester, leading to the formation of a stable amide bond and the release of the Sulfo-NHS leaving group.[2] This reaction is most efficient at a pH range of 7 to 9.[2][3]

Strategic Experimental Design: Choosing the Right Tool for the Job

The decision to use BS2G should be based on the specific scientific question being addressed. Its properties make it particularly well-suited for:

  • Mapping Cell-Surface Interactions: Its membrane impermeability ensures that only proteins exposed on the cell surface are crosslinked, preventing unwanted reactions with intracellular components.[4]

  • Stabilizing Transient or Weak Interactions: By covalently linking interacting partners, BS2G can "trap" fleeting interactions, allowing for their subsequent isolation and identification.[4][6]

  • Crosslinking-Mass Spectrometry (XL-MS): BS2G is widely used in XL-MS studies to generate distance constraints that aid in the structural modeling of proteins and protein complexes.[7][8]

BS2G vs. Other Crosslinkers:

CrosslinkerSpacer Arm LengthMembrane PermeabilityKey Advantage
BS2G 7.7 ÅImpermeableIdeal for short-range, cell-surface interactions.[4]
BS3 11.4 ÅImpermeableLonger spacer arm can bridge more distant interaction sites.[4][9]
DSG 7.7 ÅPermeableThe membrane-permeable analog of BS2G, suitable for intracellular crosslinking.[1][4]

Detailed Protocol for BS2G Crosslinking

This protocol provides a general framework for crosslinking proteins in solution. Optimization of parameters such as crosslinker concentration and reaction time is crucial for each specific system.

Materials and Reagents
  • BS2G (Bis(sulfosuccinimidyl) glutarate)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the protein for reaction with the crosslinker. [4][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.

  • Protein sample of interest in a compatible buffer.

Experimental Workflow

BS2G_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_quench Quenching cluster_analysis Downstream Analysis P1 Equilibrate BS2G to Room Temperature P2 Prepare Fresh BS2G Stock Solution P1->P2 Prevents condensation R1 Add BS2G to Protein Sample P2->R1 P3 Prepare Protein Sample P3->R1 R2 Incubate at Room Temperature R1->R2 Typically 30-60 min Q1 Add Quenching Buffer R2->Q1 Q2 Incubate to Stop Reaction Q1->Q2 Typically 15 min A1 SDS-PAGE Q2->A1 A3 Mass Spectrometry (XL-MS) Q2->A3 A2 Western Blot A1->A2

Caption: A streamlined workflow for a typical BS2G crosslinking experiment.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Allow the vial of BS2G to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS esters.[5]

    • Immediately before use, prepare a fresh stock solution of BS2G in a non-amine-containing, aqueous buffer (e.g., PBS or HEPES). For example, dissolve 10 mg of BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4 to make a 50 mM stock solution.[5] BS2G is susceptible to hydrolysis, so stock solutions should not be stored for extended periods.

  • Crosslinking Reaction:

    • Add the BS2G stock solution to your protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein, with a final BS2G concentration typically in the range of 0.5 to 5 mM.[5] The optimal ratio must be determined empirically for each system.

    • Incubate the reaction mixture at room temperature for 30 to 60 minutes.[5] Alternatively, the reaction can be performed at 4°C for 2-4 hours to slow down the reaction rate and potentially minimize non-specific crosslinking.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching buffer containing a high concentration of primary amines. A common choice is Tris-HCl or glycine at a final concentration of 20-50 mM.[5]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted BS2G is quenched.[5]

  • Analysis of Crosslinked Products:

    • The results of the crosslinking reaction can be analyzed by various methods, including:

      • SDS-PAGE: Crosslinked protein complexes will migrate at a higher molecular weight than the individual monomeric proteins. This is a quick and effective way to assess the efficiency of the crosslinking reaction.[11]

      • Western Blotting: To confirm the identity of the crosslinked proteins, Western blotting can be performed using antibodies specific to the proteins of interest.

      • Mass Spectrometry (XL-MS): This powerful technique allows for the precise identification of the crosslinked amino acid residues, providing valuable structural information about the protein-protein interface.[7][12] For XL-MS, it is often beneficial to use a combination of the standard BS2G ("light") and a deuterated version, BS2G-d4 ("heavy").[13][14] The distinct mass difference between the light and heavy crosslinkers facilitates the identification of crosslinked peptides during data analysis.[15]

Optimization and Troubleshooting

Achieving optimal crosslinking requires careful optimization of reaction conditions.

Optimization Parameters:

ParameterRationaleRecommended Range
BS2G Concentration A higher concentration increases the probability of crosslinking but can also lead to non-specific modifications and protein aggregation.Start with a 20-50 fold molar excess and titrate up or down.
Reaction Time Longer incubation times increase crosslinking efficiency but also the risk of non-specific reactions and hydrolysis of the crosslinker.30-60 minutes at room temperature; 2-4 hours at 4°C.
Protein Concentration Higher protein concentrations favor intermolecular crosslinking (between different protein molecules).Should be optimized based on the specific interaction being studied.
pH The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.pH 7.2 - 8.0.

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
Low or no crosslinking - Inactive BS2G (hydrolyzed).- Buffer contains primary amines (e.g., Tris, glycine).- Insufficient BS2G concentration.- Target lysines are not accessible.- Use fresh, high-quality BS2G.- Use a non-amine-containing buffer.- Increase the molar excess of BS2G.- Consider a crosslinker with a different spacer arm length (e.g., BS3) or a different reactive chemistry.[4]
Protein precipitation/aggregation - Excessive crosslinking.- High protein concentration.- Reduce the BS2G concentration and/or reaction time.- Decrease the protein concentration.
High molecular weight smear on SDS-PAGE - Extensive, non-specific crosslinking.- Reduce the BS2G concentration and/or reaction time.[16]

The Power of BS2G in Modern Proteomics

The application of BS2G, particularly in conjunction with mass spectrometry, has significantly advanced our understanding of protein interaction networks.[8] By providing distance constraints, BS2G-mediated crosslinking helps to build and refine models of protein complexes, offering insights into their architecture and function.[2][8] The ability to specifically target cell-surface proteins makes it an invaluable tool for studying receptor-ligand interactions, cell adhesion, and other fundamental processes in cell biology and drug discovery.

BS2G_Mechanism cluster_protein1 Protein 1 cluster_protein2 Protein 2 cluster_complex Crosslinked Complex BS2G BS2G P1 Lysine (NH2) BS2G:f0->P1:lys Reaction 1 P2 Lysine (NH2) BS2G:f1->P2:lys Reaction 2 Crosslinked Protein 1 -- (Amide Bond) -- Spacer -- (Amide Bond) -- Protein 2

Caption: Reaction mechanism of BS2G with primary amines on two proximal proteins.

Conclusion

BS2G is a powerful and versatile tool for the study of protein-protein interactions. Its well-defined chemical properties, including its short spacer arm, water solubility, and membrane impermeability, make it an excellent choice for a wide range of applications, from mapping cell-surface protein complexes to providing structural constraints for molecular modeling. By following the detailed protocols and optimization strategies outlined in this guide, researchers can confidently employ BS2G to capture and characterize the intricate network of protein interactions that drive cellular life.

References

  • Aestus Biotechnology. BS2G. [Link]

  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2022). Crosslinking mass spectrometry analysis to study protein structures and protein-protein interactions. Wiley Analytical Science. [Link]

  • Sinz, A. (2003). Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry. Journal of Mass Spectrometry.
  • O'Reilly, F. J., et al. (2020). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. Proceedings of the National Academy of Sciences. [Link]

  • Kao, A., Chiu, C. L., Vellucci, D., & Yang, Y. (2011). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry. [Link]

  • Zhilin, V. V., et al. (2018). Application of Multiple Length Crosslinkers to the Characterization of Gaseous Protein Structure. Journal of the American Society for Mass Spectrometry. [Link]

  • Pobbati, A. V., & P. T. V., G. (2013). Amine-reactive NHS ester cross-linker BS 2 G-(Bis[sulfosuccinimidyl]...). ResearchGate. [Link]

  • Insung Chromatech. Homobifunctional Crosslinkers. [Link]

  • University of Arizona. Chemical Crosslinking - Probing the interface of proteins. [Link]

  • Sinz, A. (2014). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Accounts of Chemical Research. [Link]

  • Holding, A. N., et al. (2020). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of the American Society for Mass Spectrometry. [Link]

  • Chowdhury, S. M., et al. (2009). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies. Journal of the American Society for Mass Spectrometry. [Link]

  • Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]

  • Thermo Fisher Scientific. (2018, May 4). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 29). Bissulfosuccinimidyl suberate. [Link]

  • Mair, W., et al. (2011). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. Journal of Proteomics. [Link]

  • G-Biosciences. (2018, March 23). Study Protein to Protein Interaction with Protein Cross Linking to Glass. [Link]

  • Zhang, Y., et al. (2017). Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. PLoS One. [Link]

Sources

Application

Precision Mapping of Protein Interactomes: A Comprehensive Guide to BS2G Crosslinking in Cell Lysates

The stabilization of transient protein-protein interactions (PPIs) within their native cellular context is a critical frontier in structural biology and drug development. Bis(sulfosuccinimidyl) glutarate (BS2G) is a homo...

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Author: BenchChem Technical Support Team. Date: April 2026

The stabilization of transient protein-protein interactions (PPIs) within their native cellular context is a critical frontier in structural biology and drug development. Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, water-soluble crosslinker that has become indispensable for Cross-Linking Mass Spectrometry (XL-MS) and biochemical interactome mapping[1].

This application note provides a highly detailed, causality-driven protocol for deploying BS2G in whole cell lysates. By understanding the mechanistic principles behind the chemistry, researchers can establish a self-validating experimental system that minimizes artifacts and maximizes structural insights.

The Molecular Ruler Paradigm: Mechanistic Principles

BS2G utilizes sulfo-N-hydroxysuccinimide (sulfo-NHS) ester chemistry to form stable, covalent amide bonds with primary amines (ε-amines of lysine residues and α-amines at protein N-termini)[2].

Why Choose BS2G?
  • Strict Distance Constraints: BS2G features a 5-carbon glutarate backbone, resulting in a precise 7.7 Å spacer arm[3]. This relatively short length acts as a stringent "molecular ruler," making it ideal for detecting tight structural arrangements and validating high-resolution computational docking models[4].

  • Aqueous Solubility: The addition of sulfonate groups to the NHS rings makes BS2G highly water-soluble (up to 10 mM)[4]. This eliminates the need for organic co-solvents like DMSO or DMF, which can denature delicate protein complexes in cell lysates[5].

  • Membrane Impermeability: The charged sulfonate groups prevent BS2G from crossing intact lipid bilayers[5]. While this protocol focuses on pre-lysed cells, this property ensures that if applied to intact cells, crosslinking is strictly restricted to the extracellular surface.

  • Isotopic Multiplexing: BS2G is available in matched light (BS2G-d0) and heavy (BS2G-d4) isotopic pairs. Mixing these in a 1:1 ratio creates a characteristic 4.03 Da mass shift in mass spectra, allowing for the unambiguous identification of low-abundance crosslinked peptides against a complex lysate background[4],[6].

ReactionMechanism Lys1 Protein A (Lysine -NH2) Intermediate Nucleophilic Attack (pH 7.4 - 8.0) Lys1->Intermediate Lys2 Protein B (Lysine -NH2) Lys2->Intermediate BS2G BS2G Crosslinker (Sulfo-NHS Ester) BS2G->Intermediate Product Covalently Linked Complex (7.7 Å Distance Constraint) Intermediate->Product Leaving Sulfo-NHS (Leaving Group) Intermediate->Leaving

Reaction mechanism of BS2G with primary amines forming stable amide bonds.

Quantitative Comparison of Crosslinkers

Selecting the correct crosslinker requires balancing spacer length, solubility, and downstream analytical needs. The table below summarizes how BS2G compares to other standard reagents used in structural proteomics[7].

CrosslinkerReactive GroupSpacer Arm (Å)Water SolubleMS-CleavablePrimary Application
BS2G Sulfo-NHS Ester7.7YesNoShort-range interactions, aqueous lysates
DSG NHS Ester7.7No (Requires DMSO)NoShort-range interactions, cell-permeable
BS3 Sulfo-NHS Ester11.4YesNoMid-range interactions, aqueous lysates
DSS NHS Ester11.4No (Requires DMSO)NoMid-range interactions, cell-permeable
DSSO NHS Ester10.3No (Requires DMSO)Yes (CID/HCD)MS2-MS3 workflows, complex networks

Critical Causalities in Experimental Design

To ensure a self-validating protocol, several variables must be strictly controlled:

  • Buffer Amine Exclusion: The lysis buffer must be completely devoid of primary amines (e.g., Tris, Glycine, or ammonium salts). These molecules will act as competitive inhibitors, rapidly neutralizing the BS2G sulfo-NHS esters before they can react with protein targets[8]. Use HEPES, PBS, or Sodium Phosphate.

  • The pH Balancing Act: NHS esters hydrolyze rapidly in aqueous solutions. The half-life of BS2G is ~1-2 hours at pH 7.4, but drops to mere minutes at pH 8.5[9]. Conversely, lysine ε-amines must be unprotonated to act as nucleophiles, which favors a higher pH. A buffer pH of 7.4 to 7.8 provides the optimal thermodynamic compromise[2].

  • Protein Concentration Dynamics: Crosslinking follows second-order reaction kinetics. If the lysate is too dilute (< 0.5 mg/mL), the reaction heavily favors intramolecular crosslinking (looping within the same protein). If too concentrated (> 5 mg/mL), artificial crowding induces non-specific intermolecular crosslinking (aggregation). The optimal lysate concentration is strictly 1–3 mg/mL.

Step-by-Step BS2G Crosslinking Protocol

Phase 1: Preparation of Amine-Free Cell Lysate
  • Harvest Cells: Wash cultured cells three times with ice-cold, amine-free PBS to remove all traces of serum proteins and culture media.

  • Lysis: Resuspend the cell pellet in Lysis Buffer (20 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.4) supplemented with an amine-free, EDTA-free protease inhibitor cocktail.

  • Clarification: Incubate on ice for 30 minutes, agitating periodically. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris.

  • Quantification: Transfer the supernatant to a new tube. Accurately determine the protein concentration using a BCA Assay (do not use Bradford, as detergents interfere). Dilute the lysate with Lysis Buffer to exactly 2.0 mg/mL .

Phase 2: Reagent Preparation

Crucial Step: BS2G is highly moisture-sensitive. Condensation will instantly hydrolyze the reagent.

  • Equilibration: Allow the sealed vial of BS2G to fully equilibrate to room temperature (RT) for at least 30 minutes before opening[8].

  • Stock Solution: Immediately before use, prepare a 50 mM stock solution by dissolving 10 mg of BS2G in 377 µL of ultra-pure water or 25 mM Sodium Phosphate (pH 7.4)[8].

    • Note for XL-MS: If using isotopic labeling, prepare a 1:1 molar mixture of BS2G-d0 and BS2G-d4 at this stage[6].

Phase 3: Crosslinking Reaction (Titration Strategy)

Because total amine concentration varies wildly between different cell lines, a titration is mandatory for first-time optimization.

  • Aliquot Lysate: Divide the 2.0 mg/mL lysate into four 100 µL aliquots (Control, 0.5 mM, 1 mM, and 5 mM final crosslinker concentration).

  • Addition: Add the appropriate volume of the 50 mM BS2G stock to each tube:

    • Control: 0 µL

    • 0.5 mM: 1.0 µL

    • 1.0 mM: 2.0 µL

    • 5.0 mM: 10.0 µL

  • Incubation: Mix gently by pipetting. Incubate the reactions at room temperature for 45 minutes, or on ice for 2 hours[8]. (Ice slows the reaction slightly but preserves highly unstable protein complexes).

Phase 4: Quenching and Downstream Processing
  • Quench: Stop the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM in each tube[8].

  • Incubation: Incubate for 15 minutes at room temperature. The excess primary amines in Tris will aggressively consume any remaining unreacted BS2G.

  • Analysis:

    • For Western Blot: Add 4X Laemmli sample buffer (reducing agents like DTT will not cleave BS2G) and boil for 5 minutes. Run on a 4-12% gradient SDS-PAGE gel. A successful crosslink will appear as a distinct higher-molecular-weight band compared to the control. Smearing at the top of the gel indicates over-crosslinking (reduce BS2G concentration).

    • For XL-MS: Proceed to acetone precipitation or filter-aided sample preparation (FASP) to remove the detergent, followed by Trypsin digestion and LC-MS/MS analysis[1].

Workflow Lysis 1. Cell Lysis (Amine-free Buffer) Quant 2. Lysate Prep (Strictly 2 mg/mL) Lysis->Quant XL 3. BS2G Addition (Titration: 0.5-5 mM) Quant->XL Quench 4. Quenching (50 mM Tris-HCl) XL->Quench Digest 5. Proteolysis (Trypsin Digestion) Quench->Digest MS 6. LC-MS/MS (XL-MS Analysis) Digest->MS

Step-by-step workflow for BS2G crosslinking in cell lysates for XL-MS.

References

  • Iacobucci, C., et al. "Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons." Chemical Reviews, ACS Publications. URL: [Link]

  • Szabo, E., et al. "Cross-Linking Mass Spectrometry on P-Glycoprotein." MDPI. URL: [Link]

Sources

Method

Application Note: High-Resolution Protein Proximity Mapping via BS2G Crosslinking and SDS-PAGE Validation

Introduction & Mechanistic Principles Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, water-soluble crosslinker equipped with amine-reactive sulfo-N-hydroxysuccinimide (sulfo-NHS) esters at both ends of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, water-soluble crosslinker equipped with amine-reactive sulfo-N-hydroxysuccinimide (sulfo-NHS) esters at both ends of a 5-atom spacer arm[1][2]. In structural biology and protein-protein interaction (PPI) studies, BS2G acts as a highly precise "molecular ruler" to stabilize transient or weak protein complexes prior to downstream analysis such as SDS-PAGE or mass spectrometry[3][4].

As an Application Scientist, selecting the correct crosslinker requires understanding the causality behind the reagent's chemical properties:

  • Causality of Spacer Length (7.7 Å): The 7.7 Å spacer restricts crosslinking to tightly interacting domains[1]. When accounting for the extended conformations of two lysine side chains (approximately 6.5 Å each), the theoretical maximum distance between alpha carbon atoms bridged by BS2G is ~20–22 Å[3]. This makes BS2G superior to longer crosslinkers (like BS3, 11.4 Å) for capturing close-range interactions without artificially bridging non-specific bystanders[1][5].

  • Causality of Sulfo-NHS Chemistry: The sulfonate groups on the NHS rings confer high aqueous solubility and render the molecule cell-membrane impermeable[1][2]. This allows the reaction to occur in native physiological buffers without organic co-solvents (like DMSO or DMF), preserving the native oligomeric state of extracellular or purified protein complexes[1][6].

Mechanism A Protein Complex (Proximal Lysines < 20 Å) C Nucleophilic Attack (Optimal pH 7.4 - 8.0) A->C B BS2G Crosslinker (7.7 Å Spacer Arm) B->C D Covalent Amide Bond (Irreversible Linkage) C->D E Sulfo-NHS Leaving Group (Water Soluble) C->E

Chemical mechanism of BS2G-mediated primary amine crosslinking.

Reaction Kinetics and Optimization Rationale

The crosslinking reaction relies on the nucleophilic attack of primary amines (specifically lysine ϵ -amines and protein N-termini) on the sulfo-NHS ester, forming a stable, irreversible amide bond[1][3].

  • pH Optimization: The reaction must be performed in amine-free buffers at pH 7.0–9.0[3]. The ϵ -amino group of lysine has a pKa of ~10.5. While higher pH increases the unprotonated (nucleophilic) fraction of lysines, it simultaneously accelerates the competitive hydrolysis of the sulfo-NHS ester in aqueous solutions[1][7]. A pH of 7.4–8.0 provides the optimal kinetic sweet spot.

  • Molar Excess: A 20- to 50-fold molar excess of crosslinker is typically required to outcompete hydrolysis and drive the pseudo-first-order kinetics of the reaction forward[5][8].

Quantitative Data: Crosslinker Selection Matrix

To contextualize BS2G within the broader toolkit of homobifunctional crosslinkers, refer to the selection matrix below. This data dictates experimental design based on target location and required distance constraints[1][2][5].

CrosslinkerSpacer Arm Length (Å)Reactive GroupMembrane PermeableMS-CleavablePrimary Application
BS2G 7.7 Sulfo-NHS No No Tight extracellular/purified complexes
DSG 7.7NHSYesNoIntracellular tight complexes
BS3 11.4Sulfo-NHSNoNoBulky extracellular complexes
DSSO 10.3NHSYesYesIntracellular MS/MS mapping

Experimental Workflow

Workflow A 1. Protein Prep (Amine-free) B 2. BS2G Addition (20x-50x excess) A->B C 3. Incubation (RT, 30-60 min) B->C D 4. Quenching (Add Tris, 15 min) C->D E 5. SDS-PAGE (Denaturing gel) D->E

Step-by-step experimental workflow for BS2G crosslinking and SDS-PAGE validation.

Detailed Protocol: BS2G Crosslinking and SDS-PAGE Analysis

Self-Validating System: This protocol incorporates built-in checkpoints. You must run a parallel "mock" reaction (protein + crosslinking buffer without BS2G). If the mock reaction shows high-molecular-weight aggregates on the SDS-PAGE gel, the protein is naturally aggregating due to buffer conditions, and optimization is required before crosslinking analysis can be trusted.

Step 1: Protein Preparation
  • Ensure the protein complex is at a concentration of 1–10 mg/mL in an amine-free buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)[8].

  • Critical Insight: Remove any Tris, glycine, or ammonium salts via dialysis or desalting columns prior to the reaction. These primary amines will act as competitive nucleophiles and completely quench the BS2G[8].

Step 2: Reagent Preparation
  • Allow the BS2G vial to fully equilibrate to ambient temperature before opening. Causality: BS2G is highly moisture-sensitive; opening a cold vial causes condensation, which rapidly hydrolyzes the active esters[8].

  • Immediately before use, prepare a 50 mM stock solution of BS2G by dissolving it in ultrapure water or your amine-free reaction buffer (e.g., 10 mg BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4)[8]. Do not store this solution; hydrolysis begins immediately.

Step 3: Crosslinking Reaction
  • Using a 20-fold to 50-fold molar excess approach, add the BS2G stock solution to the protein sample so that the final crosslinker concentration is between 0.5 to 5 mM[5][8].

  • Allow the sample to react at room temperature for 45 minutes to 1 hour[8].

  • Alternative: If the protein complex is thermosensitive, the reaction can be performed on ice for 2 hours. The reaction rate is only slightly attenuated at lower temperatures[8].

Step 4: Quenching
  • Terminate the reaction by adding a quenching buffer containing primary amines (e.g., Tris-HCl or Glycine) to a final concentration of 25 mM to 60 mM[8].

  • Incubate for 10–15 minutes at room temperature[8].

  • Causality: This step forces all unreacted sulfo-NHS esters to bind to the free Tris/Glycine, preventing non-specific crosslinking artifacts from forming during the subsequent denaturation steps[7][8].

Step 5: SDS-PAGE Validation
  • Mix the quenched samples with standard SDS-PAGE sample loading buffer. Because BS2G creates a non-cleavable amide bond, the presence of reducing agents (DTT or β -mercaptoethanol) will not break the crosslinked complex[2][6].

  • Boil the samples at 95°C for 5 minutes to fully denature the proteins.

  • Load the samples alongside the non-crosslinked "mock" control onto a polyacrylamide gel.

  • Data Interpretation: A successful crosslinking reaction is confirmed by a decrease in the intensity of the monomeric protein band and the appearance of distinct, higher molecular weight bands corresponding to the stabilized complex[4][5].

  • Troubleshooting: If you observe diffuse, high-mass aggregates or smearing at the very top of the gel, this indicates over-crosslinking (heterogeneous monolinked intermediates)[7]. To resolve this, titrate down the BS2G concentration or reduce the reaction time in future iterations[7].

References

  • ProteoChem - BS2G Crosslinker Protocol and Product Inform
  • Aestus Biotechnology - BS2G Homobifunctional Amine-Reactive Protein Crosslinker
  • Insung - Homobifunctional Crosslinkers
  • Smolecule - Buy BS2G Crosslinker | 215597-83-4
  • Ohio State University - Chemical Crosslinking - Probing the interface of proteins
  • National Institutes of Health (PMC)
  • Thermo Fisher Scientific - Protein Interaction Crosslinking for Mass Spectrometry
  • Thermo Fisher Scientific - Protein interactions and crosslinking

Sources

Application

how to dissolve BS2G crosslinker in aqueous buffer

Application Note & Protocol Topic: A Comprehensive Guide to the Dissolution and Application of BS²G Crosslinker in Aqueous Buffers Audience: Researchers, scientists, and drug development professionals. Introduction: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Dissolution and Application of BS²G Crosslinker in Aqueous Buffers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of BS²G in Protein Interaction Studies

Bis(sulfosuccinimidyl) glutarate, commonly known as BS²G, is a homobifunctional, water-soluble, and membrane-impermeable crosslinking agent.[1][2] Its strategic importance in modern proteomics and structural biology stems from its ability to covalently link proteins that are in close proximity, thereby "capturing" transient or weak interactions for subsequent analysis.[3] The incorporation of sulfonate groups into its structure renders it highly soluble in aqueous solutions, a critical feature that eliminates the need for organic co-solvents like DMSO or DMF, which can perturb native protein conformations.[4][5]

BS²G features two sulfonate N-hydroxysuccinimide (sulfo-NHS) ester reactive groups at either end of a 5-atom glutarate spacer arm.[6][7] These groups react specifically and efficiently with primary amines (the ε-amine of lysine residues and the N-terminus of polypeptides) under mild pH conditions (7.0-9.0) to form stable, non-cleavable amide bonds.[1][4] Its spacer arm length of 7.7 Å makes it an ideal molecular ruler for probing local structural features and intramolecular contacts within compact protein domains.[2][8]

This guide provides a detailed protocol for the effective dissolution of BS²G in aqueous buffers and its application in protein crosslinking workflows, emphasizing the chemical principles and critical parameters that ensure reproducible and meaningful results.

BS²G: Chemical Properties and Specifications

A clear understanding of the physicochemical properties of BS²G is fundamental to its successful application.

PropertyValueSource(s)
Full Chemical Name Bis(sulfosuccinimidyl) glutarate, disodium salt[1][8]
Alternative Names Sulfo-DSG[2][8]
Molecular Formula C₁₃H₁₂N₂Na₂O₁₄S₂[8][9]
Molecular Weight 530.34 g/mol [8][9]
Spacer Arm Length 7.7 Å[2][8]
Reactivity Primary amines (-NH₂)[4][6]
Solubility Highly soluble in aqueous buffers[1][4]
Cell Membrane Permeability Impermeable[1][2][7]
Linkage Type Non-cleavable amide bond[2][9]

The Core Chemistry: Amine Reaction vs. Hydrolysis

The success of a BS²G crosslinking experiment hinges on managing the kinetics of two competing reactions: the desired amine acylation and the undesirable hydrolysis of the sulfo-NHS esters.

  • Amine Acylation (Productive Reaction): The primary amine of a lysine residue or protein N-terminus acts as a nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond and the release of sulfo-N-hydroxysuccinimide.[2]

  • Hydrolysis (Competing Reaction): In an aqueous environment, water molecules can also act as nucleophiles, attacking the ester and causing it to hydrolyze. This inactivates the reactive group, rendering the crosslinker unable to form a covalent bond with the target protein. The rate of hydrolysis increases significantly with rising pH.[2][5][10]

Therefore, protocols must be designed to maximize the rate of the amine reaction while minimizing the impact of hydrolysis. This is primarily achieved by preparing the BS²G solution immediately before use and carefully controlling the reaction buffer's pH and composition.[10]

Reaction Schematics

G cluster_0 Productive Crosslinking Reaction cluster_1 Competing Hydrolysis Reaction Protein1_NH2 Protein 1 (Primary Amine) Intermediate Reactive Intermediate Protein1_NH2->Intermediate + BS²G BS2G BS²G (Active) Crosslinked_Product Stable Crosslinked Complex Intermediate->Crosslinked_Product + Protein 2 Leaving_Group Sulfo-NHS (Byproduct) Intermediate->Leaving_Group Protein2_NH2 Protein 2 (Primary Amine) BS2G_h BS²G (Active) Hydrolyzed_BS2G Inactive, Hydrolyzed BS²G BS2G_h->Hydrolyzed_BS2G + H₂O (especially at high pH) H2O Water (H₂O) G start Start reagent_prep Step 1: Reagent & Buffer Preparation start->reagent_prep dissolution Step 2: BS²G Dissolution (Prepare Immediately Before Use) reagent_prep->dissolution Equilibrate BS²G vial to RT reaction Step 3: Crosslinking Reaction dissolution->reaction Add fresh BS²G to protein quenching Step 4: Quench Reaction reaction->quenching Incubate 30-60 min cleanup Step 5: Remove Excess Reagent quenching->cleanup Add Tris or Glycine analysis Step 6: Downstream Analysis (SDS-PAGE, MS, etc.) cleanup->analysis Desalt or Dialyze end End analysis->end

Figure 2: General experimental workflow for BS²G protein crosslinking.

Step 1: Reagent and Buffer Preparation

  • Remove the vial of BS²G powder from cold storage (4°C or -20°C).

  • Place it on the bench and allow it to fully equilibrate to room temperature for at least 15-20 minutes before opening . [8][10] > Scientist's Note (Expertise & Experience): This is arguably the most critical handling step. BS²G is highly sensitive to moisture. [8]Opening a cold vial will cause atmospheric water to condense on the powder, leading to rapid hydrolysis and inactivation of the reagent before it is ever used.

  • Prepare your protein sample in an appropriate amine-free reaction buffer (e.g., 20-50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Ensure the protein concentration is suitable for your downstream application (typically in the µM to low mM range). [5] Step 2: Immediate Reconstitution of BS²G

  • Once the BS²G vial has reached room temperature, briefly centrifuge it to collect all the powder at the bottom.

  • Prepare a concentrated stock solution of BS²G immediately before adding it to your protein sample. Do not prepare stock solutions for storage, as the sulfo-NHS ester will hydrolyze over time in solution. [10]3. Example Reconstitution: To create a 50 mM stock solution, dissolve 10 mg of BS²G (MW 530.34) in 377 µL of reaction buffer (or ultrapure water). [8]Pipette up and down or vortex gently to ensure it is fully dissolved. The solution should be clear and colorless.

Step 3: The Crosslinking Reaction

  • Determine the desired molar excess of crosslinker to protein. A 20- to 50-fold molar excess is a common starting point for optimization. [8]2. Add the calculated volume of freshly prepared BS²G stock solution to your protein sample. Mix gently but thoroughly by pipetting or flicking the tube. Avoid vigorous vortexing, which could denature the protein.

  • Incubate the reaction at room temperature for 30-60 minutes. [8]Alternatively, the reaction can be performed at 4°C for 2-4 hours to slow down both the crosslinking and hydrolysis reactions, which can sometimes be beneficial for sensitive proteins.

Step 4: Quenching the Reaction

  • To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction). [2]2. The primary amines in the quenching buffer will react with and consume any remaining active BS²G.

  • Incubate for an additional 15 minutes at room temperature to ensure complete quenching. [8] Step 5: Removal of Excess Reagent and Byproducts

  • After quenching, it is important to remove the excess crosslinker, quenching reagent, and the sulfo-NHS byproduct to avoid interference with downstream analysis.

  • This can be achieved using standard laboratory techniques such as dialysis, size-exclusion chromatography (SEC), or spin desalting columns. [8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Crosslinking Efficiency 1. Reagent Hydrolysis: BS²G powder was exposed to moisture, or the stock solution was not used immediately. [2][10] 2. Buffer Interference: The reaction buffer contained primary amines (e.g., Tris, glycine). [2] 3. Insufficient Crosslinker: The molar excess was too low for the target interaction.1. Always equilibrate the BS²G vial to room temperature before opening. Use a fresh vial if hydrolysis is suspected. Prepare stock solutions immediately before use. 2. Switch to an amine-free buffer like PBS, HEPES, or MES. 3. Perform a titration experiment, increasing the molar excess (e.g., 50x, 100x, 250x).
Protein Precipitation/ Aggregation 1. Over-crosslinking: The crosslinker concentration was too high, leading to extensive, insoluble networks. 2. Protein Instability: The protein is not stable under the reaction conditions (pH, buffer).1. Reduce the molar excess of BS²G or decrease the reaction time. 2. Confirm protein stability in the chosen reaction buffer before adding the crosslinker. Consider performing the reaction at 4°C.
Non-specific Crosslinking 1. High Protein Concentration: Excessively high protein concentrations can lead to random intermolecular crosslinks. 2. Long Reaction Time: Extended incubation can increase the chance of capturing non-specific interactions.1. Reduce the total protein concentration in the reaction. 2. Optimize the reaction time; perform a time-course experiment (e.g., 15, 30, 60 min) to find the optimal window.

References

  • AxisPharm. (n.d.). BS2G Crosslinker | CAS: 881415-72-1. Retrieved from [Link]

  • Aestus Biotechnology. (n.d.). BS2G. Retrieved from [Link]

  • Kannan, R., et al. (2013). Amine-reactive NHS ester cross-linker BS 2 G-(Bis[sulfosuccinimidyl] glutarate) in its light and heavy form. ResearchGate. [Link]

  • Celus, I., et al. (2018). Kinetics of the hydrolysis of BSG protein in the bacterial cultures. ResearchGate. [Link]

  • Insung Chromatech. (n.d.). Homobifunctional Crosslinkers. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from [Link]

  • Sinz, A. (2007). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Molecular & Cellular Proteomics. [Link]

Sources

Method

Advanced Application Note: BS2G Crosslinker Reaction Kinetics, Temperature Guidelines, and Workflow Optimization

Introduction to BS2G in Structural Proteomics Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, water-soluble, and membrane-impermeant protein crosslinker[1][2]. Featuring an amine-reactive sulfo-N-hydroxysu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to BS2G in Structural Proteomics

Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, water-soluble, and membrane-impermeant protein crosslinker[1][2]. Featuring an amine-reactive sulfo-N-hydroxysuccinimide (sulfo-NHS) ester at each end of a 5-carbon, 7.7 Å spacer arm, BS2G acts as a highly precise "molecular ruler"[2][3]. It is widely deployed in Crosslinking Mass Spectrometry (CXMS) to map protein-protein interactions, define spatial restraints within native protein ensembles, and probe cell-surface topologies[3][4].

To achieve reproducible crosslinking yields without distorting the native protein conformation, researchers must master the thermodynamic and kinetic variables that govern the BS2G reaction.

Mechanistic Causality: The Kinetic Tug-of-War

The efficacy of a BS2G crosslinking protocol relies on balancing two competing chemical processes:

  • The Target Reaction (Amidation): The sulfo-NHS ester undergoes nucleophilic attack by primary amines (the N-terminus of polypeptide chains and the outward-facing ε-amino groups of lysine residues)[5]. This reaction yields a stable covalent amide bond and releases the sulfo-NHS leaving group[1][5].

  • The Competing Reaction (Hydrolysis): In aqueous buffers, water molecules simultaneously attack the NHS ester, hydrolyzing it into a non-reactive sulfonate byproduct[1].

The Influence of Temperature and pH

The rates of both amidation and hydrolysis are strictly governed by pH and temperature. At pH 7.0 and 0°C, the half-life of sulfo-NHS ester hydrolysis is approximately 4 to 5 hours[1][5]. However, as the environment becomes more alkaline or warmer, the hydrolysis rate accelerates dramatically. At pH 8.6 and 4°C, this half-life plummets to just 10 minutes[1][5].

Causality in Protocol Design: Reaction time must be inversely proportional to temperature and pH. If the reaction is too short, the yield of crosslinked complexes is insufficient. If the reaction is too long or the temperature too high, the rapid accumulation of "mono-links" (where only one end of the BS2G reacts while the other hydrolyzes) occurs. Mono-links alter protein hydrophobicity and solvent accessibility without providing the necessary distance constraints for structural modeling[6].

Kinetics Temp Reaction Conditions (Temperature & pH) LowTemp 4°C, pH 7.2 (Slower Kinetics) Temp->LowTemp HighTemp Room Temp, pH 8.0 (Faster Kinetics) Temp->HighTemp Hydrolysis1 NHS Hydrolysis (t½ ≈ 4-5 hours) LowTemp->Hydrolysis1 Competing Crosslink1 Amine Reaction (Requires ~2 hours) LowTemp->Crosslink1 Target Hydrolysis2 NHS Hydrolysis (t½ ≈ 10 mins) HighTemp->Hydrolysis2 Competing Crosslink2 Amine Reaction (Requires ~30 mins) HighTemp->Crosslink2 Target

Kinetic competition between BS2G amine crosslinking and NHS ester hydrolysis.

Quantitative Guidelines for Time and Temperature

To maximize crosslinking efficiency while minimizing dead-end hydrolysis, adhere to the empirically established kinetic windows outlined below[1][5].

TemperatureBuffer pHHydrolysis Half-Life (t½)Recommended Reaction TimeApplication Context
0°C - 4°C 7.0 - 7.54 - 5 hours2 hours Ideal for preserving fragile, transient protein-protein interactions.
4°C 8.5 - 9.0~10 minutes15 - 30 minutes Fast crosslinking at cold temperatures; requires rapid quenching.
Room Temp (20-25°C) 7.2 - 8.5< 30 minutes30 - 60 minutes Standard structural proteomics and robust complex stabilization.

Optimized Step-by-Step Methodology

BS2G_Workflow A 1. Protein Preparation (Amine-free buffer, pH 7.2-8.5) C 3. Crosslinking Reaction (30 min @ RT or 2 hr @ 4°C) A->C B 2. BS2G Reagent Prep (Freshly dissolved) B->C D 4. Quenching (Add Tris/Glycine for 15 min) C->D E 5. Validation & Analysis (SDS-PAGE / CXMS) D->E

BS2G Crosslinking Workflow: From preparation to validation.

Step 1: Protein Preparation & Buffer Exchange
  • Action: Dissolve or exchange the target protein into an amine-free buffer (e.g., 20 mM HEPES, Phosphate, or Carbonate-bicarbonate) at pH 7.2–8.5[1][7]. Maintain protein concentration in the micromolar range (e.g., 5–10 µM)[7].

  • Causality: Primary amine buffers like Tris or Glycine will aggressively compete for the NHS ester, neutralizing the crosslinker before it can react with the target protein[1]. Maintaining a moderate protein concentration prevents unwanted, non-specific intermolecular crosslinking[7].

Step 2: In Situ BS2G Preparation
  • Action: Equilibrate the BS2G vial to room temperature before opening. Immediately before use, dissolve BS2G in high-quality DMSO or water to create a 10 mM to 50 mM stock[7].

  • Causality: Sulfo-NHS esters are highly moisture-sensitive. Condensation from opening a cold vial, or attempting to store the reagent in an aqueous stock solution, will result in rapid hydrolysis, rendering the reagent completely non-reactive[7].

Step 3: Crosslinking Reaction Execution
  • Action: Add the BS2G stock to the protein solution to achieve a 10- to 100-fold molar excess of crosslinker to protein[7]. Incubate the reaction based on the guidelines in Section 3 (e.g., 30 minutes at Room Temperature or 2 hours at 4°C)[1][7].

  • Causality: Because hydrolysis competes with amidation, a molar excess ensures enough active BS2G molecules survive to successfully bridge adjacent lysine residues on the protein surface[1].

Step 4: Quenching the Reaction
  • Action: Terminate the reaction by adding a quenching buffer (e.g., Tris or Glycine) to a final concentration of 20–50 mM. Incubate for an additional 15 minutes at room temperature[1].

  • Causality: The high concentration of primary amines in Tris/Glycine rapidly consumes any remaining unreacted NHS esters, preventing further crosslinking during downstream sample handling and digestion[1].

Trustworthiness: The Self-Validating System

A robust protocol must include built-in validation to confirm success before proceeding to expensive LC-MS/MS analysis.

  • SDS-PAGE Mobility Shift: Run the quenched sample alongside a non-crosslinked control on an SDS-PAGE gel. Successful crosslinking is validated by a distinct decrease in electrophoretic mobility (a shift to a higher molecular weight band), indicating the stabilization of protein dimers or higher-order complexes[2].

  • Native MS "Dosimetry": To ensure the protein ensemble has not been over-crosslinked (which artificially tightens the conformational space and yields non-physiological structural data), perform Native Ion Mobility-Mass Spectrometry (IM-MS). This acts as a "dosimetry" check to monitor the extent of crosslinking and verify that the native fold remains intact[8].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing BS2G to Protein Molar Ratio for High Yield

Welcome to the Application Support Center for BS2G (Bis[sulfosuccinimidyl] glutarate) crosslinking. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol steps and explain the underl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for BS2G (Bis[sulfosuccinimidyl] glutarate) crosslinking. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol steps and explain the underlying chemical causality of NHS-ester bioconjugation.

BS2G is a water-soluble, homobifunctional crosslinker with a 7.7 Å spacer arm that reacts with primary amines (N-terminus and lysine side chains) to form stable amide bonds[1]. Achieving a high yield of native crosslinked complexes—without causing protein precipitation or structural distortion—requires a precise optimization of the crosslinker-to-protein molar ratio.

The Causality of Molar Ratios: Aminolysis vs. Hydrolysis

The fundamental challenge in BS2G crosslinking is managing competing reaction kinetics. When you add BS2G to an aqueous protein solution, two reactions occur simultaneously:

  • Aminolysis (The Target): The nucleophilic attack of the unprotonated primary amine on the NHS ester, yielding the desired covalent amide bond[2].

  • Hydrolysis (The Competitor): The nucleophilic attack of water on the NHS ester, yielding an unreactive carboxylic acid and releasing the NHS leaving group[2].

Because water is present at ~55 M, hydrolysis is a massive competing factor. The half-life of an NHS ester is highly pH-dependent: it is stable for 4–5 hours at pH 7.0, but degrades in just 10 minutes at pH 8.6[3]. Therefore, the molar ratio of BS2G to protein must be calculated to outpace hydrolysis without oversaturating the protein's surface lysines.

Kinetics BS2G BS2G (Sulfo-NHS Ester) Amide Stable Amide Bond (Successful Crosslink) BS2G->Amide Aminolysis Optimal pH 7.2-7.5 Hydrolyzed Carboxylic Acid (Dead Crosslinker) BS2G->Hydrolyzed Hydrolysis Accelerated at High pH Amine Primary Amine (Protein Lysine) Amine->Amide Water Water (H2O) Competing Nucleophile Water->Hydrolyzed

Caption: BS2G Reaction Kinetics: Aminolysis vs. Hydrolysis Pathways

Quantitative Data: Molar Ratio Optimization Matrix

A common misconception is that a single molar ratio (e.g., 20-fold excess) works for all experiments. In reality, the required molar excess is inversely proportional to your protein concentration.

At low protein concentrations, the collision frequency between the protein amines and the crosslinker is low. To ensure aminolysis "wins" against the ubiquitous water molecules, you must artificially boost the crosslinker concentration[4]. Conversely, at high protein concentrations, a high molar excess will rapidly over-crosslink the sample, destroying tertiary structure and causing precipitation[5].

Protein ConcentrationRecommended BS2G Molar ExcessCausality / Mechanistic Rationale
< 1 mg/mL (or < 10 µM)40-fold to 100-foldLow amine availability requires a vast excess of BS2G to outcompete rapid hydrolysis in the aqueous buffer[4].
1 - 4 mg/mL 20-fold to 50-foldThe standard baseline. A 20-fold excess is generally optimal to capture native interactions without distorting tertiary structure[6].
5 - 10 mg/mL 5-fold to 10-foldHigh effective amine concentration favors rapid aminolysis. Lower ratios prevent massive intermolecular lattice formation and precipitation[4].

High-Yield Experimental Protocol

This self-validating protocol ensures that variables leading to premature hydrolysis or competing side-reactions are eliminated.

Step 1: Buffer Preparation & Exchange

  • Ensure your protein is in an amine-free buffer (e.g., 20 mM HEPES or PBS, pH 7.2–7.5)[5].

  • Validation Check: Traces of Tris or Glycine from purification will act as competing nucleophiles and consume the BS2G[7]. Dialyze thoroughly.

Step 2: Crosslinker Preparation (Critical Step)

  • Allow the sealed BS2G vial to equilibrate to room temperature before opening. Causality: BS2G is highly moisture-sensitive; opening a cold vial causes condensation, leading to immediate hydrolysis[1].

  • Immediately before use, dissolve BS2G in anhydrous DMSO or DMF to create a 50 mM stock, or dissolve directly in 25 mM Sodium Phosphate (pH 7.4)[1]. Do not store dissolved BS2G.

Step 3: Conjugation Reaction

  • Add the calculated molar excess of BS2G (refer to the matrix above) to the protein solution.

  • Incubate at room temperature for 30 to 60 minutes[5].

Step 4: Quenching

  • Add a primary amine buffer (e.g., Tris or Ammonium Bicarbonate) to a final concentration of 20–50 mM[1].

  • Incubate for 15 minutes at room temperature. Causality: The massive excess of free amines in the quench buffer rapidly consumes any remaining unreacted BS2G, stopping the reaction at a precise timepoint[5].

Step 5: Desalting and Analysis

  • Remove quenched byproducts via a desalting column or dialysis[1]. Analyze via SDS-PAGE or LC-MS/MS.

Workflow Prep 1. Buffer Exchange (Amine-Free, pH 7.4) React 3. Conjugation (30-60 min at RT) Prep->React Reagent 2. BS2G Prep (Freshly Dissolved) Reagent->React Quench 4. Quenching (Add 50mM Tris) React->Quench Analyze 5. Analysis (SDS-PAGE / MS) Quench->Analyze

Caption: Step-by-Step BS2G Crosslinking Experimental Workflow

Troubleshooting & FAQs

Q: My SDS-PAGE shows a high-molecular-weight smear at the top of the gel instead of distinct multimer bands. What happened? A: You have over-crosslinked your sample. When the BS2G molar ratio is too high relative to the protein concentration, the crosslinker rapidly modifies nearly all surface lysines, creating massive, non-specific intermolecular lattices. Solution: Titrate your molar ratio down (e.g., from 50-fold to 20-fold) or decrease your incubation time[6].

Q: I see mostly monomeric protein and very faint crosslinked bands. How do I increase the yield? A: This is under-crosslinking, caused by the BS2G being consumed before it could bridge the proteins. This happens for three reasons:

  • Hydrolysis outcompeted aminolysis: Your BS2G absorbed moisture during storage or was left in aqueous solution too long before use.

  • Competing amines: Your buffer contains Tris, Glycine, or imidazole residues from purification[7].

  • Low protein concentration: If your protein is < 0.5 mg/mL, a 20-fold excess is insufficient. Solution: Verify buffer purity, use freshly prepared BS2G, and increase the molar ratio to 50-fold or 100-fold[5].

Q: Does the exact pH of my reaction buffer really matter if it's within the 7.0 to 9.0 range? A: Yes, it is the most critical variable. At pH 7.0, primary amines are heavily protonated (-NH3+) and less nucleophilic, making the reaction slow. At pH 8.5, amines are deprotonated and highly reactive, but the half-life of the NHS ester drops to mere minutes[3]. Solution: A pH of 7.2 to 7.5 is the optimal "Goldilocks" zone for BS2G, balancing sufficient amine reactivity with a manageable hydrolysis rate[4].

Q: Why did my protein precipitate immediately after adding BS2G? A: Precipitation usually occurs due to an extreme shift in the protein's isoelectric point (pI). Lysine residues carry a positive charge at physiological pH. When BS2G reacts with these lysines, it neutralizes their positive charge. If you use an excessive molar ratio, you strip the protein of its surface hydration layer, causing it to unfold and crash out of solution. Solution: Drastically reduce the crosslinker molar ratio to 5-fold or 10-fold[4].

References

  • National Institutes of Health (PMC): Identification of Subunit-Subunit Interaction Sites in αA-WT Crystallin and Mutant αA-G98R Crystallin Using Isotope-Labeled Cross-Linker and Mass Spectrometry. Available at: [Link]

Sources

Optimization

BS2G Technical Support Center: Troubleshooting Over-Crosslinking &amp; Protein Aggregation

Welcome to the Technical Support Center for Bis(sulfosuccinimidyl) glutarate (BS2G) crosslinking. As an Application Scientist, I frequently encounter researchers struggling with high-molecular-weight smears and loss of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bis(sulfosuccinimidyl) glutarate (BS2G) crosslinking. As an Application Scientist, I frequently encounter researchers struggling with high-molecular-weight smears and loss of native protein conformation during Crosslinking Mass Spectrometry (XL-MS) or structural assays. BS2G is a homobifunctional, water-soluble, non-cleavable crosslinker with a short spacer arm that 1[1]. While its membrane impermeability and aqueous solubility make it highly versatile, its robust reactivity can easily lead to over-crosslinking and subsequent protein aggregation if not rigorously controlled.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to help you achieve precise, reproducible crosslinking.

Section 1: The Mechanistic Causality of Over-Crosslinking

To troubleshoot aggregation, we must first understand the causality behind it. When BS2G reacts with the ε-amino groups of lysine residues, it forms stable amide bonds, releasing2[2].

Lysine residues are typically positively charged at physiological pH. Extensive modification neutralizes these surface charges, altering the protein's isoelectric point (pI) and diminishing the electrostatic repulsion that maintains protein solubility. This hyper-modification exposes hydrophobic cores, driving thermodynamically favorable but 3[3].

Furthermore, at high protein concentrations, the probability of random intermolecular collisions increases. Given BS2G's 4[4], it acts as a rigid molecular ruler. If the reaction is not strictly controlled, BS2G will covalently trap these transient, non-specific collision events, resulting in the high-molecular-weight smears often observed on SDS-PAGE.

Causality_Aggregation HighConc High Protein Concentration (>10 µM) RandomCollisions Increased Random Collisions HighConc->RandomCollisions ExcessBS2G Excessive BS2G Molar Ratio (>100x) HyperModification Hyper-modification of Lysines (Loss of native charge/fold) ExcessBS2G->HyperModification ProlongedTime Prolonged Incubation / No Quench ProlongedTime->HyperModification Aggregation Protein Aggregation (HMW Smears on SDS-PAGE) RandomCollisions->Aggregation HyperModification->Aggregation Dilution Optimize Concentration (1-10 µM) Dilution->HighConc Prevents Titration Titrate Molar Ratio (10x - 50x) Titration->ExcessBS2G Prevents Quench Strict Quenching (20-50 mM Tris) Quench->ProlongedTime Prevents

Mechanistic pathways leading to BS2G-induced protein aggregation and targeted preventive actions.

Section 2: Self-Validating Optimization Protocol

To establish trustworthiness in your XL-MS or structural data, your crosslinking protocol must be a self-validating system. This means incorporating internal controls that unambiguously differentiate true biological interactions from crosslinker-induced artifacts.

Step-by-Step Methodology: BS2G Titration and Quenching

  • Buffer Preparation: Ensure your protein is in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4–8.0). Primary amine buffers like 2[2].

  • Protein Concentration: Dilute the protein to a working concentration of 1–10 µM. Higher concentrations exponentially increase the risk of non-specific intermolecular aggregation.

  • Reagent Preparation: Immediately before use, dissolve BS2G in ultra-pure water or buffer to a 10 mM stock. Critical: Sulfo-NHS esters hydrolyze rapidly in water. 2[2].

  • Self-Validating Titration Setup: Prepare the following reaction tubes to establish dose-dependency and baseline controls:

    • Control A (No Crosslinker): Protein + Buffer only (Assesses baseline aggregation).

    • Control B (Quench-First): Protein + 50 mM Tris + BS2G (Validates that quenching completely inhibits BS2G, proving any shifts in other tubes are true crosslinks rather than artifacts of the chemical itself).

    • Test Reactions: Add BS2G to achieve molar ratios of 10x, 20x, 50x, and 100x relative to the protein concentration.

  • Incubation: Incubate the reactions at room temperature for 30–60 minutes, or at 4°C for 2 hours to slow the reaction kinetics.

  • Quenching: Terminate the reaction by adding a primary amine quencher (e.g., Tris-HCl or Glycine) to a2[2]. Incubate for 15 minutes at room temperature.

  • Analysis: Resolve the samples via SDS-PAGE. The optimal ratio is the lowest BS2G concentration that yields a distinct, shifted target band without producing a high-molecular-weight smear at the top of the gel.

BS2G_Workflow Start Protein Preparation (Amine-free buffer, pH 7-9) Titration Molar Ratio Titration (10x to 100x excess) Start->Titration FreshReagent Prepare Fresh BS2G (Hydrolyzes rapidly in H2O) FreshReagent->Titration Incubation Incubation (30-60 min RT or 2h 4°C) Titration->Incubation Quenching Quench Reaction (20-50 mM Tris/Glycine, 15 min) Incubation->Quenching Analysis SDS-PAGE / XL-MS (Assess discrete bands vs. smears) Quenching->Analysis

Step-by-step BS2G crosslinking workflow emphasizing critical control points to prevent aggregation.

Section 3: Troubleshooting FAQs

Q1: My SDS-PAGE shows a massive smear at the top of the resolving gel. How do I fix this? A1: A high-molecular-weight smear indicates severe over-crosslinking and non-specific aggregation. This is caused by hyper-modification of surface lysines and random intermolecular trapping. To resolve this:

  • Reduce the BS2G:Protein molar ratio (drop to 10x or 20x).

  • Decrease the protein concentration to <10 µM to favor intramolecular over intermolecular crosslinking.

  • Ensure you are quenching the reaction strictly at the 30-minute mark.

Q2: I see no crosslinking at all, even at a 100x molar excess. What went wrong? A2: This is typically due to reagent hydrolysis or buffer competition. Sulfo-NHS esters have a short half-life in aqueous solutions, especially at higher pH. If your BS2G stock was not prepared immediately before use, it was likely inactive. Alternatively, verify that your reaction buffer does not contain primary amines (e.g., Tris, glycine, or ammonium salts).

Q3: Can I use BS2G for intracellular crosslinking? A3: No. The sulfonate (-SO3) groups on the NHS rings make BS2G highly water-soluble but 5[5]. It is specifically designed for cell-surface or extracellular protein crosslinking. For intracellular applications, use the non-sulfonated analog, DSG (Disuccinimidyl glutarate).

Q4: How does the 7.7 Å spacer arm affect my structural interpretation? A4: BS2G acts as a strict molecular ruler. It will only crosslink primary amines whose Cα-Cα distance is within approximately 3[3] (accounting for the 7.7 Å spacer plus the length of two lysine side chains). If your interacting domains are further apart, BS2G will fail to capture the complex, and pushing the concentration higher will only cause artifactual aggregation. In such cases, switch to a longer crosslinker like BS3 (11.4 Å).

Section 4: Quantitative Data & Parameter Summary
ParameterSpecification / Optimal RangeMechanistic Rationale
Spacer Arm Length 7.7 ÅActs as a short molecular ruler; captures tight interactions without spanning distant non-specific domains.
Reactive Group Sulfo-NHS EsterTargets primary amines (Lysines, N-termini); highly efficient but susceptible to hydrolysis.
Optimal pH Range 7.0 – 9.0Ensures primary amines are unprotonated and nucleophilic for rapid amide bond formation.
Protein Concentration 1 – 10 µMMinimizes random collisions and non-specific intermolecular aggregation.
Molar Excess (BS2G:Protein) 10x – 50xPrevents hyper-modification and loss of native electrostatic repulsion.
Quenching Agent 20 – 50 mM Tris or GlycineProvides a massive excess of primary amines to outcompete protein lysines and halt the reaction.
References
  • Heteroaggregation of Wild-Type and ALS Mutant SOD1 - ACS Chemical Neuroscience[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PNAS[Link]

  • BS2G - Aestus Biotechnology - Aestus Biotechnology[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting BS2G NHS Ester Crosslinking

Welcome to the Technical Support Center for bioconjugation and structural biology workflows. This guide is specifically engineered for researchers and drug development professionals experiencing low crosslinking efficien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation and structural biology workflows. This guide is specifically engineered for researchers and drug development professionals experiencing low crosslinking efficiency when using BS2G (Bis[sulfosuccinimidyl] glutarate) .

BS2G is a water-soluble, homobifunctional crosslinker with a 7.7 Å (5-atom) spacer arm. It utilizes N-hydroxysuccinimide (Sulfo-NHS) ester chemistry to covalently join primary amines (such as lysine side chains and polypeptide N-termini)[1]. While highly effective for mapping protein-protein interactions via Cross-Linking Mass Spectrometry (CXMS), its reactivity is heavily dictated by environmental conditions.

Part 1: The Mechanistic Causality of Low Efficiency

To troubleshoot BS2G, one must understand the thermodynamic race occurring in your reaction tube. Sulfo-NHS esters are highly reactive toward primary amines, forming stable amide bonds. However, they are also highly susceptible to hydrolysis —a competing reaction where water molecules cleave the ester, yielding an inactive carboxylic acid byproduct[2].

If your crosslinking efficiency is low, the reaction conditions have likely favored hydrolysis over aminolysis, or the target amines are structurally inaccessible within the 7.7 Å limit[3].

G BS2G BS2G (Sulfo-NHS Ester) Active Crosslinker Crosslink Stable Amide Bond (Successful Crosslink) BS2G->Crosslink + Amine (pH 7.2-8.5) Desired Pathway Hydrolysis Carboxylic Acid (Inactive Byproduct) BS2G->Hydrolysis + Water Competing Pathway Amine Target Protein (Primary Amines: Lys, N-term) Amine->Crosslink Water Aqueous Buffer (H2O / OH-) Water->Hydrolysis

Caption: The competing kinetic pathways of BS2G: successful aminolysis vs. reagent-depleting hydrolysis.

Part 2: Troubleshooting FAQs

Q1: I am seeing zero crosslinking on my SDS-PAGE gel. What is the most likely cause?

A: The most common culprit is the presence of competing nucleophiles in your buffer. If your protein is in Tris, glycine, or any buffer containing primary amines, these small molecules will outcompete your target protein for the BS2G reagent[2][4].

  • Solution: Perform a buffer exchange using dialysis or a desalting column (e.g., Zeba Spin) into an amine-free buffer such as 20 mM HEPES, PBS, or sodium bicarbonate prior to adding the crosslinker[5][6].

Q2: My buffer is amine-free, but efficiency is still low. Could the reagent be degraded?

A: Yes. NHS esters are extremely moisture-sensitive. If the BS2G vial was opened while cold, atmospheric condensation will immediately introduce water, causing the reagent to hydrolyze into an inactive state in the vial[1].

  • Solution: Always allow the sealed vial to equilibrate to room temperature before opening. Prepare the BS2G stock solution (typically in high-quality, anhydrous DMSO or DMF) immediately before adding it to the protein mixture[1][4]. Do not store dissolved NHS esters.

Q3: How does pH affect the reaction, and what is the optimal range?

A: The reaction requires the target amines to be in their unprotonated, nucleophilic state, which is favored at higher pH levels. However, the rate of hydrolysis also increases exponentially with pH[2]. For example, the hydrolysis half-life of an NHS ester is 4–5 hours at pH 7.0 (0°C), but plummets to just 10 minutes at pH 8.6 (4°C)[4][7].

  • Solution: Maintain a delicate balance. A pH range of 7.2 to 8.0 is optimal for BS2G[6]. HEPES at pH 7.5 is widely considered the gold standard for CXMS sample preparation[5].

Q4: I see intramolecular crosslinking (monomers shifting slightly on the gel) but no intermolecular complexes (dimers). Why?

A: This indicates successful chemistry but unfavorable spatial or stoichiometric conditions. BS2G has a strict spacer arm length of 7.7 Å[3][8]. If the distance between lysine residues on interacting proteins exceeds this, intermolecular crosslinking cannot occur. Furthermore, low protein concentrations thermodynamically favor intramolecular looping over intermolecular bridging.

  • Solution: Increase the protein concentration to the high micromolar range (e.g., >10 µM) to drive intermolecular collisions[5]. If the distance is the issue, consider switching to a crosslinker with a longer spacer arm, such as BS3 (11.4 Å)[8].

Q5: Why do I need to "quench" the reaction, and how should I do it?

A: If not quenched, the crosslinking reaction will continue during downstream sample preparation, leading to over-crosslinking. This can precipitate the protein, obscure native binding interfaces, and complicate mass spectrometry analysis[5][9].

  • Solution: Add a molar excess of a primary amine to rapidly consume the remaining unreacted BS2G. Adding 1 M Tris-HCl or Ammonium Bicarbonate ( NH4​HCO3​ ) to a final concentration of 20–50 mM and incubating for 15 minutes is highly effective[3][5].

Part 3: Quantitative Data & Reagent Properties

To optimize your experimental design, reference the kinetic and structural parameters below.

Table 1: BS2G Reagent Specifications
PropertySpecificationImpact on Experiment
Reactive Group Sulfo-NHS EsterTargets primary amines (Lysine, N-term)[1].
Spacer Arm Length 7.7 Å (5-atom)Acts as a strict "molecular ruler" for structural constraints[3][8].
Membrane Permeability ImpermeableThe charged sulfonate group restricts it to cell-surface or in vitro use[4].
Solubility Water-solubleCan be added directly to aqueous buffers, though DMSO stocks are preferred for stability[1][4].
Table 2: NHS Ester Hydrolysis Kinetics vs. pH[4][7]
Buffer pHTemperatureApproximate Half-LifeRecommendation
pH 7.00°C4 to 5 hoursToo slow for efficient amine reaction.
pH 7.5 Room Temp ~30 to 60 minutes Optimal balance of aminolysis and stability.
pH 8.64°C10 minutesHydrolysis dominates; crosslinking efficiency drops.

Part 4: Validated Experimental Protocol for BS2G Crosslinking

This self-validating protocol is optimized for Cross-Linking Mass Spectrometry (CXMS) to ensure sufficient crosslinking without disrupting tertiary structures[5][10].

Step 1: Buffer Preparation & Exchange

  • Dialyze the target protein overnight at 4°C against 20 mM HEPES, 150 mM NaCl, pH 7.5[10].

  • Critical Check: Ensure no Tris, glycine, or sodium azide (>3 mM) is present[4].

Step 2: Protein Adjustment

  • Adjust the protein concentration to 10 µM using the HEPES buffer[5]. Maintaining this concentration reduces unwanted, non-specific intermolecular aggregation.

Step 3: Crosslinker Preparation (Time-Sensitive)

  • Equilibrate the sealed BS2G vial to room temperature for 20 minutes to prevent condensation[1].

  • Dissolve BS2G in anhydrous DMSO to create a 50 mM stock solution[1][5].

  • Critical Check: Use this stock within 5 minutes. Discard any unused reconstituted reagent.

Step 4: The Crosslinking Reaction

  • Add the BS2G stock to the protein solution to achieve a 50-fold to 100-fold molar excess (e.g., 0.5 mM to 1.0 mM final crosslinker concentration)[5][11].

  • Incubate the reaction at room temperature for 30 minutes[10].

Step 5: Quenching

  • Terminate the reaction by adding 1 M Ammonium Bicarbonate ( NH4​HCO3​ ) or Tris-HCl (pH 8.0) to achieve a final concentration of 20 mM[3][5][10].

  • Incubate for 15 minutes at room temperature.

Step 6: Downstream Analysis

  • Analyze the crosslinked complexes via SDS-PAGE to confirm dimer/multimer formation before proceeding to trypsin digestion and LC-MS/MS analysis[3][10].

Workflow Step1 1. Buffer Exchange Dialyze into amine-free buffer (e.g., 20 mM HEPES, pH 7.5) Step2 2. Protein Preparation Adjust concentration to ~10 µM Step1->Step2 Step4 4. Crosslinking Reaction Add 50x-100x molar excess BS2G Incubate 30 min at RT Step2->Step4 Step3 3. Reagent Prep (Time-Sensitive) Dissolve BS2G in anhydrous DMSO Step3->Step4 Step5 5. Quenching Add 20 mM Tris or NH4HCO3 Incubate 15 min Step4->Step5 Step6 6. Downstream Analysis SDS-PAGE or LC-MS/MS Step5->Step6

Caption: Standardized workflow for BS2G crosslinking, highlighting the convergence of sample and reagent prep.

References

  • EMBL-EBI. "Structural analysis of neurofibromin by crosslinking mass spectrometry". Available at:[Link]

  • Glen Research. "Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling". Available at: [Link]

  • NIH / PMC. "Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles". Available at:[Link]

  • ACS Publications. "To Be or Not to Be? Five Guidelines to Avoid Misassignments in Cross-Linking/Mass Spectrometry". Available at: [Link]

  • PNAS. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry". Available at:[Link]

Sources

Optimization

minimizing background noise in BS2G crosslinking mass spec

Welcome to the Technical Support Center for Crosslinking Mass Spectrometry (XL-MS). As a Senior Application Scientist, I have designed this guide to help you navigate the biochemical and analytical complexities of using...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Crosslinking Mass Spectrometry (XL-MS). As a Senior Application Scientist, I have designed this guide to help you navigate the biochemical and analytical complexities of using BS2G (Bis[sulfosuccinimidyl] glutarate).

BS2G is a highly effective, water-soluble, homobifunctional sulfo-NHS ester crosslinker with a precise 7.7 Å spacer arm[1][2]. However, because crosslinked peptides are highly sub-stoichiometric (often comprising <0.1% of the total peptide ion intensity), background noise from linear peptides, monolinks, and chemical artifacts can easily overwhelm your mass spectrometer's detector[3]. This guide provides field-proven, self-validating strategies to maximize your signal-to-noise (S/N) ratio.

BS2G XL-MS Workflow & Noise Mitigation

G cluster_0 Reaction & Quenching cluster_1 Digestion & Enrichment N1 Native Protein (Amine-Free Buffer) N2 BS2G Addition (1:1 d0/d4 Isotopic Mix) N1->N2 Prevent Hydrolysis N3 Quenching (50 mM Tris, pH 8.0) N2->N3 Stop Reaction N4 Trypsin Digestion (Generates +3/+4 Peptides) N3->N4 Denature & Cleave N5 SCX Fractionation (Removes +2 Linear Peptides) N4->N5 Reduce Complexity N6 LC-MS/MS Analysis (Doublet Detection) N5->N6 Maximize S/N

Workflow for BS2G crosslinking mass spectrometry with integrated noise reduction strategies.

Troubleshooting & FAQs

Q: Why is my MS1 spectrum dominated by background noise and monolinks rather than true crosslinks? A: This is a classic issue of hydrolysis outcompeting aminolysis. BS2G relies on sulfo-NHS esters to react with primary amines (lysine residues)[1][2]. If one end of the BS2G molecule reacts with a lysine, but the other end hydrolyzes in the aqueous buffer before encountering a second lysine within its 7.7 Å radius, it forms a "monolink" (a dead-end modification)[2][4]. Monolinks add a mass of 114.03 Da (for BS2G-d0) but provide zero structural information, acting purely as chemical noise that suppresses the ionization of true crosslinks. Causality-Driven Solution: Hydrolysis accelerates exponentially at higher pH levels[2]. Keep your reaction buffer strictly between pH 7.0 and 7.4. Furthermore, ensure your buffer is completely free of competing primary amines (e.g., Tris or Glycine) prior to the addition of BS2G.

Q: How can I differentiate true BS2G crosslinks from random chemical noise and co-eluting linear peptides? A: Because crosslinked peptides are incredibly rare in the sample matrix, relying solely on mass matching leads to high False Discovery Rates (FDR). You must introduce an isotopic signature. Causality-Driven Solution: Utilize a 1:1 molar mixture of light (BS2G-d0) and heavy (BS2G-d4) crosslinkers[4][5]. The heavy variant incorporates four deuterium atoms in the glutarate spacer, creating a precise 4.03 Da mass shift[4]. True crosslinked peptides will appear in the MS1 spectrum as characteristic doublet peaks separated by exactly 4.03 Da (or corresponding m/z shifts, such as ~1.01 Da for a +4 ion)[4][5]. Modern MS acquisition software can be programmed to trigger MS2 fragmentation only when this distinct doublet is detected, drastically filtering out background noise[4].

Q: BS2G is non-cleavable and lacks an affinity tag. How do I reduce the background of linear peptides before MS injection? A: If you inject a raw digested crosslinked sample into an LC-MS system, the sheer volume of uncrosslinked linear peptides will exceed the ion trapping capacity of the mass spectrometer, burying the crosslinked signals[3]. You must physically separate them. Causality-Driven Solution: Implement Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC) fractionation[6][7]. Trypsin digestion of a crosslinked complex yields a branched peptide structure with two C-termini and at least two basic N-termini. This results in a higher overall charge state (typically +3 to +5) compared to standard linear tryptic peptides (which are mostly +2)[7]. SCX effectively traps these highly charged crosslinked species, allowing you to wash away the massive background of +2 linear peptides before eluting the crosslinks with a high-salt gradient[7].

Quantitative Data: Parameter Optimization

The following table summarizes how specific experimental parameters impact background noise and crosslink identification rates.

Experimental ParameterSub-Optimal ConditionOptimized ConditionImpact on Background NoiseImpact on Crosslink ID
Buffer pH pH > 8.0pH 7.0 - 7.4High (Accelerates hydrolysis, increasing monolinks)Decreased due to ion suppression
Protein:BS2G Ratio 1:1000 molar excess1:20 to 1:50 molar excessHigh (Causes non-specific aggregates and over-crosslinking)Maximized capture of native dimers
Crosslinker Type BS2G-d0 only1:1 BS2G-d0/d4 mixHigh (Cannot distinguish chemical noise from signal)High confidence IDs via isotopic doublets
Fractionation Direct MS InjectionSCX or SEC FractionationCritical (Linear peptides suppress ionization of crosslinks)10x to 30x Increase in unique crosslinks

Self-Validating Protocol: BS2G Crosslinking & SCX Fractionation

This protocol incorporates internal validation checkpoints to ensure you do not proceed to expensive MS time with a failed sample.

Step 1: Buffer Exchange & Preparation

  • Dialyze or use a desalting column to exchange your protein complex into 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. Do not use Tris, HEPES, or Glycine.

  • Validation Checkpoint: Measure protein concentration via BCA assay. Ensure concentration is between 1-5 mg/mL to favor intramolecular and specific intermolecular crosslinking over random collisions.

Step 2: Isotopic BS2G Crosslinking

  • Immediately before use, dissolve a 1:1 mixture of BS2G-d0 and BS2G-d4 in anhydrous DMSO to a concentration of 50 mM[8]. (Note: BS2G is moisture-sensitive; allow the vial to reach room temperature before opening to prevent condensation)[8].

  • Add the BS2G mixture to your protein sample at a 20:1 to 50:1 (Crosslinker:Protein) molar ratio[8].

  • Incubate at room temperature for 45 minutes[8].

  • Validation Checkpoint: Remove a 1 µg aliquot and run it on a silver-stained SDS-PAGE gel alongside an uncrosslinked control. You should observe a distinct shift to a higher molecular weight band (the complex) without a smear at the top of the gel (which indicates over-crosslinking/aggregation).

Step 3: Quenching

  • Add Tris-HCl (pH 8.0) to a final concentration of 50 mM[8].

  • Incubate for 15 minutes at room temperature[8]. The primary amines in Tris will rapidly consume any unreacted sulfo-NHS esters, preventing artifactual crosslinking during downstream denaturation.

Step 4: Denaturation & Digestion

  • Denature the sample with 8M Urea, reduce with 10 mM DTT (30 min, 37°C), and alkylate with 40 mM Iodoacetamide (30 min, dark).

  • Dilute the Urea concentration to <1M using 50 mM Ammonium Bicarbonate.

  • Add MS-grade Trypsin at a 1:50 (Enzyme:Protein) ratio and digest overnight at 37°C.

  • Quench digestion with 1% Formic Acid.

Step 5: SCX Fractionation (Noise Removal)

  • Load the acidified peptide mixture onto a polymer-based SCX spin column pre-equilibrated with 0.1% Formic Acid[7].

  • Wash the column with 20 mM NaCl (in 0.1% Formic Acid) to elute the bulk of the +2 linear peptide background[7].

  • Elute the highly charged (+3 to +5) crosslinked peptides using a step gradient of 100 mM and 500 mM NaCl[7].

  • Desalt the high-salt fractions using C18 StageTips prior to LC-MS/MS analysis[7].

References

  • Aestus Biotechnology. "BS2G". Aestus Biotechnology. URL: [Link]

  • Analytical Chemistry. "Two-Dimensional Fractionation Method for Proteome-Wide Cross-Linking Mass Spectrometry Analysis". ACS Publications. URL: [Link]

  • MDPI. "Cross-Linking Mass Spectrometry on P-Glycoprotein". International Journal of Molecular Sciences. URL: [Link]

  • Portland Press. "Cross-linking mass spectrometry for mapping protein complex topologies in situ". Essays in Biochemistry. URL: [Link]

Sources

Troubleshooting

effect of primary amines in buffer on BS2G crosslinking

A Specialist Resource for Researchers, Scientists, and Drug Development Professionals Welcome to your comprehensive guide for troubleshooting and optimizing experiments with the crosslinking agent Bis(sulfosuccinimidyl)g...

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Author: BenchChem Technical Support Team. Date: April 2026

A Specialist Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive guide for troubleshooting and optimizing experiments with the crosslinking agent Bis(sulfosuccinimidyl)glutarate (BS2G). As a team of dedicated application scientists, we have designed this technical support center to address the common, and often critical, challenges encountered during protein crosslinking. Our focus is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

The Critical Impact of Buffer Choice on BS2G Efficacy

The success of your crosslinking experiment hinges on the chemical environment. BS2G is a homobifunctional, amine-reactive crosslinker, meaning it has two identical reactive groups that target primary amines (-NH2).[1][2] These reactive groups are N-hydroxysulfosuccinimide (Sulfo-NHS) esters, which readily form stable amide bonds with the primary amines found on lysine residues and the N-termini of proteins.[1][3] However, this high reactivity is a double-edged sword. If your buffer system contains molecules with primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, the BS2G will react with the buffer, quenching the crosslinker and preventing it from binding to your target proteins.[1][4][5]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My BS2G crosslinking has failed or is highly inefficient. What is the most likely culprit?

A1: The most frequent cause of low or no crosslinking with BS2G is the presence of primary amines in the reaction buffer.[1][6] Buffers like Tris and glycine are common in protein work but are fundamentally incompatible with NHS-ester chemistry because they directly compete for the crosslinker.[4][7]

Troubleshooting Protocol:

  • Buffer Audit: Scrutinize the composition of all solutions your protein has been exposed to, including storage buffers, purification buffers, and dialysis buffers.

  • Buffer Exchange: If your protein is in an amine-containing buffer, a buffer exchange into an amine-free buffer is essential before adding BS2G.[8][9] Common methods include dialysis, desalting columns (gel filtration), and spin filtration.[10][11]

  • Implement a Control: To definitively diagnose buffer interference, perform a parallel control experiment using a well-characterized protein in a recommended amine-free buffer like Phosphate-Buffered Saline (PBS).

Q2: What are the recommended buffers for BS2G crosslinking and why?

A2: Amine-free buffers are non-negotiable for successful BS2G crosslinking. PBS is a robust and widely used choice.[4] Other excellent options include HEPES, carbonate/bicarbonate, and borate buffers.[3][12] These buffers are suitable because they do not contain the primary amine groups that would otherwise compete with your target protein for reaction with the Sulfo-NHS esters of BS2G.[6]

Table 1: Buffer Compatibility with BS2G Crosslinking

BufferContains Primary Amines?Compatibility with BS2GRecommended pH Range
Phosphate-Buffered Saline (PBS) NoExcellent 7.2 - 7.4
HEPES NoExcellent 7.0 - 8.0[13]
Carbonate-Bicarbonate NoGood 8.0 - 9.0[3]
Borate NoGood 8.0 - 9.0[12]
Tris Yes Incompatible N/A
Glycine Yes Incompatible N/A
Q3: What is a reliable and rapid method for buffer exchange before my crosslinking experiment?

A3: For many sample volumes, desalting columns, which operate on the principle of size-exclusion chromatography, are a very fast and effective method for buffer exchange.[8][14]

Experimental Protocol: Buffer Exchange via Desalting Column

  • Column Selection: Choose a desalting column with a size exclusion limit appropriate for your protein (e.g., a column that excludes proteins larger than 5 kDa is suitable for most proteins).

  • Equilibration: Equilibrate the column with your chosen amine-free crosslinking buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This typically involves passing several column volumes of the new buffer through the column.

  • Sample Application: Apply your protein sample to the top of the column in a volume that does not exceed the manufacturer's recommendation.

  • Elution: Elute the protein by adding more of the new buffer. The larger protein will pass through the column in the void volume and elute first, while the smaller molecules of the original buffer salts are retained and elute later.

  • Collection: Collect the protein-containing fractions as they elute from the column. Your protein is now in the desired amine-free buffer and ready for crosslinking.

Diagram 1: Troubleshooting Workflow for BS2G Buffer Incompatibility

Caption: A decision tree for troubleshooting BS2G crosslinking failures related to buffer choice.

Q4: How does pH influence the efficiency of BS2G crosslinking?

A4: The pH of the reaction buffer is a critical factor. The reaction between Sulfo-NHS esters and primary amines is most efficient within a pH range of 7.0 to 9.0.[2][12][13] Below pH 7.0, the primary amines on the protein are increasingly protonated (-NH3+), which reduces their nucleophilicity and slows the reaction rate.[9] Above pH 9.0, the hydrolysis of the NHS ester itself accelerates, competing with the desired reaction with the protein's amines and reducing the overall efficiency of the crosslinking.[3] For most applications, a pH of 7.2-8.5 is considered optimal.[3][12]

Diagram 2: The Effect of pH on BS2G Reaction Pathways

G cluster_0 Low pH (<7.0) cluster_1 Optimal pH (7.0-8.5) cluster_2 High pH (>8.5) Protonated Amine (-NH3+) Protonated Amine (-NH3+) Reduced Reactivity Reduced Reactivity Protonated Amine (-NH3+)->Reduced Reactivity Primary Amine (-NH2) Primary Amine (-NH2) Efficient Crosslinking Efficient Crosslinking Primary Amine (-NH2)->Efficient Crosslinking NHS-Ester Hydrolysis NHS-Ester Hydrolysis Inactive Crosslinker Inactive Crosslinker NHS-Ester Hydrolysis->Inactive Crosslinker

Caption: The influence of pH on the competing reactions in BS2G crosslinking.

References

  • Wikipedia. (2023, October 25). Desalting and buffer exchange. Retrieved from [Link]

  • Aestus Biotechnology. (n.d.). BS2G. Retrieved from [Link]

  • Sartorius. (n.d.). Diafiltration for Rapid Buffer Exchange. Retrieved from [Link]

  • Lasham, M., et al. (2021). Rapid Online Buffer Exchange for Screening of Proteins, Protein Complexes, and Cell Lysates by Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(8), 2171–2179. Retrieved from [Link]

  • Alldatasheet. (n.d.). BS2G Datasheet. Retrieved from [Link]

  • ACS Publications. (2021). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. Bioconjugate Chemistry, 32(9), 1960–1965. Retrieved from [Link]

  • Alldatasheet. (n.d.). BS2G Datasheet. Retrieved from [Link]

  • PubMed. (2021). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. Bioconjugate Chemistry, 32(9), 1960–1965. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine-reactive NHS ester cross-linker BS 2 G-(Bis[sulfosuccinimidyl] glutarate) in its light and heavy form. Retrieved from [Link]

  • University of Arizona. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

  • ResearchGate. (2017). Which amine free additive can I add to protein storage buffer to avoid protein precipitation and get successful carbodiimide microsphere conjugation? Retrieved from [Link]

  • Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS). Retrieved from [Link]

  • STAR Protocols. (2021). Chemical cross-linking to study protein self-assembly in cellulo. STAR Protocols, 2(4), 100913. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

BS2G vs. DSG Crosslinkers: A Definitive Comparison Guide for Structural Biology and Protein Interaction Mapping

For structural biologists, proteomics researchers, and drug development professionals, chemical crosslinking combined with mass spectrometry (XL-MS) has become an indispensable tool for mapping protein-protein interactio...

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Author: BenchChem Technical Support Team. Date: April 2026

For structural biologists, proteomics researchers, and drug development professionals, chemical crosslinking combined with mass spectrometry (XL-MS) has become an indispensable tool for mapping protein-protein interactions (PPIs) and elucidating three-dimensional macromolecular architectures[1].

When designing an experiment to capture proximal protein interactions, selecting the correct crosslinker is the most critical variable. BS2G (Bis(sulfosuccinimidyl) glutarate) and DSG (Disuccinimidyl glutarate) are two highly homologous, amine-reactive homobifunctional crosslinkers. While they share the exact same spacer arm length (7.7 Å), their distinct chemical modifications dictate entirely different experimental applications[2].

This guide provides an in-depth, objective comparison of BS2G and DSG, detailing the mechanistic causality behind their use, quantitative performance data, and self-validating experimental protocols.

Mechanistic Overview: The Causality of Crosslinker Design

Both BS2G and DSG function by targeting primary amines—specifically the ϵ -amines of lysine residues and the α -amines at protein N-termini[2],[3]. Upon nucleophilic attack by the primary amine, the crosslinkers form stable, irreversible covalent amide bonds while releasing a leaving group (NHS or sulfo-NHS)[2],[3].

The fundamental difference between the two lies in the sulfonate (-SO3-) group present on the succinimidyl rings of BS2G[2].

  • BS2G (Sulfo-NHS Ester): The addition of the negatively charged sulfonate group renders BS2G highly hydrophilic[2]. Because lipid bilayers are highly hydrophobic, this negative charge prevents BS2G from crossing the cell membrane[2]. Consequently, BS2G is strictly used for extracellular or cell-surface protein crosslinking [2]. Furthermore, it can be dissolved directly in aqueous buffers, entirely avoiding organic solvents[2].

  • DSG (NHS Ester): Lacking the sulfonate group, DSG is uncharged and hydrophobic[4]. This allows it to easily penetrate the lipid bilayer, making it the premier choice for intracellular and in vivo crosslinking [4]. However, this hydrophobicity means DSG is water-insoluble and must be dissolved in an anhydrous organic solvent (like DMSO or DMF) prior to introduction into an aqueous biological system[4].

SelectionLogic Start Determine Target Localization Surface Cell Surface / Extracellular Start->Surface Intracellular Intracellular / In Vivo Start->Intracellular BS2G BS2G (Sulfo-NHS) • Water-Soluble • Membrane-Impermeable Surface->BS2G Avoids organic solvents DSG DSG (NHS) • Requires DMSO/DMF • Membrane-Permeable Intracellular->DSG Penetrates lipid bilayer

Decision tree for selecting BS2G vs DSG based on subcellular target localization.

Quantitative Data & Comparative Analysis

To ensure structural fidelity in XL-MS or Chromatin Immunoprecipitation (ChIP) assays, researchers must account for the physical dimensions and solubility limits of their reagents. The 7.7 Å spacer arm of both BS2G and DSG is considered "short" compared to alternatives like DSS or BS3 (11.4 Å), allowing researchers to capture tighter, more transient protein interactions with higher spatial resolution[2],[1].

Table 1: Physical and Chemical Properties Comparison
PropertyBS2G (Bis(sulfosuccinimidyl) glutarate)DSG (Disuccinimidyl glutarate)
Reactive Group Sulfo-NHS esterNHS ester
Target Residues Primary amines (-NH2)Primary amines (-NH2)
Spacer Arm Length 7.7 Å (5-atom carbon chain)[2]7.7 Å (5-atom carbon chain)[4]
Molecular Weight 530.35 g/mol [5]326.26 g/mol [4]
Water Solubility Yes (Directly in aqueous buffer)[2]No (Requires DMSO or DMF)[4]
Membrane Permeability Impermeable (Surface mapping)[2]Permeable (Intracellular mapping)[4]
Optimal pH Range 7.0 – 9.07.0 – 9.0
Cleavability Non-cleavable[2]Non-cleavable[4]
Primary Applications Cell-surface interactomics, XL-MS[2]Intracellular XL-MS, ChIP assays[4]

Self-Validating Experimental Protocols

The following methodologies detail the exact workflows for utilizing BS2G and DSG.

Critical Causality Note on Buffers: NHS and sulfo-NHS esters are highly susceptible to hydrolysis[2]. Moisture degrades the reactive groups, converting them into unreactive carboxylic acids. Therefore, crosslinkers must be prepared immediately before use[2]. Furthermore, the reaction buffer must not contain primary amines (e.g., Tris or Glycine), as these will act as competitive nucleophiles and quench the reaction prematurely[3]. Use Phosphate-Buffered Saline (PBS) or HEPES[3].

Protocol A: Cell-Surface Protein Crosslinking using BS2G

Designed to map extracellular receptor complexes while preventing intracellular background noise.

  • Cell Preparation: Wash live cells 3 times with ice-cold PBS (pH 7.4) to remove all traces of serum proteins and amine-containing culture media.

  • Reagent Preparation: Immediately before use, dissolve BS2G powder directly into PBS to create a 50 mM stock solution.

  • Crosslinking Reaction: Add the BS2G stock to the cell suspension to achieve a final concentration of 1–5 mM[3].

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes, or at 4°C for 2 hours to slow down receptor internalization[3].

  • Quenching (Self-Validation Step): Add Tris-HCl (pH 7.5) to a final concentration of 20–50 mM and incubate for 15 minutes[3]. Causality: Tris contains a highly reactive primary amine that outcompetes protein targets, rapidly neutralizing any unreacted BS2G and preventing post-lysis artifactual crosslinking.

  • Validation: Lyse cells and run a fraction on an SDS-PAGE gel. Successful crosslinking will present as a high-molecular-weight smear or distinct shifted bands compared to a non-crosslinked control.

Protocol B: Intracellular Protein Crosslinking using DSG

Designed to penetrate the lipid bilayer to capture cytosolic complexes or DNA-protein interactions (ChIP).

  • Cell Preparation: Wash live cells 3 times with PBS (pH 7.4).

  • Reagent Preparation: Dissolve DSG in anhydrous DMSO or DMF to create a 50 mM stock solution[3]. Causality: Using anhydrous solvent is critical; trace water in standard DMSO will rapidly hydrolyze the NHS esters, destroying crosslinking efficiency.

  • Crosslinking Reaction: Add the DSG stock to the cell suspension to a final concentration of 1–2 mM[3]. Ensure the final concentration of DMSO in the biological sample does not exceed 2–5% to prevent solvent-induced cell toxicity or lysis.

  • Incubation: Incubate at room temperature for 30 minutes[3].

  • Quenching: Quench the reaction by adding Tris-HCl or Glycine to a final concentration of 20–50 mM for 15 minutes[3].

  • Downstream Processing: Proceed to cell lysis, sonication (for ChIP), or protease digestion (for XL-MS).

Workflow cluster_BS2G BS2G Protocol cluster_DSG DSG Protocol Sample Live Cell Suspension in PBS (Amine-Free Buffer) B1 Dissolve BS2G directly in PBS Sample->B1 D1 Dissolve DSG in Anhydrous DMSO Sample->D1 B2 Crosslink Surface Proteins (7.7 Å) B1->B2 Quench Quench with 20-50 mM Tris/Glycine B2->Quench D2 Crosslink Intracellular Proteins (7.7 Å) D1->D2 D2->Quench Lysis Cell Lysis & Protease Digestion Quench->Lysis MS LC-MS/MS & Data Analysis Lysis->MS

Comparative experimental workflow for BS2G and DSG in crosslinking mass spectrometry (XL-MS).

Summary: Making the Right Choice

Choosing between BS2G and DSG does not impact the spatial constraints of your structural data, as both enforce a strict 7.7 Å distance limit between conjugated primary amines[2],[1].

The decision relies entirely on compartmentalization and solvent tolerance :

  • Choose BS2G if you are mapping the cell surface interactome, studying extracellular receptors, or if your protein complex is highly sensitive to organic solvents like DMSO[2].

  • Choose DSG if you are performing ChIP assays, mapping intracellular signaling cascades, or require the crosslinker to permeate the cell membrane to stabilize native cytosolic complexes prior to lysis[4].

References
  • Aestus Biotechnology. "BS2G vs DSG: when should I use sulfo-NHS ester?" Aestus Biotech Knowledge Base. Available at: [Link]

  • Leitner, A., Walzthoeni, T., Kahraman, A., et al. (2010). "Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics." Molecular & Cellular Proteomics, 9(8), 1634–1649. Available at:[Link]

Sources

Comparative

comparing BS2G and DSSO for crosslinking mass spectrometry

Comparative Guide: BS2G vs. DSSO in Crosslinking Mass Spectrometry (XL-MS) Crosslinking mass spectrometry (XL-MS) has emerged as a cornerstone technology for interactomics, enabling the structural characterization of nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: BS2G vs. DSSO in Crosslinking Mass Spectrometry (XL-MS)

Crosslinking mass spectrometry (XL-MS) has emerged as a cornerstone technology for interactomics, enabling the structural characterization of native protein-protein interactions (PPIs) and the mapping of transient macromolecular complexes. The selection of the crosslinking reagent dictates the experimental design, the spatial resolution of the interaction map, and the computational complexity of the downstream data analysis.

This guide provides an objective, mechanistic comparison between two highly utilized homobifunctional amine-reactive crosslinkers: BS2G (Bis(sulfosuccinimidyl) glutarate) and DSSO (Disuccinimidyl sulfoxide), detailing their performance, optimal use cases, and self-validating experimental protocols.

Mechanistic Profiling & Chemical Properties

Both BS2G and DSSO target primary amines (lysine side chains and protein N-termini) to form stable amide bonds, but their structural backbones dictate vastly different experimental applications.

  • BS2G (Non-Cleavable, High-Resolution): BS2G features a short 5-carbon, 7.7 Å spacer arm[1]. The presence of sulfonate groups on its N-hydroxysuccinimide (sulfo-NHS) esters renders the molecule highly water-soluble and strictly cell-membrane impermeable[2]. This makes BS2G the premier choice for mapping cell-surface receptors or capturing extracellular interactions without disrupting the intracellular milieu[2]. Because the linker is non-cleavable, the crosslinked peptides remain intact during standard mass spectrometry fragmentation.

  • DSSO (MS-Cleavable, In Vivo Profiling): DSSO features a longer 10.1 Å spacer arm and standard NHS esters, making it uncharged and highly membrane-permeable[3]. Its defining feature is a central sulfoxide group flanked by two symmetric C-S bonds. These bonds are highly labile in the gas phase. During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the crosslinker selectively cleaves before the peptide backbone breaks[4][5]. This generates characteristic mass doublets that allow the mass spectrometer to sequence the individual peptides unambiguously[4].

Workflow Visualization

XLMS_Workflow Sample Protein Sample BS2G BS2G Crosslinking (Non-cleavable, 7.7 Å) Sample->BS2G DSSO DSSO Crosslinking (MS-cleavable, 10.1 Å) Sample->DSSO Digestion1 Trypsin Digestion BS2G->Digestion1 Digestion2 Trypsin Digestion DSSO->Digestion2 MS2 Standard MS/MS (Complex Spectra) Digestion1->MS2 MS3 MS2 Cleavage -> MS3 (Reporter Doublets) Digestion2->MS3 Search1 Quadratic Database Search (Higher FDR) MS2->Search1 Search2 Linear Database Search (Unambiguous ID) MS3->Search2

Workflow comparison of BS2G and DSSO in crosslinking mass spectrometry.

Quantitative Performance & Data Summary

The choice between BS2G and DSSO significantly impacts both sample preparation and bioinformatic processing. The table below summarizes their quantitative and operational parameters.

FeatureBS2GDSSO
Reactive Moiety Sulfo-NHS EsterNHS Ester
Target Residues Primary Amines (Lys, N-term)Primary Amines (Lys, N-term)
Spacer Arm Length 7.7 Å[1]10.1 Å
Membrane Permeability Impermeable (Extracellular)[2]Permeable (Intracellular)
Solubility Water-soluble (No organic solvent)[1]Requires DMSO or DMF[6]
Cleavability Non-cleavableMS-cleavable (CID/HCD)[6]
MS Acquisition Strategy Standard MS2MS2-MS3 or Stepped HCD[5]
Database Search Space Quadratic ( n2 )Linear ( n )

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical biochemical choices is explicitly defined to prevent downstream analytical failures.

Protocol A: Extracellular / Cell-Surface Protein Mapping with BS2G

Optimal for capturing receptor-ligand interactions without intracellular background.

  • Cell Preparation: Wash 107 intact cells three times with ice-cold PBS (pH 7.4).

    • Causality: Culture media contains primary amines (e.g., amino acids, Tris buffer) that will competitively react with the sulfo-NHS esters, completely quenching the reaction before it reaches the cell surface.

  • Crosslinker Addition: Dissolve BS2G directly into PBS to a final concentration of 1–5 mM immediately before use. Add to the cell suspension.

    • Causality: BS2G is highly water-soluble due to its sulfonate groups[2]. It must be prepared immediately before use because NHS esters rapidly hydrolyze in aqueous solutions.

  • Incubation: Incubate the reaction at 4°C for 2 hours.

    • Causality: Lower temperatures slow the hydrolysis of the sulfo-NHS ester, extending the half-life of the reactive group while preserving native, weak protein-protein interactions.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Causality: Tris contains abundant primary amines that rapidly consume any unreacted BS2G, preventing artificial, off-target crosslinking during subsequent cell lysis.

  • System Validation (Critical): Prior to MS sample prep, lyse a small aliquot of cells and run the lysate on an SDS-PAGE gel alongside an uncrosslinked control.

    • Causality: A successful reaction will present as a high-molecular-weight smear. Proceeding to LC-MS/MS without this visual validation risks wasting expensive instrument time on a failed chemical reaction.

Protocol B: In Vivo Intracellular Complex Mapping with DSSO

Optimal for proteome-wide interaction mapping inside living cells.

  • Cell Preparation: Wash 107 cells twice with ice-cold PBS[6].

  • Crosslinker Preparation: Dissolve DSSO in high-quality, anhydrous DMSO to create a 50 mM stock[6].

    • Causality: DSSO lacks sulfonate groups and is water-insoluble. Anhydrous DMSO is strictly required to prevent premature hydrolysis of the NHS esters in the stock solution.

  • Crosslinker Addition: Dilute the DSSO stock into the cell suspension to a final concentration of 5–10 mM[6]. Ensure the final DMSO concentration remains below 2% to prevent cellular toxicity and artificial protein denaturation.

    • Causality: The uncharged nature of DSSO allows it to passively diffuse across the lipid bilayer to crosslink intracellular complexes in their native physiological state.

  • Incubation & Quenching: Incubate at room temperature for 30 minutes. Quench the reaction by adding 1M Ammonium Bicarbonate to a final concentration of 20 mM[6].

    • Causality: Ammonium bicarbonate is a volatile, MS-compatible buffer. Using it for quenching minimizes salt contamination, which can suppress peptide ionization during LC-MS/MS.

  • System Validation: Perform SDS-PAGE validation as described in Protocol A before proceeding to reduction (DTT), alkylation (IAA), and tryptic digestion.

Bioinformatics & Data Acquisition Strategies

The divergence between BS2G and DSSO becomes most apparent during mass spectrometry acquisition and bioinformatic analysis.

BS2G Data Analysis: Because BS2G is non-cleavable, the crosslinked peptides remain covalently bound during MS2 fragmentation. This produces highly complex, chimeric spectra containing b- and y-ions from both peptides simultaneously. Identifying these spectra requires a quadratic ( n2 ) database search (comparing every theoretical peptide against every other theoretical peptide). This requires immense computational power and strict False Discovery Rate (FDR) controls to prevent false positives.

DSSO Data Analysis: DSSO circumvents the n2 problem via its MS-cleavable sulfoxide core[4]. Modern acquisition strategies utilize an MS2-MS3 workflow or a stepped-HCD approach[5].

  • MS2 Cleavage: During the initial fragmentation, the symmetric C-S bonds of DSSO break, physically separating the crosslinked peptides in the gas phase[4].

  • Reporter Doublets: This cleavage leaves predictable remnant masses on the lysine residues (e.g., an alkene modification and a sulfenic acid modification), generating a characteristic mass doublet[5].

  • MS3 Sequencing: The mass spectrometer detects this doublet in real-time and triggers an MS3 scan to isolate and sequence each linear peptide individually[6].

  • Linear Search: Because the peptides are sequenced individually, the bioinformatic software (e.g., XlinkX) only needs to perform a standard linear ( n ) database search, drastically improving identification confidence, sensitivity, and processing speed[3].

Sources

Validation

Validating Protein Complex Structures Using BS2G Crosslinking: A Comparative Guide

As a Senior Application Scientist specializing in structural proteomics, I frequently see researchers default to standard crosslinkers without considering the spatial geometry of their target complexes. The advent of hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural proteomics, I frequently see researchers default to standard crosslinkers without considering the spatial geometry of their target complexes. The advent of high-resolution Cryo-EM and AlphaFold has fundamentally shifted the role of Cross-Linking Mass Spectrometry (XL-MS) from de novo modeling to high-precision structural validation[1].

To validate tight interaction interfaces accurately, you need a molecular ruler with strict spatial constraints. This guide objectively evaluates BS2G (Bis(sulfosuccinimidyl) glutarate) against its alternatives, detailing the causality behind its chemistry and providing a self-validating experimental protocol.

The Molecular Ruler: Chemistry and Causality of BS2G

BS2G is a water-soluble, homobifunctional sulfo-NHS ester that reacts specifically with primary amines (lysine side chains and protein N-termini) at pH 7.0–9.0.

The Causality of Spacer Length: The defining feature of BS2G is its 7.7 Å spacer arm , which is significantly shorter than the industry-standard BS3 (11.4 Å)[2]. When selecting a crosslinker, spacer length dictates your structural resolution. A shorter spacer imposes tighter distance constraints. Accounting for the length of two lysine side chains (~6.5 Å each) and coordinate flexibility, BS2G restricts the theoretical maximum Cα-Cα distance to ~24.0 Å , compared to ~30.0 Å for BS3[3].

Because of this tight constraint, BS2G is highly sensitive to the native conformation of the protein. If the target lysines are too far apart, the BS2G molecule will undergo hydrolysis on one end before it can bridge the gap, forming a "monolink" (a dead-end modification) rather than a true crosslink[4]. Experimental data shows that at a 10-fold molar excess, BS2G yields a crosslink-to-monolink ratio of approximately 1:2, whereas the longer BS3 yields a 1:1 ratio[2]. This higher monolink ratio is not a failure of the reagent; it is the physical proof of its strict spatial filtering.

Comparative Performance Analysis

To select the right tool for your structural biology workflow, you must weigh spatial resolution against sample complexity.

Table 1: Quantitative Comparison of Amine-Reactive Crosslinkers

FeatureBS2GBS3DSSO
Reactive Chemistry Sulfo-NHS EsterSulfo-NHS EsterNHS Ester
Spacer Arm Length 7.7 Å11.4 Å10.3 Å
Max Theoretical Cα-Cα ~24.0 Å~30.0 Å~30.0 Å
Crosslink:Monolink Ratio *~ 1:2~ 1:1Variable
Cleavability Non-cleavableNon-cleavableMS-Cleavable
Primary Use Case High-resolution interface validationGeneral proximity mappingHighly complex mixtures / In vivo

*Data based on 10-fold molar excess reactions on model proteins[2].

CrosslinkerSelection Start Define Structural Goal Q1 Need high-resolution constraints for close-proximity interfaces? Start->Q1 BS2G BS2G (7.7Å spacer) Max Cα-Cα: ~24Å Q1->BS2G Yes Q2 Need to span larger gaps or accommodate steric hindrance? Q1->Q2 No BS3 BS3 (11.4Å spacer) Max Cα-Cα: ~30Å Q2->BS3 Standard Mapping DSSO DSSO (10.3Å spacer) MS-Cleavable for complex mixtures Q2->DSSO High Complexity/In Vivo

Decision matrix for selecting amine-reactive crosslinkers.

Methodology: The Self-Validating BS2G Protocol

A robust XL-MS protocol cannot rely on blind faith; it must be a self-validating system. This protocol embeds three distinct checkpoints—biochemical, analytical, and bioinformatic—to guarantee data integrity and eliminate false positives[5].

Step 1: Buffer Exchange & Preparation
  • Action: Exchange the protein complex into 20 mM HEPES, 150 mM NaCl, pH 7.5. Maintain protein concentration between 5–20 µM.

  • Causality: Sulfo-NHS esters are highly reactive toward primary amines. Buffers containing Tris or glycine will cause severe buffer competition, consuming the BS2G before it can react with your protein[4]. pH 7.5 ensures a balance between lysine deprotonation (required for nucleophilic attack) and minimizing reagent hydrolysis.

Step 2: Crosslinker Titration (Biochemical Checkpoint)
  • Action: Prepare fresh BS2G in DMSO. Titrate the complex with 10x, 50x, and 100x molar excesses of BS2G. Incubate for 30 minutes at room temperature.

  • Self-Validation: Run the products on an SDS-PAGE gel. You must observe a distinct shift to a higher molecular weight (e.g., dimer formation). If the band smears into the stacking gel, the complex is over-crosslinked, which distorts the native tertiary structure[2]. Select the lowest concentration that yields a clear inter-protein crosslink band.

Step 3: Isotopic Labeling Reaction (Analytical Checkpoint)
  • Action: Using the optimized concentration from Step 2, react your target complex with a 1:1 molar mixture of light (BS2G-d0) and heavy (BS2G-d4) crosslinker[6].

  • Self-Validation: The discrete substitution of four deuterium atoms acts as an internal analytical control. True crosslinked peptides will present as a distinct 1:1 doublet separated by exactly 4.02 Da in the MS1 spectrum. Any peak lacking this isotopic twin is immediately discarded as chemical noise[6].

Step 4: Quenching and Digestion
  • Action: Add Ammonium Bicarbonate to a final concentration of 50 mM. Incubate for 15 minutes. Denature, reduce, alkylate, and digest with Trypsin (1:20 w/w ratio) overnight at 37°C.

  • Causality: Ammonium Bicarbonate provides a massive excess of primary amines to quench unreacted NHS esters, preventing artificial crosslinking from occurring as the protein unfolds during digestion. Note: Trypsin cannot cleave at crosslinked lysines, resulting in expected missed cleavages.

Step 5: High-Resolution LC-MS/MS (Bioinformatic Checkpoint)
  • Action: Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Self-Validation: To avoid misassigning "Type 0" dead-end monolinks (which are isobaric to true crosslinks if partially hydrolyzed), your search algorithm must enforce a False Discovery Rate (FDR) of <1%. Furthermore, MS2 fragmentation spectra must display contiguous b and y ion series from both the alpha and beta peptide chains to confirm a true inter-peptide linkage[5].

XLMS_Workflow A 1. Native Protein Complex (Amine-Free Buffer, pH 7.5) B 2. BS2G Titration & SDS-PAGE (Biochemical Validation) A->B C 3. d0/d4 Isotopic Crosslinking (1:1 Light/Heavy Ratio) B->C D 4. Quench & Trypsin Digestion (Ammonium Bicarbonate) C->D E 5. High-Res LC-MS/MS (Identify 4Da Doublets) D->E F 6. 3D Structural Mapping (Validate <24Å Cα-Cα Distances) E->F

Self-validating BS2G crosslinking mass spectrometry workflow.

Data Interpretation: Mapping to Structural Models

Once the crosslinked residue pairs are identified, they serve as physical distance restraints. When mapping these pairs onto a predicted AlphaFold model or an experimental Cryo-EM map, calculate the Euclidean distance between the Cα atoms of the crosslinked lysines.

If the measured distance in the model is ≤ 24.0 Å , the structural model is validated by the solution-phase BS2G data[3],[1]. If the distance significantly exceeds 24.0 Å, it indicates one of two things: either the structural model represents a different conformational state than the one present in solution, or the interaction interface is highly dynamic.

References
  • Impact of Chemical Cross-Linking on Protein Structure and Function. Analytical Chemistry.[Link]

  • To Be or Not to Be? Five Guidelines to Avoid Misassignments in Cross-Linking/Mass Spectrometry. Analytical Chemistry.[Link]

  • Application of Multiple Length Crosslinkers to the Characterization of Gaseous Protein Structure. Journal of the American Society for Mass Spectrometry (via PMC).[Link]

  • BS2G (Bis(sulfosuccinimidyl) Glutarate) Technical Guidelines. Aestus Biotechnology.[Link]

  • Cross-linking mass spectrometry discovers, evaluates, and validates the experimental and predicted structural proteome. bioRxiv.[Link]

Sources

Comparative

A Head-to-Head Comparison of BS2G and DSS Crosslinker Efficiency in Aqueous Buffers

For researchers engaged in the study of protein-protein interactions, chemical crosslinking is an indispensable tool for capturing transient interactions and elucidating the three-dimensional structures of protein comple...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in the study of protein-protein interactions, chemical crosslinking is an indispensable tool for capturing transient interactions and elucidating the three-dimensional structures of protein complexes. The choice of crosslinking reagent is paramount to the success of these experiments. Among the most common amine-reactive crosslinkers are Bis(Sulfosuccinimidyl) glutarate (BS2G) and Disuccinimidyl suberate (DSS). This guide provides an in-depth technical comparison of their efficiency in aqueous buffers, offering field-proven insights to aid in the selection of the optimal reagent for your research needs.

At a Glance: Key Properties of BS2G and DSS

FeatureBS2G (Bis(Sulfosuccinimidyl) glutarate)DSS (Disuccinimidyl suberate)
Solubility Water-soluble[1][2]Water-insoluble (requires organic solvent like DMSO or DMF)[3][4]
Spacer Arm Length 7.7 Å[1][5]11.4 Å[3][6]
Reactive Groups Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esterN-hydroxysuccinimide (NHS) ester
Target Moiety Primary amines (-NH₂)[2]Primary amines (-NH₂)[3][4]
Membrane Permeability Impermeable[2][5]Permeable[3][6]
Cleavability Non-cleavableNon-cleavable

The Underlying Chemistry: NHS-Ester Reactivity

Both BS2G and DSS are homobifunctional crosslinkers, meaning they have identical reactive groups at both ends of a spacer arm. These reactive groups are N-hydroxysuccinimide (NHS) esters, which efficiently react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4][] This reaction is most efficient in a pH range of 7.2 to 8.5.[1]

A critical factor influencing the efficiency of NHS-ester crosslinkers in aqueous buffers is the competing hydrolysis reaction. In the presence of water, the NHS ester can be hydrolyzed, rendering the crosslinker inactive. The rate of this hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[][8] For instance, the half-life of an NHS ester can be several hours at pH 7.0 and 4°C, but this can decrease to mere minutes at pH 8.6 and room temperature.[][8] Therefore, to maximize crosslinking efficiency, it is crucial to perform the reaction promptly after adding the crosslinker to the aqueous buffer and to carefully control the pH.

Structural and Mechanistic Differences

The primary distinction between BS2G and DSS lies in their solubility, a direct consequence of their chemical structures. BS2G contains sulfonate groups on its N-hydroxysuccinimide rings, which makes it readily soluble in water.[2] In contrast, DSS is a more hydrophobic molecule and must be dissolved in a dry, water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[3][4]

Chemical structures of BS2G and DSS.

This difference in solubility has significant practical implications for experimental design and execution. With BS2G, the crosslinker can be added directly to the aqueous buffer containing the protein sample, simplifying the workflow and eliminating the potential for protein denaturation or aggregation that can be caused by the introduction of organic solvents.[9] For DSS, care must be taken to minimize the final concentration of the organic solvent in the reaction mixture, typically keeping it below 10%, to avoid adverse effects on protein structure and function.[9]

The other major difference is the length of the spacer arm. DSS possesses a longer spacer arm (11.4 Å) compared to BS2G (7.7 Å).[3][5] This means that DSS can bridge primary amines that are further apart in the three-dimensional structure of a protein or protein complex. The choice of spacer arm length is a critical experimental parameter. A shorter spacer arm, like that of BS2G, provides more stringent evidence of close-proximity interactions.[10] Conversely, a longer spacer arm, like that of DSS, may capture a greater number of interactions within a complex, including those between subunits that are not in direct contact.[11]

Crosslinking Efficiency: A Comparative Analysis

While the inherent reactivity of the NHS ester group is similar for both water-soluble and insoluble forms, the overall efficiency of the crosslinking reaction can be influenced by the practical aspects of their use.[12][13]

Experimental data from Thermo Fisher Scientific comparing DSS and its water-soluble analog BS3 (which has the same 11.4 Å spacer arm as DSS) provides valuable insights. An SDS-PAGE analysis of bovine serum albumin (BSA) crosslinked with increasing molar excesses of DSS and BS3 shows a comparable degree of crosslinking, as evidenced by the appearance of higher molecular weight bands.[1][6] Furthermore, a mass spectrometry-based comparison of the number of identified cross-linked peptides from BSA treated with DSS and BS3 revealed a similar number of crosslinks for both reagents.[1][14] This suggests that the core NHS-ester chemistry is equally effective in both the sulfonated and non-sulfonated forms when the spacer arm length is the same.

However, the shorter spacer arm of BS2G compared to DSS is a significant factor. In a study comparing DSS and Disuccinimidyl glutarate (DSG), which has the same 7.7 Å spacer arm as BS2G, DSS identified more than double the number of non-redundant cross-links in a mixture of seven proteins (22 for DSS versus 10 for DSG).[10] This highlights the trade-off between the stringency of the distance constraint and the total number of captured interactions.

Therefore, when comparing BS2G and DSS, the primary determinant of the number of identified crosslinks is likely to be the spacer arm length, with the longer DSS having the potential to generate a greater number of crosslinks. The difference in solubility, while a major practical consideration, does not appear to significantly impact the intrinsic reactivity of the NHS esters, provided the DSS is properly solubilized and the final concentration of organic solvent is kept to a minimum.

Experimental Protocol: A Step-by-Step Guide to Protein Crosslinking

The following is a generalized protocol for protein crosslinking in an aqueous buffer. It is essential to optimize the crosslinker concentration and reaction time for each specific system.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.0

  • BS2G or DSS crosslinker

  • Anhydrous DMSO or DMF (for DSS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

G cluster_0 For BS2G cluster_1 For DSS A Prepare Protein Sample in Amine-Free Buffer (pH 7.2-8.0) B Prepare Crosslinker Stock Solution A->B C Add Crosslinker to Protein Sample B->C D Incubate Reaction Mixture C->D 30-60 min at RT or 2-4 hours at 4°C E Quench the Reaction D->E Add Tris or Glycine F Remove Excess Reagents E->F Desalting or Dialysis B_BS2G Dissolve BS2G directly in aqueous buffer immediately before use. B_DSS Dissolve DSS in anhydrous DMSO or DMF to create a concentrated stock solution.

Experimental workflow for protein crosslinking.

Procedure:

  • Prepare the Protein Sample: Ensure your protein of interest is in a suitable amine-free buffer at an appropriate concentration. If the buffer contains primary amines (e.g., Tris), a buffer exchange is necessary.

  • Prepare the Crosslinker Stock Solution:

    • For BS2G: Immediately before use, dissolve the BS2G powder in the reaction buffer to the desired stock concentration (e.g., 25 mM).

    • For DSS: Immediately before use, dissolve the DSS powder in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 25-50 mM).[4][6]

  • Initiate the Crosslinking Reaction: Add the required volume of the crosslinker stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of the crosslinker to the protein.[4] Gently mix the solution immediately after adding the crosslinker. For DSS, ensure the final concentration of the organic solvent is minimized (ideally <10%).[9]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quench the Reaction: To stop the crosslinking reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration sufficient to consume the excess crosslinker (e.g., 20-50 mM). Incubate for an additional 15 minutes at room temperature.

  • Remove Excess Reagents: Remove the unreacted crosslinker and quenching buffer byproducts using a desalting column or dialysis.

Conclusion: Making the Right Choice

The decision between BS2G and DSS should be guided by the specific goals of the experiment and the nature of the biological system under investigation.

  • Choose BS2G when:

    • Water solubility is a primary concern to avoid the use of organic solvents and their potential effects on protein stability.

    • You are specifically targeting cell surface proteins, as its charge renders it membrane-impermeable.[2][5]

    • A shorter spacer arm is desired to provide more definitive evidence of direct, close-proximity interactions.

  • Choose DSS when:

    • A longer spacer arm is needed to capture interactions between proteins that may be further apart within a complex.

    • Intracellular crosslinking is the goal, as its hydrophobicity allows it to permeate cell membranes.[3][6]

    • The introduction of a small amount of organic solvent is not a concern for the stability of your protein sample.

In terms of intrinsic chemical reactivity leading to crosslink formation, both BS2G and DSS are highly efficient when used under optimal conditions. The primary factors that will influence the outcome of your experiment are the solubility, which dictates the ease of use and the need for organic solvents, and the spacer arm length, which determines the distance constraints you are imposing on your system. By carefully considering these factors, researchers can select the most appropriate crosslinker to successfully capture and characterize protein-protein interactions.

References

  • Lomant, A. J., & Fairbanks, G. (1976). Chemical probes of extended biological structures: synthesis and properties of the cleavable protein cross-linking reagent [35S]dithiobis(succinimidyl propionate). Journal of Molecular Biology, 104(1), 243–261.
  • MtoZ Biolabs. (n.d.). Method Using a DSS Crosslinker for IP and Polymeric Protein WB. Retrieved from [Link]

  • G-Biosciences. (2013, June 4). DSS, OneQuant™ DSS. Retrieved from [Link]

  • CUSABIO. (n.d.). DSS. Retrieved from [Link]

  • Leitner, A., Walzthoeni, T., Kahraman, A., Herzog, F., Rinner, O., Beck, M., & Aebersold, R. (2010). Probing native protein structures by chemical cross-linking, mass spectrometry, and bioinformatics. Molecular & Cellular Proteomics, 9(1), 1634–1649.
  • Siwawannapong, K., Wu, Z., Ngo, Q.-T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry.
  • Wikipedia. (n.d.). Disuccinimidyl suberate. Retrieved from [Link]

  • Leitner, A., Walzthoeni, T., & Aebersold, R. (2014). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Molecular & Cellular Proteomics, 13(1), 346–359.
  • Das, C., & Raghothama, S. (2015). Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii.
  • Liu, F., Rijkers, D. T. S., Liskamp, R. M. J., & Heck, A. J. R. (2015). Development of Large-scale Cross-linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(11), 1813–1833.
  • ResearchGate. (n.d.). Amine-reactive NHS ester cross-linker BS 2 G-(Bis[sulfosuccinimidyl] glutarate) in its light and heavy form. Retrieved from [Link]

  • Das, C., & Raghothama, S. (2015). Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii.
  • Yu, C., Kandur, W. V., & Kao, A. (2020). Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-Containing MS-Cleavable Cross-Linkers. Analytical Chemistry, 92(8), 5986–5994.
  • Rappsilber, J., & Mechtler, K. (2012). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. Methods in Molecular Biology, 893, 81–93.
  • Petrotchenko, E. V., & Borchers, C. H. (2010). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 73(9), 1739–1749.
  • Wang, X., Liu, Y., & Liu, F. (2022). Fast cross-linking by DOPA2 promotes the capturing of a stereospecific protein complex over nonspecific encounter complexes. Journal of the American Society for Mass Spectrometry, 33(11), 2115–2123.
  • G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. Retrieved from [Link]

  • Interchim. (n.d.). DSS and BS Crosslinkers. Retrieved from [Link]

Sources

Validation

Mechanistic Profiling: The Causality of BS2G Isotopic Multiplexing

As a Senior Application Scientist in structural proteomics, I frequently encounter the challenge of capturing highly dynamic, transient protein-protein interactions (PPIs) and conformational shifts. While traditional Cro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural proteomics, I frequently encounter the challenge of capturing highly dynamic, transient protein-protein interactions (PPIs) and conformational shifts. While traditional Cross-Linking Mass Spectrometry (XL-MS) excels at providing static architectural snapshots, Quantitative Cross-Linking Mass Spectrometry (qXL-MS) is required to measure how these topologies change across different biological states (e.g., wild-type vs. mutant, apo vs. ligand-bound).

To achieve this, isotopic multiplexing using light and heavy crosslinker pairs—specifically BS2G-d0 and its deuterated counterpart BS2G-d4 —has become a gold standard. Below is an in-depth mechanistic comparison and self-validating methodology for utilizing the BS2G isotopic system to generate high-confidence quantitative structural data.

Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, amine-reactive crosslinker. Its architecture is defined by two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups separated by a 5-atom glutarate spacer arm, enforcing a strict 7.7 Å distance constraint between crosslinked primary amines (typically lysine side chains or protein N-termini)[1].

For quantitative applications, BS2G is synthesized in two chemically identical but isotopically distinct forms:

  • BS2G-d0 (Light): Contains naturally occurring hydrogen atoms.

  • BS2G-d4 (Heavy): Incorporates four deuterium atoms within the glutarate spacer, resulting in a precise mass shift of 4.03 Daltons [2].

The Causality of the 4 Da Shift: In qXL-MS, the 4 Da mass difference is a critical "Goldilocks" parameter. It is large enough to completely separate the isotopic envelopes of the light and heavy crosslinked peptides in the MS1 spectrum, preventing signal overlap that would confound quantification[3]. Simultaneously, because the heavy and light molecules are chemically identical, the deuterated and non-deuterated peptides co-elute perfectly during reverse-phase liquid chromatography (RP-LC). This co-elution allows the mass spectrometer to sample both states simultaneously in the MS1 scan, eliminating run-to-run variance and enabling highly accurate relative quantification[4].

Workflow Architecture

The qXL-MS workflow relies on parallel crosslinking of two distinct biological states, followed by pooling, digestion, and comparative MS1 analysis.

G StateA State A (e.g., Apo) Crosslink with BS2G-d0 Mix Mix 1:1 Ratio (Internal Control) StateA->Mix StateB State B (e.g., Ligand-Bound) Crosslink with BS2G-d4 StateB->Mix Digest Proteolytic Digestion (Trypsin) Mix->Digest Enrich Peptide Enrichment (SCX Chromatography) Digest->Enrich LCMS LC-MS/MS Acquisition (Orbitrap) Enrich->LCMS Quant MS1 Quantification Calculate d4/d0 Ratio LCMS->Quant

Quantitative XL-MS workflow utilizing BS2G-d0/d4 isotopic multiplexing.

Comparative Performance: BS2G vs. Alternative Crosslinkers

When designing a qXL-MS experiment, selecting the correct crosslinker is paramount. BS2G is highly water-soluble and membrane-impermeable due to its charged sulfonate groups, making it ideal for purified complexes or cell-surface mapping[2]. Below is a quantitative comparison of BS2G against other common alternatives.

CrosslinkerIsotope PairSpacer Length (Å)Target ResiduesMembrane PermeableCleavabilityPrimary Application
BS2G d0 / d4 (Δ 4.03 Da)7.7Primary AminesNo (Sulfo-NHS)Non-cleavableHigh-resolution qXL-MS of surface/purified proteins
BS3 d0 / d4 (Δ 4.03 Da)11.4Primary AminesNo (Sulfo-NHS)Non-cleavableqXL-MS for larger distance constraints
DSS d0 / d4 (Δ 4.03 Da)11.4Primary AminesYes (NHS)Non-cleavableIn vivo / intracellular qXL-MS
DSSO N/A (MS-cleavable)10.3Primary AminesYes (NHS)MS-cleavableDe novo crosslink identification (MS2/MS3)

Data synthesized from established crosslinking reagent profiles[1].

Self-Validating Experimental Protocol

To ensure data integrity, every protocol must be a self-validating system. The following methodology incorporates critical checkpoints to guarantee that downstream MS quantification reflects true biological differences rather than technical artifacts.

Step 1: Buffer Exchange and Preparation

  • Action: Exchange target protein samples (State A and State B) into an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) at a concentration of ~1-5 mg/mL[5].

  • Causality: NHS esters react preferentially with unprotonated primary amines. Buffers containing primary amines (like Tris or glycine) will competitively hydrolyze the crosslinker, drastically reducing efficiency. A pH of 7.5 ensures a sufficient fraction of lysine side chains (pKa ~10.5) are unprotonated and nucleophilic, without accelerating the competing hydrolysis of the NHS ester[2].

Step 2: Isotopic Crosslinking Reaction

  • Action: Treat State A with BS2G-d0 and State B with BS2G-d4 at a 20- to 50-fold molar excess. Incubate at room temperature for exactly 30 minutes[5][6].

  • Causality: The half-life of the sulfo-NHS ester in an aqueous solution at pH 7.5 is approximately 20–30 minutes. Extending the incubation beyond this window yields diminishing returns and increases the risk of non-specific, collision-induced crosslinking[5].

Step 3: Self-Validation & Quenching

  • Action: Quench both reactions by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes. Run a 1 µg aliquot of each quenched sample on an SDS-PAGE gel.

  • Causality: Tris contains a primary amine that rapidly consumes any unreacted BS2G, preventing artificial crosslinking during subsequent denaturation steps. The SDS-PAGE acts as a mandatory validation checkpoint: successful crosslinking will appear as distinct, higher molecular weight bands (dimers/oligomers) compared to an uncrosslinked control. If no shift is observed, the workflow must be aborted and the crosslinker-to-protein ratio optimized[6].

Step 4: 1:1 Mixing and Proteolytic Digestion

  • Action: Mix the quenched State A and State B samples in an exact 1:1 ratio based on total protein mass. Denature the pooled sample (8M Urea), reduce (DTT), alkylate (IAA), and digest overnight with Trypsin[6].

  • Causality: Mixing the samples before digestion is the cornerstone of quantitative accuracy. It ensures that both states are subjected to identical downstream processing (digestion efficiency, sample loss, ionization variance), effectively eliminating technical batch effects[3].

Step 5: Peptide Enrichment (SCX Chromatography)

  • Action: Fractionate the digested peptide mixture using Strong Cation Exchange (SCX) chromatography[6].

  • Causality: Crosslinked peptides contain two N-termini and typically multiple basic residues (since trypsin cleaves at Lys/Arg, and crosslinked lysines are missed cleavages). This gives them a higher overall positive charge (+3, +4, or higher) compared to standard linear peptides (+2). SCX selectively retains these highly charged crosslinked species, enriching them from the overwhelming background of linear peptides[6].

Step 6: LC-MS/MS Acquisition and Quantitative Analysis

  • Action: Analyze the enriched fractions via high-resolution LC-MS/MS (e.g., Orbitrap). Use software (e.g., XiQ, MaxQuant) to extract MS1 ion chromatograms for the light and heavy precursor masses.

  • Causality: By integrating the area under the curve (AUC) for the co-eluting light and heavy isotopic envelopes, the relative abundance of a specific spatial constraint in State A vs. State B can be precisely quantified[7]. A d4/d0 ratio significantly deviating from 1.0 indicates a localized conformational change or an altered protein-protein interaction interface.

References

  • Fischer, L., et al. "Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers." nih.gov, PMC.[Link]

  • "BS2G-d0 (bis(sulfosuccinimidyl) glutarate-d0)." LabX.[Link]

  • Müller, M. Q., et al. "Isotope-tagged cross-linking reagents. A new tool in mass spectrometric protein interaction analysis." PubMed.[Link]

  • Kannan, R., et al. "Identification of Subunit-Subunit Interaction Sites in αA-WT Crystallin and Mutant αA-G98R Crystallin Using Isotope-Labeled Cross-Linker and Mass Spectrometry." PLoS One.[Link]

  • "Structural Assessment of the Full-Length Tumor Suppressor Protein p53 by Mass Spectrometry-Guided Computational Modeling." EMBL-EBI.[Link]

Sources

Comparative

High-Resolution Benchmarking of BS2G vs. Zero-Length Crosslinkers in Structural Proteomics

As application scientists in structural biology and drug development, we rely on Cross-Linking Mass Spectrometry (XL-MS) to elucidate transient protein-protein interactions (PPIs) and map the architecture of macromolecul...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists in structural biology and drug development, we rely on Cross-Linking Mass Spectrometry (XL-MS) to elucidate transient protein-protein interactions (PPIs) and map the architecture of macromolecular assemblies. The selection of the crosslinking reagent dictates the spatial resolution of the resulting structural model.

This guide provides an in-depth, objective benchmarking of BS2G (Bis[sulfosuccinimidyl] glutarate)—a short-spacer homobifunctional crosslinker—against EDC/Sulfo-NHS —the gold standard in zero-length crosslinking. By understanding the physical chemistry and causality behind these reagents, researchers can optimize their interaction capture workflows.

Mechanistic Causality: Spacer Arms vs. Direct Amide Bonds

The fundamental difference between BS2G and EDC lies in their reaction chemistry and the physical distance they bridge between target residues.

BS2G (7.7 Å Spacer): BS2G is a water-soluble, homobifunctional crosslinker equipped with two sulfo-NHS ester groups separated by a 5-atom glutarate spacer[1]. It specifically targets primary amines (lysine side chains and N-termini). The reaction forms stable amide bonds while releasing sulfo-NHS as a leaving group[2]. Because the spacer arm is rigid and non-cleavable, a successful BS2G crosslink guarantees that the alpha-carbons of the two crosslinked lysines were within ~24 Å of each other (accounting for the 7.7 Å spacer plus the length of two lysine side chains)[3].

EDC/Sulfo-NHS (0 Å Spacer): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker. Rather than becoming part of the final linkage, EDC activates carboxyl groups (aspartic acid, glutamic acid, and C-termini) to form a highly reactive, but unstable, O-acylisourea intermediate[4]. Because this intermediate hydrolyzes rapidly in water, Sulfo-NHS is added to convert it into a semi-stable Sulfo-NHS ester[5]. This ester then undergoes nucleophilic attack by a proximal primary amine (lysine), forming a direct amide bond (0 Å) between the two residues[4].

Mechanism cluster_BS2G BS2G (Homobifunctional) cluster_EDC EDC/NHS (Zero-Length) B_NHS Sulfo-NHS Ester + Lysine B_Spacer Glutarate Spacer (7.7 Å) B_NHS->B_Spacer B_Result K-K Amide Linkage B_NHS->B_Result B_NHS2 Sulfo-NHS Ester + Lysine B_Spacer->B_NHS2 B_NHS2->B_Result E_Carboxyl Asp/Glu (Carboxyl) E_EDC EDC Activation E_Carboxyl->E_EDC E_NHS Sulfo-NHS Stabilization E_EDC->E_NHS E_Amine Lysine (Amine) E_NHS->E_Amine Nucleophilic Attack E_Result D/E-K Direct Linkage (0 Å) E_Amine->E_Result

Workflow of XL-MS comparing BS2G and EDC crosslinkers for structural modeling.

Quantitative Benchmarking: Performance Data

When benchmarking these two reagents, EDC consistently yields a higher absolute number of crosslinks, while BS2G provides highly predictable geometric restraints. In a comprehensive XL-MS study of the plant HOP2–MND1 complex, researchers identified 606 unique crosslinks using EDC, compared to only 57 unique crosslinks using BS2G[6].

Why the discrepancy? Proteins inherently possess a larger repertoire of potential crosslinking sites for EDC (K-E and K-D pairs) compared to the strictly amine-reactive BS2G (K-K pairs)[6]. However, BS2G is often preferred when mapping highly dynamic complexes, as the 7.7 Å spacer provides enough flexibility to capture transient states that a rigid 0 Å zero-length bond might miss[2].

Table 1: Comparative Performance Metrics
ParameterBS2G (Bis[sulfosuccinimidyl] glutarate)EDC / Sulfo-NHS (Zero-Length)
Chemistry Homobifunctional Sulfo-NHS EsterHeterobifunctional Carbodiimide + NHS
Target Residues Lysine (K) ↔ Lysine (K)Asp (D) / Glu (E) ↔ Lysine (K)
Spacer Length 7.7 Å0 Å (Direct Bond)
Optimal Reaction pH 7.0 – 8.06.0 – 6.5 (Activation) / 7.0 – 8.0 (Coupling)
Hydrolysis Half-Life ~1-2 hours at pH 7.0O-acylisourea: seconds; Sulfo-NHS ester: hours
Membrane Permeability Impermeable (Ideal for surface proteins)[2]Permeable (EDC) / Impermeable (Sulfo-NHS)
Unique Links (HOP2-MND1) *57606

*Data benchmarked from the structural analysis of the HOP2-MND1 complex[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, every crosslinking workflow must be a self-validating system. The protocols below incorporate built-in controls to distinguish true protein-protein interactions from experimental artifacts (e.g., dead-end mono-links or random polymerization).

XLMS_Workflow Start Native Protein Complex BS2G BS2G Crosslinking (7.7 Å Spacer, K-K) Start->BS2G EDC EDC/NHS Crosslinking (0 Å Spacer, D/E-K) Start->EDC Quench Quench Reaction (Tris Buffer) BS2G->Quench EDC->Quench Validate SDS-PAGE Validation (Band Shift Check) Quench->Validate Digest Proteolytic Digestion (Trypsin) Validate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Structural Modeling LCMS->Data

Chemical mechanisms of BS2G (K-K linkage) vs EDC/NHS (D/E-K zero-length linkage).

Protocol A: BS2G Isotopic Crosslinking (7.7 Å Restraint)

This protocol utilizes an equimolar mixture of light (d0) and heavy (d4) BS2G to create a self-validating MS readout.

  • Buffer Exchange: Dialyze the protein complex into a primary amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Causality: Tris or glycine buffers contain primary amines that will aggressively compete with protein lysines, quenching the BS2G before crosslinking can occur[2].

  • Isotopic Reagent Preparation: Prepare a 1:1 molar ratio mixture of BS2G-d0 and BS2G-d4 in anhydrous DMSO immediately before use. Causality: NHS esters hydrolyze rapidly in ambient moisture. Preparing fresh stocks in anhydrous solvent preserves reactivity[2].

  • Reaction: Add the BS2G mixture to the protein complex at a 50-fold molar excess. Incubate at 37°C for 30 minutes.

  • Quenching: Add 1 M Tris-HCl (pH 7.4) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature. Causality: The high concentration of primary amines in Tris rapidly consumes unreacted BS2G, halting the reaction at a precise time point to prevent non-specific polymerization[3].

  • System Validation (MS1 Level): Following trypsin digestion and LC-MS/MS, filter the data for precursor ions exhibiting a characteristic 4.02 Da doublet. Causality: True crosslinked peptides will incorporate both the light and heavy isotopes, creating a distinct doublet. Peptides lacking this doublet are dead-end mono-links and must be excluded from structural models[7].

Protocol B: EDC/Sulfo-NHS Zero-Length Crosslinking (0 Å Restraint)

This protocol balances the acidic requirement of EDC activation with the basic requirement of NHS-ester coupling.

  • Buffer Optimization: Prepare the protein complex in 35 mM MES buffer (pH 6.5). Causality: EDC activation of carboxyls is highly efficient at mildly acidic pH (4.5–6.5), whereas the subsequent amine coupling is optimal at pH 7.0–8.0. A pH of 6.5 serves as the optimal thermodynamic compromise for a one-step reaction[3].

  • Reaction: Add a freshly prepared stock of EDC and Sulfo-NHS (e.g., 10 mM final concentration) to the protein solution. Incubate for 1 hour at 25°C[3].

  • Quenching: Quench the reaction by adding 2 M Tris-HCl (pH 7.4) to a final concentration of 200 mM, followed by a 15-minute incubation[3].

  • System Validation (SDS-PAGE): Prior to MS analysis, run an aliquot of the quenched reaction on an SDS-PAGE gel alongside an uncrosslinked control. Causality: A successful zero-length crosslink will present as a distinct, higher-molecular-weight band (e.g., a clear 64 kDa band for an interacting heterodimer). If the band is heavily smeared, random polymerization occurred, and the EDC concentration must be titrated down[3].

Conclusion

For structural proteomics and drug development professionals, the choice between BS2G and EDC dictates the nature of the resulting structural data. EDC/Sulfo-NHS is unparalleled for maximizing the sheer volume of crosslink identifications due to the high frequency of D/E-K interactions[6]. However, BS2G remains indispensable when precise, 7.7 Å distance restraints are required to adjudicate between competing 3D docking models, and its compatibility with d0/d4 isotopic multiplexing provides an elegant, self-validating safeguard against false positives[3][7].

References

  • BS2G-d0 (bis(sulfosuccinimidyl) glutarate-d0) . LabX.com. 7

  • BS2G sodium | CAS# 881415-72-1 | crosslinker . MedKoo Biosciences. 1

  • BS2G . Aestus Biotechnology. 2

  • Application Notes and Protocols for Nucleic Acid and Protein Crosslinking Using EDC . Benchchem. 4

  • An Integrated Approach for Determining a Protein-Protein Binding Interface in Solution and an Evaluation of HDX Kinetics for Adjudicating Candidate Docking Models . PMC. 3

  • Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2–MND1 . Journal of Proteome Research - ACS Publications. 6

  • crosslinking technology . Thermo Fisher Scientific. 5

Sources

Validation

BS2G vs. BS2G-d0/d4 Isotope-Coded Crosslinkers: A Definitive Guide for Structural Proteomics

Executive Summary & Nomenclature Clarification In the field of crosslinking mass spectrometry (XL-MS), BS2G (Bis[sulfosuccinimidyl] glutarate) is a premier homobifunctional crosslinker used to map protein-protein interac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In the field of crosslinking mass spectrometry (XL-MS), BS2G (Bis[sulfosuccinimidyl] glutarate) is a premier homobifunctional crosslinker used to map protein-protein interactions and elucidate 3D macromolecular structures.

Before comparing methodologies, a critical nomenclature distinction must be made: Chemically and structurally, BS2G and BS2G-d0 are the exact same molecule (comprising naturally abundant hydrogen isotopes)[1]. The distinction lies entirely in the experimental paradigm:

  • "BS2G" refers to the traditional, single-reagent crosslinking approach.

  • "BS2G-d0" designates the "light" half of an isotope-coded pair , specifically designed to be used in a 1:1 stoichiometric mixture with its heavy, deuterated analog, BS2G-d4 [2].

This guide objectively compares the performance of the traditional single-reagent BS2G approach against the advanced BS2G-d0/d4 isotope-coded doublet strategy, providing the mechanistic causality and experimental protocols required for high-confidence proteomics.

Mechanistic Foundations of BS2G

BS2G is a water-soluble, amine-reactive crosslinker with a highly specific 5-carbon, 7.7 Å spacer arm[3]. It operates via N-hydroxysulfosuccinimide (sulfo-NHS) ester chemistry, which reacts efficiently with primary amines—specifically the ϵ -amines of lysine residues and the N-terminus of polypeptide chains—at physiological pH (7.0–9.0) to form stable amide bonds[2].

Because it is water-soluble, BS2G does not require organic solvents (unlike its analog DSG), preserving native protein conformations during the crosslinking reaction[3]. Its relatively short 7.7 Å spacer arm acts as a strict "molecular ruler," making it exceptionally useful for defining tight local structural features and intramolecular contacts within compact domains[4].

The Paradigm Shift: Why Isotope Coding is Necessary

The fundamental bottleneck in XL-MS is the "needle in a haystack" problem. In a typical tryptic digest of a crosslinked protein complex, crosslinked peptides represent less than 1% of the total peptide population.

The Traditional BS2G Limitation: When using standard BS2G, crosslinked peptides generate a single isotopic envelope in the MS1 spectrum. Search engines must blindly fragment and search an exponentially large database ( N2 complexity, where every peptide is theoretically linked to every other peptide), leading to high False Discovery Rates (FDR) and computational exhaustion[5].

The Isotope-Coded BS2G-d0/d4 Solution: By substituting four hydrogen atoms with deuterium in the glutarate spacer, BS2G-d4 is precisely 4.03 Daltons heavier than BS2G-d0[4]. When a protein is crosslinked with a 1:1 mixture of d0/d4, every genuine crosslinked peptide appears in the high-resolution MS1 spectrum as a distinct 1:1 intensity doublet separated by exactly 4.03 Da (or 4.03/z m/z, depending on the charge state)[2]. This isotopic signature acts as a self-validating system: if an MS1 precursor lacks the doublet, it is immediately discarded as background noise, drastically reducing the search space[5].

Visualization of the Isotope-Coded XL-MS Workflow

XLMS_Workflow A Native Protein Complex (Amine-free Buffer) C Crosslinking Reaction (Sulfo-NHS ester chemistry) A->C B 1:1 Mixture BS2G-d0 (Light) & BS2G-d4 (Heavy) B->C D Enzymatic Digestion (Trypsin Cleavage) C->D E High-Resolution LC-MS/MS D->E F MS1: Isotopic Doublet Detection (Δ 4.03 Da mass shift) E->F G MS2: Sequence Identification (xQuest / pLink) F->G Triggers MS2 Event H 3D Structural Mapping & Distance Restraints (7.7 Å) G->H

Figure 1: Workflow of Isotope-Coded Crosslinking Mass Spectrometry utilizing the BS2G-d0/d4 matched pair.

Comparative Performance Data

The following table summarizes the operational and bioinformatic differences between the two methodologies.

FeatureTraditional BS2G (Single Reagent)Isotope-Coded BS2G-d0/d4 Pair
Reagent Composition 100% BS2G (Natural Isotope)1:1 Molar Ratio of BS2G-d0 and BS2G-d4
MS1 Signature Single isotopic envelopeDistinct 4.03 Da mass doublet (1:1 intensity)[4]
Signal-to-Noise Discrimination Low (Relies entirely on MS2 fragmentation)High (MS1 doublet acts as an initial filter)
Bioinformatic Search Space N2 (Computationally heavy, higher FDR)Drastically reduced (Only doublet precursors searched)[5]
Quantitative Capability NoneYes (Relative quantification between structural states)
Ideal Application Purified, simple recombinant proteinsComplex mixtures, lysates, and structural dynamics

Self-Validating Experimental Protocol: Isotope-Coded Crosslinking

To ensure scientific integrity, every step in this protocol is designed with specific chemical causality to prevent artifacts and preserve native protein topology.

Step 1: Protein Preparation & Buffer Exchange
  • Dissolve or dialyze the target protein complex into 20 mM HEPES buffer (pH 7.5).

  • Adjust protein concentration to approximately 5 µM.

  • Causality: Amine-free buffer is mandatory. Buffers like Tris or glycine contain primary amines that will competitively react with the sulfo-NHS esters, quenching the crosslinker prematurely[2]. Maintaining a low micromolar protein concentration favors specific intra- and inter-molecular crosslinking while preventing non-specific, collision-induced aggregation[2].

Step 2: Reagent Reconstitution
  • Dissolve BS2G-d0 and BS2G-d4 in anhydrous DMSO to a concentration of 25 mM.

  • Mix the two solutions in a precise 1:1 molar ratio.

  • Causality: Sulfo-NHS esters are highly susceptible to hydrolysis. Using anhydrous DMSO preserves the reactive moiety until the exact moment it is introduced to the aqueous protein environment[2]. The precise 1:1 ratio is critical to ensure the resulting MS1 doublets have equal intensity, which is the primary pattern recognized by bioinformatic algorithms[2].

Step 3: Crosslinking Reaction
  • Add the 1:1 BS2G-d0/d4 mixture to the protein sample to achieve a 20- to 50-fold molar excess of crosslinker over protein.

  • Incubate the reaction at room temperature for 30 to 60 minutes.

Step 4: Quenching & Digestion
  • Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Denature, reduce (DTT), and alkylate (Iodoacetamide) the sample.

  • Digest overnight with MS-grade Trypsin.

  • Causality: The high concentration of primary amines in Tris rapidly consumes any unreacted BS2G, ensuring that no artificial crosslinking occurs once the protein is denatured[2].

Step 5: LC-MS/MS Acquisition
  • Analyze the digested peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Ensure MS1 resolution is set to at least 60,000 to accurately resolve the isotopic envelopes and detect the 4.03 Da mass shift[4].

Bioinformatic Deconvolution

The true power of the BS2G-d0/d4 pair is realized during data analysis. Software engines like xQuest are explicitly designed to leverage isotopically coded crosslinkers[5].

Instead of searching all MS2 spectra, the algorithm first scans the MS1 data for feature pairs separated by the exact mass of the isotopic label ( Δ 4.03 Da for d4). Only precursors exhibiting this shift are subjected to MS2 database searching. Furthermore, during MS2 fragmentation, the amide bond joining the lysine ϵ -amine with the crosslinker can fragment; the presence of the heavy/light signature on specific fragment ions allows the software to unambiguously assign which part of the crosslinker is attached to which peptide[6].

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Safety & Regulatory Compliance

Safety

Mechanistic Rationale for Chemical Neutralization

Operational Guide: Proper Quenching and Disposal Procedures for BS2G Crosslinker Bis(sulfosuccinimidyl) glutarate (BS2G) is a water-soluble, homobifunctional crosslinker equipped with two N-hydroxysulfosuccinimide (sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Quenching and Disposal Procedures for BS2G Crosslinker

Bis(sulfosuccinimidyl) glutarate (BS2G) is a water-soluble, homobifunctional crosslinker equipped with two N-hydroxysulfosuccinimide (sulfo-NHS) ester groups separated by a 7.7 Å spacer arm. In operational laboratory settings, unreacted BS2G poses a reactive chemical hazard. If discarded directly into wastewater, active sulfo-NHS esters can indiscriminately crosslink environmental proteins or react with other chemical waste streams, leading to unpredictable and potentially hazardous byproducts.

To ensure laboratory safety and environmental compliance, BS2G must undergo chemical quenching prior to disposal. Quenching relies on the principle of nucleophilic acyl substitution. By introducing an overwhelming molar excess of a primary amine (e.g., Tris or Glycine) or a strong nucleophile (e.g., hydroxylamine), the active sulfo-NHS esters are forced to react[1]. This forms stable, inert amide bonds and releases the water-soluble sulfo-NHS leaving group, structurally neutralizing the crosslinker's reactivity before it enters the waste stream.

Hydrolysis Kinetics and Stability

Understanding the half-life of sulfo-NHS esters is critical for designing an effective disposal plan. The hydrolysis rate of BS2G is highly pH-dependent; the ester rapidly degrades into a harmless carboxylate under alkaline conditions[2]. Table 1 summarizes these degradation kinetics, demonstrating why raising the pH of the waste stream serves as a vital secondary disposal strategy.

Table 1: Hydrolysis Half-Life of Sulfo-NHS Esters by pH Level

Buffer pH Environmental Condition Estimated Half-Life Operational Implication for Disposal
pH 7.0 Neutral 4 – 5 hours Too stable for immediate drain disposal; requires active chemical quenching.
pH 8.0 Mildly Alkaline 1 hour Hydrolysis accelerates, but active quenching is still recommended for immediate disposal.
pH 8.6 Alkaline 10 minutes Rapid hydrolysis; useful mechanism for degrading bulk expired stock solutions.

(Data sourced from established sulfo-NHS hydrolysis kinetics[2])

Standard Operating Procedure: Quenching and Disposal

G A Unreacted BS2G Waste (Active Sulfo-NHS Esters) B Add Quenching Buffer (Tris, Glycine, or Hydroxylamine) A->B C Incubate 15-30 min (Nucleophilic Acyl Substitution) B->C D Neutralized Byproduct (Inert Amides & Free Sulfo-NHS) C->D E Aqueous Waste Stream (EHS Compliant Disposal) D->E

Workflow for the chemical quenching and safe disposal of BS2G crosslinker waste streams.

Step-by-Step Methodology

Step 1: Reagent Selection and Preparation Select a quenching agent based on availability and downstream waste compatibility.

  • Tris or Glycine: Prepare a 1 M stock solution (pH 7.5 – 8.0). These primary amines will outcompete background hydrolysis to form stable amides[1].

  • Hydroxylamine: Prepare a stock solution. Hydroxylamine rapidly converts NHS esters to hydroxamic acids and is highly effective at a 10 mM final concentration[2].

Step 2: The Quenching Reaction (Self-Validating Protocol)

  • Collect all unreacted BS2G solutions—including the flow-through from desalting columns used during protein purification—into a dedicated secondary containment vessel.

  • Add the quenching agent to the BS2G waste to achieve a final concentration of 20–50 mM (for Tris/Glycine) or 10 mM (for Hydroxylamine)[2]. Ensure the molar ratio of quenching amine to BS2G is at least 10:1.

  • Vortex gently to ensure complete mixing.

  • Self-Validation Check: Use a pH indicator strip to confirm the final waste solution maintains a pH ≥ 7.5. Causality: If the pH drops below 7.0, the primary amines become protonated (forming ammonium ions), losing their nucleophilicity and halting the quenching reaction. Adjust with 0.1 N NaOH if necessary.

  • Incubate the mixture at room temperature for 15 to 30 minutes.

Step 3: Waste Segregation and Final Disposal Once quenched, the solution contains inert glutarate-amine adducts, free sodium N-hydroxysulfosuccinimide, and buffer salts.

  • Aqueous Waste: If the original reaction was purely aqueous, the quenched byproduct must be arranged for disposal as special waste by a licensed disposal company, in consultation with your local Environmental Health and Safety (EHS) authority and regional regulations[3]. Transfer the quenched solution to an approved, clearly labeled aqueous waste carboy.

  • Organic Waste: If the BS2G was initially dissolved in a small volume of organic solvent (e.g., DMSO or DMF) prior to addition to the aqueous buffer, the final quenched mixture must be routed to the appropriate mixed aqueous/organic waste stream.

Emergency Spill Response Protocol

In the event of a BS2G powder or solution spill, immediate containment is necessary to prevent skin/eye irritation and environmental release[3].

  • Solid Spills (Powder): Do not use water immediately, as this will dissolve the powder and spread the reactive esters. Sweep up or vacuum the spillage using spark-proof tools and place it into a sealed, suitable container[3]. Once contained, wipe the area with a damp paper towel soaked in 1 M Tris buffer (pH 8.0) to chemically neutralize any microscopic residue.

  • Liquid Spills: Absorb the spill with inert absorbent material (e.g., vermiculite or sand). Flood the contaminated surface with a 50 mM Tris or Glycine solution (pH > 8.0) to quench residual crosslinker, let sit for 15 minutes, and wipe clean. Dispose of all absorbent materials as solid hazardous waste through a licensed disposal company[3].

References

  • [3] Combi-Blocks. "Safety Data Sheet - BS2G crosslinker". combi-blocks.com. Available at:

  • [1] Benchchem. "An In-depth Technical Guide to Amine to Sulfhydryl Crosslinking Chemistry". benchchem.com. Available at:

  • [2] Fisher Scientific. "NHS and Sulfo-NHS". fishersci.com. Available at:

Sources

Handling

Personal protective equipment for handling BS2G Crosslinker

Operational Mastery of BS2G Crosslinker: Safety, Handling, and Procedural Logic As drug development and structural biology increasingly rely on precise protein interaction mapping, homobifunctional crosslinkers like BS2G...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Mastery of BS2G Crosslinker: Safety, Handling, and Procedural Logic

As drug development and structural biology increasingly rely on precise protein interaction mapping, homobifunctional crosslinkers like BS2G (Bis[sulfosuccinimidyl] glutarate) have become indispensable. Featuring a short 7.7 Å spacer arm and membrane-impermeable properties, BS2G is optimized for extracellular and cell-surface crosslinking[1].

However, the sulfo-NHS ester chemistry that makes BS2G highly reactive with primary amines also makes it exceptionally susceptible to rapid hydrolysis. As a Senior Application Scientist, I have seen countless crosslinking experiments fail not due to poor experimental design, but due to compromised reagent integrity and improper handling. This guide provides the definitive operational and safety framework for handling BS2G, ensuring both researcher safety and uncompromising experimental validity.

Personal Protective Equipment (PPE) & Safety Logistics

While BS2G is generally classified with "No known hazard" under standard GHS criteria[2], the reality of laboratory application involves concentrated stocks, potential aerosolization during reconstitution, and the use of complex biological samples. Furthermore, thermal decomposition of BS2G can release toxic gases including carbon monoxide, nitrogen oxides, and sulfur oxides[2].

Table 1: PPE Matrix and Causality for BS2G Handling

Equipment CategorySpecificationCausality / Rationale
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Protects against incidental powder contact and prevents contamination of the moisture-sensitive reagent by sweat or skin oils.
Eye Protection ANSI Z87.1 Safety GogglesPrevents severe eye irritation from accidental aerosolization during rapid reconstitution, vortexing, or buffer exchange[2].
Body Protection Standard Lab Coat (Cotton/Poly blend)Shields skin from contact. Must be removed immediately if contaminated to prevent prolonged chemical exposure[2].
Respiratory N95 or FFP2 Mask (Optional but recommended)Minimizes the inhalation risk of fine particulates when weighing dry bulk powder outside of a certified fume hood[2].

Pre-Operational Logistics and Reagent Integrity

The most common point of failure in crosslinking workflows is the use of a degraded reagent. Sulfo-NHS esters hydrolyze rapidly in the presence of moisture, transforming the active crosslinker into inert glutaric acid derivatives.

  • Storage Protocol: Store the lyophilized powder tightly sealed and desiccated at -20°C (or 4°C for short-term storage)[1][3].

  • The Equilibration Rule (Critical): Vials MUST be equilibrated to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture, which immediately condenses on the powder. This initiates premature hydrolysis, destroying the reagent's efficacy for all future experiments.

Operational Workflow & Step-by-Step Methodology

To achieve reproducible crosslinking, you must strictly control the reaction environment. The primary amines on your target protein (e.g., lysine side chains and N-termini) must be unprotonated to act as effective nucleophiles against the sulfo-NHS ester.

Table 2: Quantitative Reaction Parameters & Buffer Compatibility

ParameterOptimal RangeCausality / Rationale
Target Protein Conc. 0.2 – 2.0 mg/mLHigh concentrations promote intermolecular crosslinking (complex formation); low concentrations favor intramolecular crosslinking (structural stabilization)[4].
BS2G Molar Excess 10x to 100xEnsures sufficient collision frequency between the 7.7 Å spacer arm and available lysine residues without oversaturating the protein[1][4].
Buffer pH 7.0 – 9.0Primary amines must be unprotonated to attack the sulfo-NHS ester[1].
Incompatible Buffers Tris, Glycine, GelatinContain primary amines that will competitively inhibit the reaction by consuming the BS2G before it reaches the target protein[1].
Step-by-Step Methodology: Cell-Surface Protein Crosslinking

This protocol is designed as a self-validating system. By strictly controlling the variables, you ensure that any observed structural changes are true biological interactions.

  • Preparation: Equilibrate the sealed BS2G vial to room temperature for 30 minutes.

  • Buffer Exchange: Ensure your target protein is suspended in an amine-free buffer (e.g., PBS, HEPES, or Bicarbonate at pH 7.2–8.0).

  • Reconstitution: Immediately before use, dissolve BS2G in ultrapure water or reaction buffer to create a 10–50 mM stock solution. Causality: Do not store reconstituted BS2G. It will hydrolyze within hours.

  • Reaction: Add the BS2G stock to your protein solution to achieve a 10- to 100-fold molar excess[4]. Mix gently and incubate for 30 minutes at room temperature (or 2 hours at 4°C).

  • Quenching (The Chemical Sink): Terminate the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20–50 mM. Incubate for 15 minutes at room temperature.

    • Causality: The high concentration of primary amines in Tris outcompetes the protein amines, rapidly consuming any unreacted BS2G molecules and preventing off-target crosslinking during downstream processing[1].

  • Validation: Analyze the crosslinked complexes via SDS-PAGE or high-resolution mass spectrometry[4].

    • Self-Validating Step: Always run a mock-treated control (protein incubated under identical conditions without BS2G). This proves that any observed mass shifts on the gel are strictly due to covalent crosslinking rather than spontaneous aggregation.

Visualizing the Logic

The following diagrams map the operational workflow and the competing chemical pathways that dictate our buffer choices.

BS2G_Workflow A 1. Storage (-20°C, Desiccated) B 2. Equilibration (30 min at RT) A->B Prevent condensation C 3. Reconstitution (Amine-Free Buffer) B->C Immediate use D 4. Crosslinking (10-100x Molar Excess) C->D Covalent bonding E 5. Quenching (Tris/Glycine Buffer) D->E Stop reaction F 6. Analysis (SDS-PAGE / MS) E->F Validation

Fig 1: End-to-end operational workflow for BS2G crosslinking, from storage to validation.

Reaction_Logic BS2G BS2G Crosslinker (Sulfo-NHS Ester) Water Aqueous Buffer (Hydrolysis Risk) BS2G->Water Competing Reaction AmineBuffer Tris/Glycine (Primary Amines) BS2G->AmineBuffer Competitive Inhibition Target Target Protein (Lysine Residues) BS2G->Target Desired Pathway (pH 7-9) DeadEnd1 Inactive BS2G (Hydrolyzed) Water->DeadEnd1 DeadEnd2 Quenched BS2G (Off-Target Binding) AmineBuffer->DeadEnd2 Success Stable Amide Bond (Crosslinked Complex) Target->Success

Fig 2: Competing chemical pathways of BS2G sulfo-NHS esters in aqueous environments.

Disposal and Spill Management

Because BS2G hydrolyzes rapidly in water, chemical neutralization is straightforward, though biological safety protocols must dictate the final disposal method.

  • Spill Response: In the event of a dry powder spill, do not sweep dry, as this generates inhalable dust. Sweep up solid spills using damp absorbent paper. Wash the contaminated area thoroughly with water and standard laboratory detergent[2].

  • Chemical Disposal: Unused, reconstituted BS2G will fully hydrolyze into non-reactive glutaric acid derivatives and free sulfo-NHS within a few hours at room temperature. Once hydrolyzed, the chemical itself poses no significant environmental hazard and can typically be disposed of in standard aqueous waste streams. Note: Always subject final disposal to local institutional biosafety regulations regarding the specific biological samples or cells the crosslinker was mixed with.

References

  • Title: BS2G - Aestus Biotechnology: Bis(sulfosuccinimidyl) Glutarate | Source: aestusbiotech.com | URL: 1

  • Title: Safety Data Sheet - BS2G crosslinker | Source: combi-blocks.com | URL: 2

  • Title: BS2G Crosslinker disodium | ADC Linker | Source: medchemexpress.com | URL: 3

  • Title: Impact of Chemical Cross-Linking on Protein Structure and Function | Source: Analytical Chemistry (acs.org) | URL: 4

Sources

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Feasible Synthetic Routes

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